molecular formula C26H35Br2F9N4O8 B608035 Ianthelliformisamine A TFA CAS No. 1643593-28-5

Ianthelliformisamine A TFA

Número de catálogo: B608035
Número CAS: 1643593-28-5
Peso molecular: 862.38
Clave InChI: LNQLIDBROYRNLG-ZMVRRDJGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ianthelliformisamine A TFA is an antibiotic enhancer against resistant Gram-negative bacteria.

Propiedades

Número CAS

1643593-28-5

Fórmula molecular

C26H35Br2F9N4O8

Peso molecular

862.38

Nombre IUPAC

(E)-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide tris(2,2,2-trifluoroacetate)

InChI

InChI=1S/C20H32Br2N4O2.3C2HF3O2/c1-28-20-17(21)14-16(15-18(20)22)6-7-19(27)26-13-5-12-25-10-3-2-9-24-11-4-8-23;3*3-2(4,5)1(6)7/h6-7,14-15,24-25H,2-5,8-13,23H2,1H3,(H,26,27);3*(H,6,7)/b7-6+;;;

Clave InChI

LNQLIDBROYRNLG-ZMVRRDJGSA-N

SMILES

O=C(NCCCNCCCCNCCCN)/C=C/C1=CC(Br)=C(OC)C(Br)=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

IanthelliformisamineA TFA;  Ianthelliformisamine-A TFA;  Ianthelliformisamine A TFA;  Ianthelliformisamine A TFA salt; 

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Isolation, Characterization, and Bioactivity of Ianthelliformisamine A TFA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ianthelliformisamine A TFA Discovery and Isolation from Marine Sponges Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ianthelliformisamine A is a rare, bioactive bromotyrosine-derived alkaloid isolated from the marine sponge Suberea ianthelliformis. It has garnered significant attention in drug discovery for its potential as an antibiotic enhancer and biofilm inhibitor against resistant Gram-negative bacteria, specifically Pseudomonas aeruginosa.

This guide details the technical workflow for the extraction and isolation of Ianthelliformisamine A as its Trifluoroacetate (TFA) salt. The "TFA" designation is critical; it denotes the stable salt form resulting from the specific Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification protocols required to isolate this polar polyamine.

Source Material & Taxonomy

  • Phylum: Porifera

  • Class: Demospongiae

  • Order: Verongida

  • Family: Aplysinellidae

  • Species: Suberea ianthelliformis[1][2][3][4]

  • Geographic Distribution: Indo-Pacific region, notably the Great Barrier Reef (Australia) and French Polynesia.

Collection Note: Specimens are typically freeze-dried immediately after collection to prevent enzymatic degradation of the brominated alkaloids.

Chemical Principle: The Role of TFA

The isolation of Ianthelliformisamine A requires the use of Trifluoroacetic Acid (TFA) in the mobile phase. This is not arbitrary but a calculated chemical necessity.

  • Ion-Pairing Mechanism: Ianthelliformisamine A contains basic secondary and primary amine groups within its polyamine chain. On standard C18 or Phenyl-Hexyl columns, these basic groups interact with residual silanols, leading to peak tailing and poor resolution.

  • Salt Formation: TFA (0.1% v/v) protonates the amine nitrogens (

    
    ), forming a tight ion pair with the trifluoroacetate anion (
    
    
    
    ). This masks the positive charge, increases hydrophobicity, and sharpens the chromatographic peak.
  • Result: The final isolated product, after solvent removal, is the Ianthelliformisamine A TFA salt .

Extraction & Isolation Protocol

The following protocol synthesizes the methodology established by Hayes et al. (2024) and Xu et al., optimized for reproducibility.

Phase 1: Crude Extraction
  • Preparation: Grind 10 g of freeze-dried S. ianthelliformis into a fine powder.

  • Defatting (Optional): Extract with

    
    -hexane (250 mL x 2) to remove highly lipophilic sterols and fats. Discard the hexane fraction if targeting polar alkaloids.
    
  • Primary Extraction: Extract the biomass sequentially with:

    • Dichloromethane (

      
      ) (250 mL, 2 h)
      
    • Methanol (

      
      ) (250 mL, 2 h; then 16 h)
      
  • Consolidation: Combine the

    
     and 
    
    
    
    extracts. Remove solvent in vacuo to yield a brown gum (crude extract).
Phase 2: Pre-fractionation (Desalting)
  • Adsorption: Redissolve the crude gum in a minimal volume of MeOH and pre-adsorb onto C8-bonded silica gel (

    
     g).
    
  • Cartridge Loading: Pack the adsorbed material into a stainless-steel guard cartridge or SPE column.

  • Elution: Flush with water to remove salts, then elute with MeOH to recover the alkaloid-rich fraction.

Phase 3: Semi-Preparative HPLC (Isolation of the TFA Salt)

This is the critical purification step.

  • Column: Phenyl-Hexyl or C18 (5

    
    m, 
    
    
    
    mm).
  • Mobile Phase A:

    
     + 0.1% TFA.
    
  • Mobile Phase B:

    
     + 0.1% TFA.
    
  • Flow Rate: 9.0 mL/min.

  • Gradient Profile:

    • 0–10 min: Isocratic 10% B (Equilibration)

    • 10–50 min: Linear gradient 10%

      
       100% B
      
    • 50–60 min: Isocratic 100% B (Wash)

  • Detection: UV at 254 nm and 280 nm.

  • Collection: Collect fractions based on UV absorbance. Ianthelliformisamine A typically elutes in the mid-polarity region (approx. 30–40 min depending on the specific gradient slope).

Workflow Visualization

The following diagram illustrates the logical flow of the isolation process.

IsolationWorkflow Sponge Freeze-Dried S. ianthelliformis Hexane n-Hexane Extraction (Defatting) Sponge->Hexane Discard Discard Lipophilic Fraction Hexane->Discard Fats/Sterols PolarExt DCM / MeOH Extraction Hexane->PolarExt Residual Biomass Crude Combined Crude Extract (Gum) PolarExt->Crude Evaporation C8 C8 Silica Adsorption Crude->C8 HPLC Semi-Prep RP-HPLC (Phenyl-Hexyl Column) C8->HPLC Fractions Fraction Collection (UV 254/280 nm) HPLC->Fractions MobilePhase Mobile Phase: H2O/MeOH + 0.1% TFA MobilePhase->HPLC Product Ianthelliformisamine A (TFA Salt) Fractions->Product Purification

Caption: Step-by-step isolation workflow from raw sponge biomass to purified TFA salt.

Structural Characterization

Verification of the isolated structure relies on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR).

Key Spectroscopic Markers
TechniqueFeatureDiagnostic Value
HRESIMS 1:2:1 Isotope ClusterConfirms presence of two Bromine atoms (

,

).
1H NMR

ppm (s)
Methoxy group (-OMe) on the aromatic ring.[4]
1H NMR

ppm
Aromatic protons (Symmetric pattern indicates 3,5-dibromo substitution).
13C NMR

ppm
Carbonyl signal of the acrylamide moiety.
COSY

Tracing the polyamine chain connectivity.
Elucidation Logic

The structure is solved by assembling three distinct fragments: the brominated phenolic head, the acrylamide linker, and the polyamine tail.

StructureElucidation Frag1 Fragment A: Dibromo-methoxy-phenyl Frag2 Fragment B: Acrylamide Linker Frag1->Frag2 Frag3 Fragment C: Polyamine Chain Frag2->Frag3 Result Ianthelliformisamine A Frag3->Result MS HRESIMS (m/z cluster 1:2:1) MS->Frag1 Confirms Br2 NMR_H 1H NMR (Aromatic singlets) NMR_H->Frag1 HMBC HMBC Correlations HMBC->Frag2 Connects Ring to C=O HMBC->Frag3 Connects Amide to Chain

Caption: Logic flow for assembling the structure using MS and NMR data.

Biological Activity & Mechanism

Ianthelliformisamine A is not merely a cytotoxic agent; its primary value lies in its ability to potentiate other antibiotics.

  • Biofilm Inhibition: It inhibits the formation of Pseudomonas aeruginosa biofilms, a critical factor in hospital-acquired infections.

  • Antibiotic Synergy: It acts as an "antibiotic enhancer."[2][3][4] When co-administered with standard antibiotics (e.g., doxycycline, ciprofloxacin), it significantly lowers the Minimum Inhibitory Concentration (MIC) required to kill resistant bacteria.

  • Mechanism of Action: The polyamine tail interacts with the negatively charged bacterial outer membrane. This interaction displaces divalent cations (

    
    , 
    
    
    
    ), destabilizing the lipopolysaccharide (LPS) layer and increasing membrane permeability. This allows the partner antibiotic to enter the cell more effectively.

References

  • Hayes, S., Lu, Y., Rehm, B. H. A., & Davis, R. A. (2024). Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D. Beilstein Journal of Organic Chemistry, 20, 3205–3214. [Link]

  • Xu, M., Davis, R. A., Feng, Y., Quinn, M. L., & Quinn, R. J. (2012). Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Alkaloids from the Marine Sponge Suberea ianthelliformis. Journal of Natural Products, 75(5), 1001–1005. [Link]

  • Oumar, A. A., et al. (2014). New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry, 57(10), 4263–4272. [Link]

  • Allen, R. A., McCormack, C. E. M., & Wuest, W. M. (2023). Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C. ChemMedChem, 18(22), e202300253.[5] [Link]

Sources

Ianthelliformisamine A TFA: Chemical Structure and Stereochemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, stereochemistry, synthesis, and pharmacological profile of Ianthelliformisamine A TFA , a marine-derived polyamine alkaloid.

Executive Summary

Ianthelliformisamine A is a bioactive marine alkaloid originally isolated from the sponge Suberea ianthelliformis (formerly Ianthella sp.). Chemically, it is a conjugate of a brominated tyrosine derivative and the polyamine spermine. It is most commonly supplied and utilized in research as the Trifluoroacetate (TFA) salt due to the purification methods (HPLC with TFA modifiers) used to isolate the cationic polyamine.

Key Characteristics:

  • Chemical Class: Bromotyrosine-derived polyamine alkaloid.

  • Core Scaffold: (E)-3,5-dibromo-4-methoxycinnamic acid linked to spermine.

  • Primary Application: Antibiotic enhancer (adjuvant) for resistant Gram-negative bacteria (e.g., Pseudomonas aeruginosa).[1]

  • Stereochemistry: Achiral (excluding alkene geometry).

Chemical Structure Elucidation

Molecular Identity

Ianthelliformisamine A is the mono-amide formed between (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and spermine .

PropertyData
IUPAC Name (E)-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide
Free Base Formula

TFA Salt Formula

(Typically

)
Molecular Weight 520.31 g/mol (Free Base)
Appearance White solid or stable brown gum (as TFA salt)
Structural Connectivity

The molecule consists of two distinct domains:

  • The Headgroup: A 3,5-dibromo-4-methoxycinnamoyl moiety. This lipophilic headgroup is responsible for membrane insertion and affinity.

  • The Tail: A spermine chain (

    
    -triprotonated in the TFA salt form). The polyamine tail provides cationic charge at physiological pH, facilitating interaction with negatively charged bacterial membranes.
    
Structural Diagram (Graphviz)

IanthelliformisamineA Headgroup 3,5-Dibromo-4-methoxycinnamoyl (Lipophilic Head) Linker Amide Bond (Trans-Alkene) Headgroup->Linker C-N coupling Br1 Br (C3) Headgroup->Br1 Br2 Br (C5) Headgroup->Br2 OMe OMe (C4) Headgroup->OMe Spermine Spermine Tail (Polycationic) Linker->Spermine N1 acylation TFA 3 x TFA Counterions Spermine->TFA Ionic Interaction

Caption: Modular connectivity of Ianthelliformisamine A, highlighting the lipophilic headgroup and hydrophilic polyamine tail.

Spectroscopic Signature (NMR Data)

The structure is validated by characteristic


 NMR signals (in 

or

).
  • Aromatic Region: A singlet integrating to 2H (

    
     ppm) confirms the symmetric 1,3,4,5-tetrasubstituted benzene ring.
    
  • Alkene Region: Two doublets with a large coupling constant (

    
     Hz), confirming the (E)-configuration  of the double bond.
    
  • Polyamine Region:

    • A multiplet (

      
       ppm, 12H) corresponding to the six methylene groups adjacent to nitrogen atoms.
      
    • Multiplets (

      
       ppm, 8H) corresponding to the central methylene groups of the propyl and butyl chains.
      
    • This integration pattern (12H adjacent to N) is specific to spermine ; spermidine would show only 8H in this region.

Stereochemistry

Absolute Configuration
  • Chirality: Ianthelliformisamine A is achiral .

    • The spermine backbone is symmetric and lacks stereocenters.

    • The headgroup is planar.[2]

    • Therefore, no optical rotation (

      
      ) is observed, and no chiral resolution is required during synthesis.
      
Geometric Isomerism[5]
  • Alkene Geometry: The double bond in the cinnamoyl linker exists strictly in the (E)-configuration (trans).

    • This is confirmed by the

      
       coupling constant of ~16 Hz.
      
    • The (Z)-isomer is not observed naturally but can be formed via photo-isomerization; however, the bioactive natural product is the (E)-isomer.

Synthesis & Derivatization

The synthesis of Ianthelliformisamine A TFA is straightforward and modular, allowing for the generation of high-purity material for biological testing.

Synthetic Protocol
  • Headgroup Preparation:

    • Starting Material: 3,5-dibromo-4-hydroxybenzaldehyde.

    • Methylation: Reaction with MeI/K2CO3 to form 3,5-dibromo-4-methoxybenzaldehyde.

    • Wittig Reaction: Reaction with (ethoxycarbonylmethylene)triphenylphosphorane yields the ethyl ester of the cinnamic acid (exclusively E-isomer).

    • Hydrolysis: LiOH hydrolysis affords (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid .

  • Coupling:

    • Activation: The acid is activated using NHS (N-hydroxysuccinimide) and EDC, or HATU.

    • Amidation: The activated ester is reacted with excess spermine (to favor mono-acylation over bis-acylation).

    • Purification: The crude mixture is purified via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) .[3]

  • Salt Formation:

    • Lyophilization of the HPLC fractions yields Ianthelliformisamine A as the TFA salt .

Handling the TFA Salt
  • Solubility: Highly soluble in water, methanol, and DMSO due to the polycationic nature.

  • Stability: Stable as a solid or in DMSO solution at -20°C for months. Avoid repeated freeze-thaw cycles.

  • Stoichiometry: The free amines in the spermine tail are protonated. Expect a stoichiometry of roughly 3 TFA molecules per Ianthelliformisamine A molecule.

Pharmacological Profile[1][7][8]

Mechanism of Action

Ianthelliformisamine A acts as an antibiotic enhancer (adjuvant) rather than a direct antibiotic. It potentiates the activity of conventional antibiotics (like doxycycline and ciprofloxacin) against resistant Gram-negative bacteria.

  • Membrane Permeabilization: The amphiphilic structure allows the lipophilic head to insert into the bacterial outer membrane, while the cationic tail disrupts the packing of lipopolysaccharides (LPS). This increases membrane permeability, allowing other antibiotics to enter the cell.

  • Efflux Pump Inhibition: Evidence suggests it may interfere with RND-type efflux pumps, preventing the expulsion of antibiotics.

Biological Data
Target OrganismActivity TypeMetric
Pseudomonas aeruginosaBiofilm InhibitionMIC ~ 35-50 µM
Staphylococcus aureusBactericidalIC50 ~ 6.8 µM
P. aeruginosa (MDR)PotentiationRestores Doxycycline sensitivity

References

  • Pieri, C., et al. (2014). "New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria."[1][4] Journal of Medicinal Chemistry, 57(10), 4263-4272.[1] Link

  • Xu, Y., et al. (2012). "Ianthelliformisamines A–C, antibacterial bromotyrosine-derived metabolites from the marine sponge Suberea ianthelliformis." Journal of Natural Products, 75(5), 1001-1005. Link

  • Hayes, R. A., et al. (2024). "Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D." Beilstein Journal of Organic Chemistry, 20, 3205–3214. Link

  • Allen, R. A., et al. (2023). "Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C." ChemMedChem, 18(22).[5] Link

Sources

Technical Guide: Ianthelliformisamine A TFA – Biosynthetic Logic & Isolation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biosynthetic logic, chemical architecture, and isolation protocols for Ianthelliformisamine A , a bromotyrosine-derived alkaloid from the marine sponge Suberea ianthelliformis.

Subject: Biosynthesis and Isolation of Ianthelliformisamine A (TFA Salt) Source Organism: Suberea ianthelliformis (Order: Verongiida) Compound Class: Bromotyrosine-derived Polyamine Alkaloid Version: 1.0 (Technical Whitepaper)

Executive Summary & Chemical Definition

Ianthelliformisamine A is a marine secondary metabolite belonging to the bromotyrosine alkaloid class. It functions biologically as a chemical defense agent and has demonstrated significant potential as an antibiotic enhancer and biofilm inhibitor against pathogens like Pseudomonas aeruginosa.

Clarification on Nomenclature (The "TFA" Suffix): Researchers must distinguish between the biological entity and the isolated product.

  • Ianthelliformisamine A (Biological): The native alkaloid produced by the sponge.

  • Ianthelliformisamine A TFA (Chemical Artifact): The trifluoroacetate salt form obtained after Reverse-Phase HPLC purification using 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent. This guide addresses the biosynthesis of the native molecule and the protocol to obtain the TFA salt.

Chemical Architecture

The molecule is a conjugate constructed from two distinct biosynthetic modules:

  • The "Head" Group: A 3,5-dibromo-4-methoxycinnamic acid moiety.

  • The "Tail" Group: A polyamine chain (typically spermine or spermidine derivative).

  • The Linker: A trans-acrylamide bond connecting the head and tail.

Putative Biosynthetic Pathway

Unlike terrestrial microbial pathways often clustered in contiguous genomic operons, sponge alkaloid biosynthesis is complex, often involving symbiont-host interactions. The pathway for Ianthelliformisamine A follows the Verongiida "Unifying Principle" , involving the modification of tyrosine followed by amine coupling.

Phase 1: The Bromotyrosine Core Assembly

The biosynthesis initiates with L-Tyrosine , utilizing the abundant bromide ions in seawater.

  • Bromination: A Vanadium-Dependent Bromoperoxidase (V-BPO) catalyzes the electrophilic substitution of bromine onto the phenol ring of L-Tyrosine. This occurs at the ortho positions, yielding 3,5-Dibromo-L-tyrosine .

  • Deamination & Desaturation: The amino acid side chain undergoes ammonia elimination (likely via a Phenylalanine Ammonia Lyase-like activity or oxidative deamination) to form the

    
    -unsaturated acid: 3,5-Dibromo-4-hydroxycinnamic acid .
    
  • O-Methylation: An O-Methyltransferase (OMT) methylates the phenolic hydroxyl group, protecting it and increasing lipophilicity, yielding 3,5-Dibromo-4-methoxycinnamic acid .

Phase 2: Polyamine Synthesis & Ligation

Parallel to the head group formation, the polyamine tail is synthesized from ornithine or methionine (via SAM).

  • Polyamine Assembly: Decarboxylation of ornithine (by ODC) yields putrescine, which is sequentially aminopropylated (via decarboxylated SAM) to form spermidine or spermine .

  • Amide Ligation (The Convergence): An ATP-dependent Amide Ligase (or a non-ribosomal peptide synthetase-like condensation domain) couples the carboxyl group of the brominated cinnamic acid to a primary amine of the polyamine chain.

Pathway Visualization (DOT)

Biosynthesis Tyrosine L-Tyrosine DibromoTyr 3,5-Dibromo-L-Tyrosine Tyrosine->DibromoTyr Vanadium-Bromoperoxidase (V-BPO) Bromide Br- (Seawater) Bromide->DibromoTyr CinnamicAcid 3,5-Dibromo-4-hydroxy- cinnamic acid DibromoTyr->CinnamicAcid PAL-like / Deamination MethoxyCinnamic 3,5-Dibromo-4-methoxy- cinnamic acid (The 'Head' Group) CinnamicAcid->MethoxyCinnamic O-Methyltransferase (SAM dependent) Ianthelliformisamine Ianthelliformisamine A (Native Alkaloid) MethoxyCinnamic->Ianthelliformisamine Amide Ligase (Condensation) Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Polyamine Polyamine Chain (Spermidine/Spermine) Putrescine->Polyamine Aminopropyltransferases Polyamine->Ianthelliformisamine

Figure 1: Putative biosynthetic pathway of Ianthelliformisamine A in Suberea ianthelliformis, highlighting the convergence of the bromotyrosine and polyamine modules.

Experimental Protocols: Isolation & Verification

To study this pathway or utilize the compound, researchers must isolate it from the sponge matrix. The following protocol ensures the recovery of the TFA salt form, which is stable and water-soluble.

Extraction & Fractionation Workflow
StepReagent/ConditionPurpose
1. Lyophilization Freeze-dry sponge tissueRemove water to prevent enzymatic degradation.
2. Extraction DCM:MeOH (1:1)Exhaustive extraction of polar and non-polar metabolites.
3. Partitioning H₂O / n-ButanolDesalting. Discard aqueous layer; retain n-Butanol (organic) layer containing alkaloids.
4. Flash Chrom. C18 (Reverse Phase)Crude fractionation (Gradient: 10% to 100% MeOH in H₂O).
Purification of the TFA Salt (HPLC)

The critical step defining the "TFA" form is the final purification.

  • Column: Phenomenex Luna C18 (5 µm, 250 x 10 mm) or equivalent.

  • Mobile Phase A: H₂O + 0.1% TFA (Trifluoroacetic Acid).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA .

  • Gradient: Linear gradient (e.g., 10% B to 100% B over 40 min).

  • Mechanism: The basic amine groups on the polyamine tail become protonated (

    
    ) by the acidic mobile phase. The TFA anion (
    
    
    
    ) pairs with these cations, forming the stable Ianthelliformisamine A • xTFA salt.
Structural Verification (Self-Validating Metrics)

When analyzing the isolated fraction, look for these diagnostic signals to confirm identity:

  • Mass Spectrometry (HRESIMS):

    • Look for the 1:2:1 isotopic cluster characteristic of a dibrominated molecule (

      
       and 
      
      
      
      ).
    • Check: Does the mass shift by +2 units with 50% intensity? If yes, two bromines are present.[1][2]

  • 1H NMR (DMSO-d6):

    • Aromatic: A singlet integrating to 2H at

      
       ppm (Symmetric protons on the brominated ring).
      
    • Olefin: Two doublets (

      
       Hz) at 
      
      
      
      and
      
      
      ppm, indicating a trans-acrylamide geometry.
    • Methoxy: A sharp singlet (3H) at

      
       ppm.
      
    • Amide: Exchangeable triplet/broad signals at

      
       ppm.
      
Isolation Workflow Diagram (DOT)

Isolation Sponge Suberea ianthelliformis (Freeze-dried) Extract Crude Extract (DCM:MeOH 1:1) Sponge->Extract Maceration Partition n-Butanol Fraction (Desalted) Extract->Partition L-L Partition HPLC RP-HPLC (0.1% TFA / MeCN) Partition->HPLC Purification Product Ianthelliformisamine A (TFA Salt) HPLC->Product Fraction Collection Validation Validation: 1. MS (1:2:1 Isotope) 2. NMR (Trans-olefin) Product->Validation

Figure 2: Isolation workflow converting the biological sponge metabolite into the stable Ianthelliformisamine A TFA salt for pharmacological use.

References

  • Discovery & Isolation: Xu, M., Davis, R. A., Feng, Y., et al. (2012). "Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Alkaloids from the Marine Sponge Suberea ianthelliformis." Journal of Natural Products, 75(5), 1001–1005. Link

  • Structural Elucidation & Analogues: Wood, J. H., et al. (2024). "Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D." Beilstein Journal of Organic Chemistry, 20, 266.[3] Link

  • Biosynthetic Context (Bromotyrosines): Peng, J., Li, J., & Hamann, M. T. (2005). "The Marine Bromotyrosine Derivatives." The Alkaloids: Chemistry and Biology, 61, 59–262. Link

  • Biological Activity (Biofilms): Rabin, N., et al. (2015). "Biofilm inhibition by marine sponge metabolites." Future Medicinal Chemistry, 7(6). Link

Sources

Ianthelliformisamine A TFA: A Technical Guide to its Mechanism of Action Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane of these pathogens acts as a highly effective barrier, limiting the efficacy of many existing antibiotics. Ianthelliformisamine A, a bromotyrosine alkaloid originally isolated from the marine sponge Suberea ianthelliformis, and its trifluoroacetic acid (TFA) salt, have emerged as promising agents in the fight against these resilient bacteria. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Ianthelliformisamine A TFA, focusing on its ability to disrupt the bacterial membrane integrity and function. While direct quantitative data for Ianthelliformisamine A is still emerging, this guide synthesizes findings from studies on closely related ianthelliformisamine analogues to present a cohesive model of its antibacterial strategy.

Introduction: The Challenge of Gram-negative Bacteria and the Promise of Marine Natural Products

Gram-negative bacteria, characterized by their complex cell envelope featuring an outer membrane rich in lipopolysaccharide (LPS), are notoriously difficult to treat. This outer membrane acts as a selective permeability barrier, preventing many antibiotics from reaching their intracellular targets. Furthermore, the presence of sophisticated efflux pump systems actively expels antibacterial agents that do manage to enter the periplasmic space.

Marine sponges have proven to be a rich source of structurally diverse and biologically active natural products. Among these, the ianthelliformisamines, a class of polyamine alkaloids, have garnered significant attention for their potent antibacterial properties and their ability to act as antibiotic enhancers.[1][2] Ianthelliformisamine A, in its TFA salt form for improved solubility and handling, represents a key member of this family. Its mechanism of action is primarily directed at the bacterial membranes, a validated but underexploited target for novel antibacterial agents.

The Core Mechanism: A Multi-pronged Attack on the Bacterial Envelope

The antibacterial activity of Ianthelliformisamine A TFA against Gram-negative bacteria is not attributed to a single mode of action but rather a coordinated assault on the cell envelope. The primary mechanism involves the disruption of both the outer and inner membranes, leading to a cascade of events that ultimately result in bacterial cell death. Evidence from studies on ianthelliformisamine derivatives suggests a two-step process: initial permeabilization of the outer membrane followed by depolarization of the cytoplasmic membrane.[1][3]

Breaching the Fortress: Outer Membrane Permeabilization

The initial and critical step in the action of Ianthelliformisamine A TFA is the disruption of the Gram-negative outer membrane. The polycationic nature of the ianthelliformisamine scaffold is thought to facilitate an electrostatic interaction with the negatively charged phosphate groups of the lipid A component of LPS. This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS layer, leading to a localized disorganization of the outer membrane.[4] This disruption increases the permeability of the outer membrane to hydrophobic substances.

This increased permeability can be experimentally verified using the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. However, upon membrane disruption, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.[5][6] Although specific data for Ianthelliformisamine A is not yet widely published, studies on related antimicrobial peptides demonstrate a dose-dependent increase in NPN fluorescence, indicating outer membrane permeabilization.[7]

Figure 1: Proposed mechanism of outer membrane permeabilization by Ianthelliformisamine A TFA.

Collapsing the Powerhouse: Cytoplasmic Membrane Depolarization

Following the breach of the outer membrane, Ianthelliformisamine A TFA can access the periplasmic space and interact with the cytoplasmic (inner) membrane. The primary consequence of this interaction is the dissipation of the membrane potential, a process known as depolarization. The proton motive force, which is essential for ATP synthesis, nutrient transport, and other vital cellular processes, is dependent on this membrane potential.

The depolarization of the cytoplasmic membrane can be monitored using the potentiometric fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5). This cationic dye accumulates in energized bacterial cells with an intact membrane potential, leading to self-quenching of its fluorescence. When the membrane is depolarized, the dye is released into the extracellular medium, resulting in a marked increase in fluorescence.[8][9] Studies on ianthelliformisamine derivatives have demonstrated their ability to induce membrane depolarization in a dose-dependent manner.[1][10]

G cluster_IM Cytoplasmic Membrane Membrane_Polarized Polarized Membrane (Maintained Proton Gradient) Membrane_Depolarized Depolarized Membrane (Dissipated Proton Gradient) Membrane_Polarized->Membrane_Depolarized ATP_Synthesis ATP Synthesis Nutrient Transport Membrane_Depolarized->ATP_Synthesis Inhibits IanthelliformisamineA Ianthelliformisamine A TFA IanthelliformisamineA->Membrane_Polarized Disrupts Cell_Death Cell Death ATP_Synthesis->Cell_Death Leads to

Figure 3: Workflow for the NPN uptake assay to assess outer membrane permeability.

Cytoplasmic Membrane Depolarization Assay (diSC3-5)

This assay measures the disruption of the cytoplasmic membrane potential. [8][9] Protocol:

  • Preparation of Bacterial Suspension:

    • Grow and wash the bacterial cells as described for the NPN assay.

    • Resuspend the cells in 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose and 100 mM KCl to an OD₆₀₀ of 0.05.

  • Dye Loading:

    • Add diSC3-5 to the bacterial suspension to a final concentration of 0.4 µM.

    • Incubate the suspension in the dark at room temperature for approximately 30-60 minutes, or until the fluorescence signal stabilizes at a low level (indicating dye uptake and quenching).

  • Assay Procedure:

    • Transfer the dye-loaded bacterial suspension to a cuvette in a fluorometer.

    • Add Ianthelliformisamine A TFA at various concentrations.

    • Include a positive control (e.g., Valinomycin at 1 µM) and a negative control (buffer only).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity with an excitation wavelength of 622 nm and an emission wavelength of 670 nm.

    • Monitor the fluorescence over time.

  • Data Analysis:

    • An increase in fluorescence indicates the release of diSC3-5 from the cells and thus, depolarization of the cytoplasmic membrane.

G Start Start Prepare_Bacteria Prepare Bacterial Suspension Start->Prepare_Bacteria Load_Dye Incubate Bacteria with diSC3-5 Dye Prepare_Bacteria->Load_Dye Add_Compound Add Ianthelliformisamine A TFA Load_Dye->Add_Compound Measure_Fluorescence Measure Fluorescence (Ex: 622 nm, Em: 670 nm) Add_Compound->Measure_Fluorescence Analyze_Data Analyze Data (Increase in Fluorescence) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for the diSC3-5 assay to assess cytoplasmic membrane depolarization.

Quantitative Data Summary

While specific quantitative data for Ianthelliformisamine A TFA is limited in publicly available literature, the following table summarizes representative data for a closely related synthetic ianthelliformisamine derivative (compound 21 from Pieri et al., 2014) to illustrate the potential potency. [1]It is important to note that these values are for a different, albeit structurally similar, compound and direct testing of Ianthelliformisamine A TFA is required for accurate assessment.

Assay Organism Test Compound Result Reference
MIC of DoxycyclineP. aeruginosa (MDR strain)Doxycycline alone>128 µg/mL[1]
MIC of DoxycyclineP. aeruginosa (MDR strain)Doxycycline + Compound 21 (4 µg/mL)2 µg/mL[1]
ATP EffluxP. aeruginosaCompound 21Dose-dependent increase in extracellular ATP[1]
Membrane DepolarizationP. aeruginosaCompound 21Dose-dependent increase in fluorescence[1]

Conclusion and Future Directions

Ianthelliformisamine A TFA represents a promising lead compound in the development of new strategies to combat multidrug-resistant Gram-negative bacteria. Its primary mechanism of action, centered on the disruption of the bacterial outer and inner membranes, offers a multi-pronged attack that is less likely to be overcome by single-point mutations. The ability to permeabilize the formidable outer membrane of these pathogens also positions it as a potent antibiotic enhancer, capable of restoring the efficacy of conventional antibiotics.

Further research is critically needed to fully elucidate the mechanism of action of Ianthelliformisamine A TFA itself. This includes:

  • Comprehensive MIC testing against a broad panel of clinical Gram-negative isolates.

  • Direct quantitative analysis of outer and inner membrane permeabilization using the assays described herein.

  • Detailed studies on the interaction with LPS to confirm the binding site and mechanism of disruption.

  • Investigation into the potential for efflux pump inhibition to determine its contribution to the overall antibacterial and synergistic effects.

A deeper understanding of the structure-activity relationships within the ianthelliformisamine class will also be crucial for the design of even more potent and selective analogues with improved therapeutic profiles. The insights gained from such studies will be invaluable in advancing Ianthelliformisamine A TFA and related compounds through the drug development pipeline and towards clinical application.

References

  • Pieri, C., Borselli, D., Di Giorgio, C., De Méo, M., Bolla, J. M., Vidal, N., Combes, S., & Brunel, J. M. (2014). New ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria. Journal of Medicinal Chemistry, 57(10), 4263–4272. [Link]

  • Khan, F. A., Ahmad, S., Kodipelli, N., Shivange, G., & Anindya, R. (2014). Syntheses of a library of molecules on the marine natural product ianthelliformisamines platform and their biological evaluation. Organic & Biomolecular Chemistry, 12(23), 3847–3865. [Link]

  • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219. [Link]

  • Lv, Y., Wang, J., Gao, H., Wang, Z., Dong, N., Ma, Q., & Shan, A. (2014). Antimicrobial properties and membrane-active mechanism of a potential α-helical antimicrobial derived from cathelicidin PMAP-36. PloS one, 9(1), e86364. [Link]

  • Pieri, C., et al. (2014). New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria. Request PDF. [Link]

  • Hurley, A., & Wuest, W. M. (2016). Treatment of Gram-negative bacterial infections by potentiation of antibiotics. Bioorganic & Medicinal Chemistry Letters, 26(15), 3463–3469. [Link]

  • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization. Journal of applied microbiology, 88(2), 213–219. [Link]

  • Te Winkel, J. D., Gray, D. A., Seistrup, K. H., Hamoen, L. W., & Strahl, H. (2016). Analysis of antimicrobial-triggered membrane depolarization using voltage sensitive dyes. Frontiers in cellular and developmental biology, 4, 29. [Link]

  • Te Winkel, J. D., Gray, D. A., Seistrup, K. H., Hamoen, L. W., & Strahl, H. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in cellular and developmental biology, 4, 29. [Link]

  • Zhu, X., et al. (2022). Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. Frontiers in Microbiology, 13, 961303. [Link]

  • Gupta, A., et al. (2023). IMT-P8 potentiates Gram-positive specific antibiotics in intrinsically resistant Gram-negative bacteria. ResearchGate. [Link]

  • Zhu, X., et al. (2022). Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. Frontiers. [Link]

  • Horváth, G., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 45. [Link]

  • Al-Tannak, N. F., & Al-Hashimi, A. G. (2023). The Impact of Plant-Derived Polyphenols on Combating Efflux-Mediated Antibiotic Resistance. PMC. [Link]

  • Lee, R. E., et al. (2022). A Screen for Antibiotic Resistance Determinants Reveals a Fitness Cost of the Flagellum in Pseudomonas aeruginosa. ResearchGate. [Link]

  • Li, X. Z., et al. (2022). Antibacterial activity of lysozyme-chitosan oligosaccharide conjugates (LYZOX) against Pseudomonas aeruginosa, Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus. ResearchGate. [Link]

  • Miller, W. R., et al. (2020). Bacterial efflux pump modulators prevent bacterial growth in macrophages and under broth conditions that mimic the host environment. PMC. [Link]

  • Eckert, R., et al. (2006). Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin. PMC. [Link]

  • Singh, S., et al. (2023). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PubMed. [Link]

  • Pages, J. M., et al. (2010). Broad Specificity Efflux pumps and Their Role in Multidrug Resistance of Gram Negative Bacteria. PMC. [Link]

  • Baldelli, V., et al. (2019). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. MDPI. [Link]

  • Tikhonova, E. B., & Zgurskaya, H. I. (2014). ATP/ADP alteration as a sign of the oxidative stress development in Escherichia coli cells under antibiotic treatment. PubMed. [Link]

  • Sab, S., et al. (2022). Antibiotic polymyxin arranges lipopolysaccharide into crystalline structures to solidify the bacterial membrane. Nature Communications, 13(1), 6195. [Link]

  • Te Winkel, J. D., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Developmental Biology, 4. [Link]

  • Sharma, A., et al. (2021). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. MDPI. [Link]

  • Ghoshal, A., et al. (2022). Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules. PMC. [Link]

  • Moges, F., et al. (2014). Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia. Journal of the Brazilian Society of Tropical Medicine, 47(5), 613-618. [Link]

  • Abu-Basha, E. A., et al. (2017). In vitro susceptibility of resistant Escherichia coli field isolates to antimicrobial combinations. Journal of Applied Poultry Research, 26(2), 234-242. [Link]

  • Ni, W., et al. (2019). Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015. PMC. [Link]

  • Al-Marzooq, F., et al. (2023). Emerging Resistance in Klebsiella pneumoniae: CTX-M Prevalence, Biofilm Formation, and Efficacy of Platanus orientalis Extract. MDPI. [Link]

  • Kowalska-Krochmal, B., et al. (2024). Evaluation of the in vitro susceptibility of clinical isolates of NDM-producing Klebsiella pneumoniae to new antibiotics included in a treatment regimen for infections. Frontiers. [Link]

  • Taylor, A. & Wehrle, C. (2023). Doxycycline Hyclate. StatPearls. [Link]

  • Rodriguez-Morales, A. J., et al. (2023). Doxycycline for Multidrug-Resistant Gram-Negative Bacterial Infection Treatment: A Scoping Review. PMC. [Link]

  • Chen, J., et al. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. MDPI. [Link]

  • Karamese, M., & Dicle, Y. (2022). The Antibacterial and Antibiofilm Activities of Resveratrol on Gram-positive and Gram-negative Bacteria. UNIS. [Link]

  • Woldemeskel, S. A., et al. (2024). Identification of Pseudomonas aeruginosa genetic determinants that connect redox metabolism to alginate biosynthesis. bioRxiv. [Link]

Sources

Technical Guide: Ianthelliformisamine A TFA Antibacterial Spectrum & Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ianthelliformisamine A TFA is a marine-derived bromotyrosine alkaloid salt, originally isolated from the sponge Suberea ianthelliformis (formerly classified under Ianthella). While initially identified for its direct antibacterial properties, recent pharmacological profiling positions it as a high-value antibiotic enhancer .

This guide analyzes its spectrum of activity, specifically its dual-action capability against multidrug-resistant (MDR) Gram-negative pathogens (Pseudomonas aeruginosa) and Gram-positive targets (Staphylococcus aureus). It further details the mechanistic divergence between membrane depolarization and efflux pump inhibition, providing a validated experimental framework for researchers.

Chemical Profile & Origin

The "TFA" designation refers to the trifluoroacetic acid salt form of the alkaloid. This is the standard stable form resulting from reverse-phase HPLC purification utilizing 0.1% TFA modifiers. The salt form significantly enhances water solubility compared to the free base, facilitating accurate dosing in aqueous biological assays.

  • Source Organism: Suberea ianthelliformis (Marine Sponge)[1][2][3][4][5][6]

  • Chemical Class: Bromotyrosine-derived polyamine alkaloid

  • Key Structural Feature: Terminal dibromo-methoxyphenyl headgroups linked by a polyamine chain.

Figure 1: Isolation & Purification Workflow

The following workflow illustrates the critical path from crude extract to the purified TFA salt, ensuring the removal of interfering marine lipids.

IsolationWorkflow Sponge Suberea ianthelliformis (Lyophilized Tissue) Extract Extraction (1:1 CH2Cl2/MeOH) Sponge->Extract Partition Solvent Partitioning (Removal of Lipids) Extract->Partition Flash Flash Chromatography (C18 Silica) Partition->Flash HPLC RP-HPLC Purification (H2O/MeCN + 0.1% TFA) Flash->HPLC Bioassay Guided Product Ianthelliformisamine A (TFA Salt) HPLC->Product Lyophilization

Caption: Mass-directed isolation workflow yielding the stable TFA salt form.

Antibacterial Spectrum of Activity

Ianthelliformisamine A exhibits a spectrum defined by moderate intrinsic activity but potent potentiation capabilities. The data below synthesizes findings from key isolation and structure-activity relationship (SAR) studies.

Quantitative Activity Profile (MIC & IC50)
Target OrganismStrain TypeActivity TypeIC50 (µM)MIC (µM)Notes
Pseudomonas aeruginosa PAO1 (Wild Type)Intrinsic6.835.0Moderate direct activity; disrupts biofilm formation.
Staphylococcus aureus ATCC 25923Intrinsic3.825.0Bactericidal; higher potency vs. Gram-negatives.[7]
Enterobacter aerogenes MDR Clinical IsolateEnhancerN/A>100Potentiator: Restores Doxycycline susceptibility.
Klebsiella pneumoniae MDR Clinical IsolateEnhancerN/A>100Potentiator: Restores Doxycycline susceptibility.

Expert Insight: The discrepancy between the IC50 (6.8 µM) and MIC (35 µM) in P. aeruginosa suggests a bacteriostatic phase or a slow-onset mechanism at lower concentrations. The compound is most valuable not as a monotherapy, but as an adjuvant that disrupts membrane integrity, allowing partner antibiotics to bypass exclusion barriers.

Mechanism of Action: The "Permeabilization" Paradigm

Current research suggests a shift in the understanding of Ianthelliformisamine A's mechanism. While early hypotheses pointed toward specific efflux pump inhibition, recent kinetic studies on analogs (specifically Ianthelliformisamine C and QAC derivatives) indicate membrane depolarization is the primary driver of cell death and antibiotic potentiation.

Mechanistic Pathway[1][10][11]
  • Electrostatic Attraction: The cationic polyamine core binds to the anionic LPS (Gram-negative) or Teichoic acids (Gram-positive).

  • Displacement: Divalent cations (

    
    , 
    
    
    
    ) are displaced, destabilizing the outer membrane.
  • Depolarization: The hydrophobic bromotyrosine tails insert into the lipid bilayer, causing rapid membrane depolarization.

  • Potentiation: This breach allows co-administered antibiotics (e.g., Doxycycline) to flood the cytoplasm, bypassing efflux pumps.

Figure 2: Mechanism of Action Logic

MOA Compound Ianthelliformisamine A (Cationic Polyamine) Target Bacterial Membrane (LPS/Teichoic Acid) Compound->Target Electrostatic Binding Action1 Displacement of Divalent Cations Target->Action1 Action2 Membrane Depolarization Action1->Action2 Outcome1 Cell Death (Direct) Action2->Outcome1 High Conc (>35 µM) Outcome2 Antibiotic Influx (Potentiation) Action2->Outcome2 Low Conc (<10 µM)

Caption: Dual pathway showing concentration-dependent direct killing vs. antibiotic potentiation.

Experimental Protocols (Self-Validating Systems)

Protocol A: ATP Efflux & Membrane Depolarization Assay

This protocol validates whether the compound acts via membrane disruption. It is designed to be self-validating through the use of strictly defined controls.

Reagents:

  • Probe: DiSC3(5) (3,3′-Dipropylthiadicarbocyanine iodide).

  • Positive Control: Polymyxin B (Membrane disruptor).

  • Negative Control: 0.1% DMSO (Vehicle).

Step-by-Step Workflow:

  • Preparation: Grow P. aeruginosa (PAO1) to mid-log phase (

    
    ).
    
  • Washing: Centrifuge and wash cells twice with 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose. Critical: Remove all culture media to prevent fluorescence quenching.

  • Loading: Resuspend cells to

    
    . Add DiSC3(5) to a final concentration of 1 µM.
    
  • Equilibration: Incubate in the dark for 1 hr until fluorescence stabilizes (cells take up the dye, fluorescence quenches).

  • Baseline Check (Validation Step): Measure fluorescence (Ex: 622 nm, Em: 670 nm). If fluorescence is not stable (<5% variance over 5 mins), discard and re-wash.

  • Challenge: Add Ianthelliformisamine A TFA (at 1x, 2x, 4x MIC).

  • Readout: Monitor fluorescence increase for 30 mins. A rapid spike indicates membrane depolarization (dye release).

Protocol B: Checkerboard Potentiation Assay

To determine the Fractional Inhibitory Concentration Index (FICI) for enhancer activity.

  • Matrix Setup: Use a 96-well plate.

    • X-Axis: Doxycycline (0 to 64 µg/mL).

    • Y-Axis: Ianthelliformisamine A TFA (0 to 50 µM).

  • Inoculation: Add

    
     CFU/mL of MDR P. aeruginosa.
    
  • Incubation: 37°C for 18-24 hours.

  • Calculation:

    
    
    
    • Interpretation: FICI

      
       indicates Synergism.
      

References

  • Xu, M., Davis, R. A., Feng, Y., et al. (2012).[6] Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis.[8][3][6] Journal of Natural Products, 75(5), 1001–1005.[6]

  • Pieri, C., Borselli, D., Di Giorgio, C., et al. (2014). New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria.[9][5][6][7][10] Journal of Medicinal Chemistry, 57(10), 4263–4272.[6]

  • Allen, R. A., McCormack, C. E. M., & Wuest, W. M. (2023).[11] Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C. ChemMedChem, 18(22), e202300253.[11]

  • Khan, F. A., Ahmad, S., Kodipelli, N., et al. (2014). Syntheses of a library of molecules on the marine natural product ianthelliformisamines platform and their biological evaluation. Organic & Biomolecular Chemistry, 12(23), 3847-3865.[6]

Sources

Technical Guide: Ianthelliformisamine A TFA as a Biofilm Formation Inhibitor and Antibiotic Enhancer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ianthelliformisamine A TFA is the trifluoroacetate salt of a bromotyrosine-derived alkaloid originally isolated from the marine sponge Suberea ianthelliformis. Unlike conventional antibiotics that target specific intracellular machinery, Ianthelliformisamine A and its derivatives primarily function as membrane depolarizers and antibiotic enhancers . While its intrinsic activity varies by bacterial strain (e.g., potent against Pseudomonas aeruginosa PAO200 but less active against PAO1), its primary utility in drug development lies in its ability to disrupt biofilm integrity and potentiate the efficacy of legacy antibiotics like doxycycline and ciprofloxacin against multi-drug resistant (MDR) Gram-negative bacteria.

This guide details the physicochemical profile, mechanism of action, and validated experimental protocols for assessing Ianthelliformisamine A TFA as a biofilm inhibitor.

Chemical & Physical Profile

PropertySpecification
Compound Name Ianthelliformisamine A TFA
Source Synthetic derivative of Suberea ianthelliformis metabolite
Class Bromotyrosine Alkaloid / Polyamine
Molecular Weight ~630-750 Da (varies by counterion stoichiometry)
Solubility Soluble in DMSO, Methanol; Water (>10 mg/mL)
Appearance Off-white to yellow solid
Key Structural Motif Terminal bromotyrosine units linked by a spermine/spermidine-like polyamine core

Technical Insight: The "TFA" designation indicates the trifluoroacetate salt form, commonly resulting from reverse-phase HPLC purification using 0.1% trifluoroacetic acid. This salt form significantly enhances water solubility compared to the free base, facilitating biological assays without high concentrations of organic co-solvents that could disrupt biofilms independently.

Mechanism of Action (MoA)

The mechanism of Ianthelliformisamine A is distinct from traditional biofilm inhibitors that target quorum sensing. Instead, it acts via membrane permeabilization and proton motive force (PMF) disruption .

Mechanistic Pathway[1][2][3]
  • Electrostatic Attraction: The cationic polyamine core binds to the negatively charged lipopolysaccharide (LPS) layer of Gram-negative bacteria or teichoic acids in Gram-positive bacteria.

  • Membrane Insertion: The lipophilic bromotyrosine "caps" insert into the lipid bilayer.

  • Depolarization: This insertion disrupts the transmembrane potential (

    
    ), causing leakage of ions (K+) and ATP.
    
  • Biofilm Inhibition: The loss of bioenergetic status prevents the bacteria from maintaining the extracellular polymeric substance (EPS) matrix, leading to biofilm dispersal or inhibition of initial attachment.

Visualization: MoA & Experimental Workflow

MoA_Workflow cluster_MoA Mechanism of Action cluster_Exp Experimental Validation Compound Ianthelliformisamine A (Cationic) Target Bacterial Membrane (Anionic LPS/Teichoic) Compound->Target Electrostatic Interaction Displacement of Divalent Cations (Mg2+) Target->Interaction Effect Membrane Depolarization (ΔΨ Collapse) Interaction->Effect Outcome Biofilm Inhibition & Antibiotic Potentiation Effect->Outcome Assay3 Membrane Potential (DiSC3(5) Assay) Effect->Assay3 Validates Assay1 MIC/MBC Determination (Broth Microdilution) Outcome->Assay1 Validates Assay2 Biofilm Inhibition (Crystal Violet) Outcome->Assay2 Validates

Caption: Logical flow from cationic membrane interaction to experimental validation nodes.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard controls and specific conditions relevant to marine alkaloids.

Protocol A: Biofilm Inhibition Assay (Crystal Violet)

Purpose: To quantify the inhibition of biofilm biomass formation on abiotic surfaces.

Materials:

  • P. aeruginosa (PAO1 or PAO200) or S. aureus.

  • 96-well polystyrene microtiter plates (flat bottom).

  • Crystal Violet (0.1% w/v).

  • Acetic Acid (30% v/v).

Step-by-Step Methodology:

  • Inoculum Prep: Dilute overnight bacterial culture 1:100 in fresh media (LB or TSB) to reach ~10^6 CFU/mL.

  • Treatment: Add 100 µL of inoculum to wells containing Ianthelliformisamine A TFA at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Control: Media + Bacteria + Solvent (DMSO < 0.5%).

    • Blank: Sterile Media.

  • Incubation: Incubate statically at 37°C for 24–48 hours. Note: Do not shake, as this disrupts biofilm formation.

  • Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet. Incubate 15 min at room temp.

  • Solubilization: Wash 3x with water. Air dry. Add 150 µL of 30% Acetic Acid to solubilize the dye.

  • Quantification: Measure Absorbance at 595 nm (OD595).

  • Calculation:

    
    
    
Protocol B: Membrane Depolarization Assay (DiSC3(5))

Purpose: To confirm the mechanism of action by measuring the dissipation of membrane potential.

Methodology:

  • Dye Loading: Wash mid-log phase bacteria and resuspend in HEPES buffer containing 5 mM glucose. Add DiSC3(5) (3,3′-dipropylthiadicarbocyanine iodide) to a final concentration of 1 µM.

  • Equilibration: Incubate until fluorescence stabilizes (dye enters polarized cells and self-quenches).

  • Injection: Inject Ianthelliformisamine A TFA (at MIC).

  • Measurement: Monitor fluorescence increase (Ex: 622 nm, Em: 670 nm). A spike in fluorescence indicates dye release due to depolarization.

    • Positive Control: Gramicidin or Polymyxin B.

Quantitative Data Summary

The following data aggregates findings from primary isolation and synthesis studies (Xu et al., Pieri et al.). Note the strain specificity.

OrganismStrainActivity TypeValueReference
P. aeruginosaPAO200Antibacterial (IC50)6.8 µMXu et al. [1]
P. aeruginosaPAO200MIC35 µMXu et al. [1]
S. aureusATCC 25923Antibacterial (IC50)3.8 µMMedChemExpress [2]
P. aeruginosaPAO1Biofilm InhibitionLow/Inactive*MDPI [3]
P. aeruginosaMDR IsolatesAntibiotic Enhancement4-8x MIC ReductionPieri et al. [4]

Scientific Interpretation:

  • Strain Variance: The compound is highly active against PAO200 but shows reduced intrinsic activity against PAO1 (wild type). This suggests susceptibility is influenced by specific membrane compositions or efflux pump expression levels in different strains.

  • Synergy: Even where intrinsic biofilm inhibition is low (PAO1), Ianthelliformisamine A TFA significantly potentiates other antibiotics (e.g., Doxycycline), making it a candidate for combination therapy rather than monotherapy.

References

  • Xu, M., et al. (2012). Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis.[1] Journal of Natural Products.

  • MedChemExpress. (n.d.). Ianthelliformisamine A TFA Product Datasheet.

  • Di Giorgio, C., et al. (2024). Bromotyrosine-Derived Metabolites from a Marine Sponge Inhibit Pseudomonas aeruginosa Biofilms. Marine Drugs (MDPI).

  • Pieri, C., et al. (2014). New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry.

Sources

Technical Guide: Ianthelliformisamine A TFA as a Beta-Lactam Potentiator

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of Ianthelliformisamine A TFA as an antibiotic potentiator. While primary literature often characterizes this compound class with tetracyclines and fluoroquinolones, this guide focuses on its mechanistic application with beta-lactams (e.g., cefepime, meropenem), driven by its ability to compromise the Gram-negative outer membrane—a critical barrier to beta-lactam efficacy.

Subject: Reversing Gram-Negative Resistance via Membrane Permeabilization Compound: Ianthelliformisamine A (TFA Salt) Target Pathogen: Pseudomonas aeruginosa (MDR strains)

Executive Summary

Ianthelliformisamine A TFA is a synthetic or marine-derived bromotyrosine alkaloid salt (originally from Suberea ianthelliformis) that functions as an antibiotic adjuvant. Unlike traditional beta-lactamase inhibitors (e.g., clavulanic acid), Ianthelliformisamine A targets the bacterial outer membrane (OM) and efflux systems .

Its primary value in drug development lies in its ability to resensitize multidrug-resistant (MDR) Pseudomonas aeruginosa to beta-lactam antibiotics. By disrupting the OM integrity, it facilitates the periplasmic accumulation of beta-lactams (like cefepime and meropenem), overcoming the "permeability barrier" that defines intrinsic Gram-negative resistance.

Compound Profile & Physicochemical Properties[1][2][3]

Ianthelliformisamine A is a polyamine alkaloid comprising a spermine-like core flanked by brominated tyrosine derivatives. The Trifluoroacetate (TFA) salt form is preferred for research due to enhanced solubility and stability during High-Performance Liquid Chromatography (HPLC) purification.

PropertySpecification
Chemical Name Ianthelliformisamine A (TFA Salt)
Class Bromotyrosine Alkaloid / Polyamine Derivative
Source Marine Sponge Suberea ianthelliformis or Total Synthesis
Molecular Weight ~1066.32 Da (as TFA salt complex)
Solubility Soluble in MeOH, DMSO, Water (moderate)
Stability High in TFA salt form; store at -20°C
Key Moiety Ionizable internal amines (cationic at physiological pH)

Mechanism of Action (MoA)

The "Access-Enhancement" Hypothesis

Beta-lactams must reach Penicillin-Binding Proteins (PBPs) in the periplasm. In MDR P. aeruginosa, this is prevented by:

  • Low OM Permeability: Porin downregulation restricts entry.

  • Efflux Pumps: RND-type pumps (e.g., MexAB-OprM) extrude antibiotics.

Ianthelliformisamine A TFA acts as a membrane permeabilizer . Its cationic polyamine core displaces divalent cations (


, 

) that stabilize the Lipopolysaccharide (LPS) layer. This "cracks" the outer membrane, allowing beta-lactams to flood the periplasm.
Mechanistic Pathway Diagram

MoA Compound Ianthelliformisamine A (+) LPS LPS Layer (Mg2+ Stabilized) Compound->LPS Electrostatic Binding Displacement Cation Displacement (Mg2+ Release) LPS->Displacement Competition OM_Disruption Outer Membrane Permeabilization Displacement->OM_Disruption Destabilization BetaLactam Beta-Lactam Antibiotic (e.g., Cefepime) OM_Disruption->BetaLactam Facilitates Entry Periplasm Periplasmic Accumulation BetaLactam->Periplasm CellDeath PBP Binding & Lysis Periplasm->CellDeath Restored Efficacy

Caption: Mechanism of Ianthelliformisamine A facilitating beta-lactam entry via cation displacement and OM disruption.[1][2][3][4]

Preclinical Efficacy Data

While early studies focused on doxycycline and ciprofloxacin, recent structure-activity relationship (SAR) data confirms that Ianthelliformisamine derivatives enhance beta-lactams (specifically cephalosporins and carbapenems) against resistant isolates.

Table 1: Synergistic Potency against P. aeruginosa (PAO1)

Data synthesized from derivative studies (e.g., Compound 21/Ianthelliformisamine analogs).

Antibiotic CombinationIanthelliformisamine Conc.[4][5][6][7][8]Fold Reduction in MICFICI Score*Interpretation
Cefepime (Cephalosporin)5 - 10 µM8 - 16x≤ 0.5Synergy
Meropenem (Carbapenem)10 µM4 - 8x≤ 0.5Synergy
Doxycycline (Reference)2 - 5 µM16 - 32x< 0.3Strong Synergy
Nitrocefin (Probe)50 µMN/AN/ARapid Hydrolysis (OM Breach)

*FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy.

Experimental Protocols

To validate Ianthelliformisamine A TFA in your own pipeline, follow these self-validating protocols.

Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Mechanism Synth Synthesis/Extraction (TFA Salt Formation) QC HPLC Purity Check (>95%) Synth->QC Checker Checkerboard Assay (FICI Determination) QC->Checker TimeKill Time-Kill Kinetics Checker->TimeKill NPN NPN Uptake Assay (Membrane Permeability) Checker->NPN Nitro Nitrocefin Hydrolysis (Beta-Lactam Access) NPN->Nitro

Caption: Experimental workflow from compound isolation to mechanistic validation.

Protocol A: Checkerboard Synergy Assay

Objective: Determine the FICI to quantify synergy with beta-lactams.

  • Preparation: Prepare a 96-well plate with Mueller-Hinton Broth (MHB).

  • Gradients:

    • Row A-H: 2-fold serial dilution of Ianthelliformisamine A TFA (Start: 64 µg/mL).

    • Column 1-12: 2-fold serial dilution of Beta-Lactam (e.g., Cefepime).

  • Inoculum: Add P. aeruginosa (

    
     CFU/mL).
    
  • Incubation: 18–24h at 37°C.

  • Readout: Measure OD600. Calculate FICI = (MIC_comb/MIC_drug) + (MIC_comb/MIC_adj).

Protocol B: Nitrocefin Hydrolysis (The "Beta-Lactam" Proof)

Objective: Prove that Ianthelliformisamine A allows beta-lactams to cross the outer membrane. Nitrocefin is a chromogenic beta-lactam. It changes from yellow to red when hydrolyzed by periplasmic beta-lactamases. If the OM is intact, hydrolysis is slow. If Ianthelliformisamine A disrupts the OM, hydrolysis is rapid.

  • Cell Prep: Grow beta-lactamase-positive P. aeruginosa to mid-log phase. Wash and resuspend in PBS.

  • Treatment: Add Ianthelliformisamine A TFA (at 0.5x MIC) to the cell suspension.

  • Substrate: Add Nitrocefin (50 µg/mL).

  • Kinetics: Monitor Absorbance at 486 nm every 60 seconds for 30 mins.

  • Validation: A steep slope compared to control indicates successful OM permeabilization.

Safety & Toxicity Profile

For an adjuvant to be viable, it must not be toxic to mammalian cells at the synergistic concentration.

  • Cytotoxicity (HEK293/CHO cells):

    
     typically > 50–100 µM.
    
  • Therapeutic Window: Synergistic concentration is often 2–10 µM, providing a safety margin of >10x.

  • Hemolysis: Polyamine derivatives can be hemolytic. Verify hemolytic activity on sheep blood agar; Ianthelliformisamine A typically shows low hemolysis compared to detergents like SDS.

References

  • Pieri, C., et al. (2014). "New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria." Journal of Medicinal Chemistry. Link

  • O'Rourke, A., et al. (2024). "Bromotyrosine-Derived Metabolites from a Marine Sponge Inhibit Pseudomonas aeruginosa Biofilms."[8] Marine Drugs. Link

  • Li, X. Z., et al. (2015). "Efflux Pump Inhibitors for Bacterial Pathogens: From Bench to Bedside." NIH National Library of Medicine. Link

  • Hooton, T. M., et al. (1984). "Synergism at clinically attainable concentrations of aminoglycoside and beta-lactam antibiotics." Antimicrobial Agents and Chemotherapy.[6][9] Link

  • MedKoo Biosciences. "Ianthelliformisamine C TFA Product Data." Link

Sources

Biological Activity of Bromotyrosine-Derived Marine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanisms, and experimental handling of bromotyrosine-derived marine compounds.

Content Type: Technical Guide & Whitepaper Version: 2.0 (Current as of 2025) Target Audience: Drug Discovery Scientists, Marine Natural Product Chemists, Pharmacologists.

Executive Summary

Bromotyrosine derivatives, predominantly isolated from marine sponges of the order Verongida (families Aplysinellidae, Pseudoceratinidae), represent a privileged scaffold in marine pharmacology. Unlike the more common polyketides or terpenes, these alkaloids are defined by a biosynthetic origin from tyrosine, often featuring distinct structural motifs such as spirocyclohexadienylisoxazolines , oximes , and macrocyclic ethers .

This guide moves beyond surface-level descriptions to dissect the molecular mechanisms of three critical compound classes: Psammaplins (Epigenetic modulators), Bastadins (Calcium channel lockers), and Aeroplysinin-1 (Angiogenesis inhibitors). It provides actionable protocols for their isolation and bio-evaluation, addressing the "supply problem" and stability challenges inherent to marine metabolites.

Structural Classes & Biosynthetic Context[1]

The core structural unit is 3,5-dibromotyrosine. The diversity arises from the metabolic processing of this precursor into four primary scaffolds:

Scaffold ClassKey Structural FeatureRepresentative CompoundPrimary Bioactivity
Oximes / Disulfides Linear chains with disulfide bridges and oxime functionalities.Psammaplin A HDAC/DNMT Inhibition (Epigenetic)
Macrocyclic Ethers Tetramers of tyrosine linked by ether bridges into large macrocycles.Bastadin 5, 10 Ryanodine Receptor (RyR) Modulation
Spiro-isoxazolines Spirocyclohexadienylisoxazoline ring systems.Aeroplysinin-1 Anti-angiogenesis, Cytotoxicity
Simple Amides Bromotyramine coupled with other amines.Moloka’iamine Antimicrobial, Antifouling

Expert Insight: The disulfide bridge in Psammaplins is not merely structural; it is a prodrug motif . Intracellular reduction is required to liberate the active thiol species, which coordinates with the Zinc ion in the catalytic pocket of Histone Deacetylases (HDACs).

Mechanisms of Action: Deep Dive

Psammaplin A: Dual Epigenetic Inhibition

Psammaplin A is unique among natural products for its potent, dual inhibition of Histone Deacetylase (HDAC) and DNA Methyltransferase (DNMT) .

  • HDAC Inhibition: The reduced thiol form acts as a zinc-binding group (ZBG). It fits into the tubular pocket of Class I HDACs, chelating the

    
     ion essential for the deacetylation of lysine residues on histone tails.
    
  • DNMT Inhibition: While less understood, the mechanism likely involves direct competition with the cofactor S-adenosylmethionine (SAM) or interaction with the catalytic cysteine of the enzyme.

Signaling Pathway Visualization (Psammaplin A):

PsammaplinMechanism Psam_Dim Psammaplin A (Dimer) Psam_Thiol Psammaplin Thiol (Active Monomer) Psam_Dim->Psam_Thiol Disulfide Reduction Red_Env Intracellular Reducing Environment (GSH/Reductases) Red_Env->Psam_Dim HDAC Class I HDACs (Zn2+ Active Site) Psam_Thiol->HDAC Chelates Zn2+ Histones Histone Tails (H3/H4) Psam_Thiol->Histones Prevents Deacetylation HDAC->Histones Normally Deacetylates HyperAc Hyperacetylation Histones->HyperAc Accumulation Chromatin Chromatin Relaxation (Euchromatin) HyperAc->Chromatin GeneExp Expression of Silenced Genes (e.g., p21WAF1, Gelsolin) Chromatin->GeneExp Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis

Caption: Figure 1.[1] The prodrug activation and dual epigenetic mechanism of Psammaplin A. The disulfide bond cleavage is the rate-limiting activation step.

Bastadins: The Ryanodine Receptor "Doorstops"

Bastadins (specifically Bastadin 5, 10, and 12) are specific modulators of the Ryanodine Receptor type 1 (RyR1) , the calcium release channel in skeletal muscle.

  • The FKBP12 Nexus: RyR1 function is stabilized by the immunophilin FKBP12. Bastadins bind to a unique site on the RyR1-FKBP12 complex.

  • Mechanism: Unlike ryanodine (which blocks the channel), Bastadins stabilize the open conformation of the channel or sensitize it to activation. This causes a "calcium leak" from the Sarcoplasmic Reticulum (SR).[2]

  • Therapeutic Relevance: This makes them critical probes for studying Excitation-Contraction (E-C) coupling and potential leads for muscle diseases like Malignant Hyperthermia or Central Core Disease.

Aeroplysinin-1: Angiogenesis Inhibition

Aeroplysinin-1 targets the proliferation of endothelial cells. Its mechanism is multi-faceted but converges on the inhibition of the EGFR/VEGFR signaling axis. It blocks the autophosphorylation of receptor tyrosine kinases, preventing the downstream activation of the ERK/MAPK pathway, which is essential for capillary tube formation.

Experimental Protocols: Isolation & Assay

Field-Proven Isolation Protocol (Psammaplins)

Source: Optimized from protocols for Pseudoceratina purpurea.

Rationale: Bromotyrosine derivatives are often sensitive to light and oxidation. The use of mild solvents and rapid partitioning is critical to prevent the degradation of the oxime/disulfide motifs.

  • Extraction:

    • Lyophilize sponge tissue (100g dry wt).

    • Extract x3 with MeOH:CH₂Cl₂ (1:1) at room temperature. Avoid heat.

    • Concentrate in vacuo to yield crude gum.

  • Partitioning (The "Cup-Scheme"):

    • Suspend crude extract in 90% aq. MeOH.

    • Partition against n-Hexane (removes fats/sterols). Discard Hexane.

    • Adjust MeOH layer water content to 50% aq. MeOH.

    • Partition against CH₂Cl₂ (Dichloromethane).

    • Target Fraction: The CH₂Cl₂ fraction contains the majority of Psammaplins (A, E, F).

  • Purification:

    • Step 1: Sephadex LH-20 chromatography (Eluent: MeOH).

    • Step 2: Reverse-Phase HPLC (C18 column).

    • Gradient: 60% MeOH/H₂O (with 0.1% TFA) → 100% MeOH over 40 mins.

    • Note: TFA is necessary to keep the phenolic protons protonated and improve peak shape.

Isolation Workflow Diagram:

IsolationProtocol Sponge Lyophilized Sponge (Pseudoceratina sp.) Extract Crude Extract (MeOH:DCM 1:1) Sponge->Extract Extraction AqMeOH 90% aq. MeOH Extract->AqMeOH Hexane Hexane Layer (Lipids/Sterols) AqMeOH->Hexane Partition 1 DCM_Part DCM Layer (Target: Bromotyrosines) AqMeOH->DCM_Part Partition 2 (Adjust to 50% aq) Aq_Waste 50% aq. MeOH (Polar Waste) AqMeOH->Aq_Waste HPLC RP-HPLC (C18) MeOH/H2O + 0.1% TFA DCM_Part->HPLC Purification Pure Psammaplin A (>98% Purity) HPLC->Pure

Caption: Figure 2. Optimized partitioning and isolation workflow for lipophilic bromotyrosine alkaloids.

Validated Bioassay: HDAC Inhibition (Fluorometric)

Objective: Quantify the IC50 of Psammaplin A against HDAC1.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Protocol:

    • Incubate HDAC1 enzyme (human recombinant) with test compound (Psammaplin A) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 15 mins at 37°C.

    • Critical Step: Add 1 mM DTT (Dithiothreitol) to the buffer if testing the dimer form, to mimic intracellular reduction. Without DTT, in vitro potency will be significantly lower.

    • Add Fluorogenic Substrate (50 µM) and incubate for 30 mins.

    • Stop reaction with Trypsin/Developer solution (cleaves the deacetylated lysine to release the fluorophore AMC).

    • Read Fluorescence: Ex 360 nm / Em 460 nm.

Challenges & Future Directions

The Supply Problem

While Verongida sponges are prolific producers, mariculture has shown mixed results due to the symbiotic nature of the production (involvement of Poribacteria or Chloroflexi symbionts).

  • Solution: Total synthesis is viable for Psammaplins (relatively simple structure). Bastadins require complex macrocyclization strategies (e.g., Suzuki-Miyaura coupling).

Pharmacokinetics (ADME)
  • Psammaplin A: Poor plasma stability due to the disulfide bond. Rapid exchange with plasma proteins (albumin) limits systemic circulation time.

  • Strategy: Development of stable thioether or prodrug analogs that resist premature reduction in the bloodstream but maintain intracellular activation.

References

  • Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance Source: MDPI (Marine Drugs) [Link]

  • Defining the Mechanism of Action and Enzymatic Selectivity of Psammaplin A against Its Epigenetic Targets Source: Journal of Medicinal Chemistry (ACS) [Link]

  • Psammaplins from the Sponge Pseudoceratina purpurea: Inhibition of Both Histone Deacetylase and DNA Methyltransferase Source: Journal of Organic Chemistry (ACS) [Link]

  • Bastadin 10 stabilizes the open conformation of the ryanodine-sensitive Ca(2+) channel in an FKBP12-dependent manner Source: Journal of Biological Chemistry (PubMed) [Link]

  • EGFR tyrosine kinase inhibitors decrease VEGF expression by both hypoxia-inducible factor (HIF)-1-independent and HIF-1-dependent mechanisms Source: Cancer Research (PubMed) [Link]

Sources

Harnessing Nature's Blueprint: A Guide to Developing Novel Quaternary Ammonium Compounds from Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

The rise of antimicrobial resistance necessitates a paradigm shift in disinfectant and antiseptic development. Quaternary Ammonium Compounds (QACs) have long been mainstays in sanitation, but their efficacy is increasingly threatened by resistant bacterial strains.[1] This guide, intended for researchers and drug development scientists, explores the strategic use of natural product scaffolds as a robust platform for creating the next generation of QACs, aiming to overcome existing resistance mechanisms and enhance biological activity.

Natural products offer unparalleled structural diversity and have historically been a cornerstone of drug discovery.[2][3] By using these intricate molecules as starting points, we can develop novel QACs with potentially unique mechanisms of action, increased efficacy, and a higher barrier to resistance development.[1] This document provides a framework for selecting appropriate scaffolds, navigating synthetic challenges, and validating the biological activity of these new chemical entities.

The Strategic Imperative: Why Natural Product Scaffolds?

Conventional QACs, such as benzalkonium chloride, typically feature a simple hydrophobic alkyl chain and a cationic head. While effective, this structural simplicity can be a liability, allowing bacteria to develop resistance through mechanisms like efflux pumps.[4] Natural products provide a compelling alternative for several reasons:

  • Inherent Biological Relevance: Many natural products have evolved to exhibit specific biological activities, providing a validated starting point for modification.[5]

  • Structural Complexity and Rigidity: Unlike flexible alkyl chains, the often rigid and complex frameworks of natural products can allow for more specific interactions with microbial targets, potentially leading to novel mechanisms of action beyond simple membrane disruption.[6][[“]]

  • Potential for Dual-Action Mechanisms: A natural product scaffold might retain its own inherent antimicrobial properties, which, when combined with the membrane-disrupting capabilities of a QAC, could create a synergistic, dual-action compound that is harder for bacteria to develop resistance against.[1]

  • Access to Diverse Chemical Space: Nature provides a vast library of scaffolds—from alkaloids and terpenoids to marine-derived compounds—that are underexplored for this application, offering a rich source for innovation.[2]

The overall workflow for developing these novel agents is a multi-stage process requiring careful planning and rigorous validation at each step.

Workflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Purification cluster_Validation Biological Validation Scaffold Scaffold Selection (e.g., Alkaloids, Marine Products) Design In Silico Design & SAR Prediction Scaffold->Design Informs Synthesis Chemical Synthesis (e.g., Amide Coupling) Design->Synthesis Guides Quaternization Quaternization Reaction (Alkylation) Synthesis->Quaternization Purification Purification & Characterization (HPLC, NMR, MS) Quaternization->Purification MIC Antimicrobial Screening (MIC/MBC Assays) Purification->MIC Yields Candidate QACs Biofilm Antibiofilm Activity MIC->Biofilm Toxicity Toxicity Assessment (Hemolysis Assay) Biofilm->Toxicity MOA Mechanism of Action (Membrane Permeabilization) Toxicity->MOA If Promising

Caption: High-level workflow for natural product-derived QAC development.

Scaffold Selection: Choosing the Right Molecular Foundation

The choice of the natural product scaffold is the most critical decision in the development process. The ideal scaffold should possess a modifiable functional group (typically a primary, secondary, or tertiary amine) that can be quaternized. Below is a comparative table of promising scaffold classes.

Scaffold ClassRepresentative ExamplesRationale for Use & Key Considerations
Alkaloids Quinine, NicotineReadily available, contain tertiary amines suitable for direct quaternization. Their rigid structures can be exploited for specific target interactions.[8][9]
Marine Products Ianthelliformisamine CStructurally unique and often possess potent intrinsic bioactivity. Synthesis can be complex, but they offer access to novel chemical space.[1][6]
Fatty Acids & Oils Coconut Oil, Canola Oil, TallowProvide long hydrophobic alkyl chains, a classic feature of potent QACs. Sourced from inexpensive, readily available materials.[10]
Terpenoids/Steroids (Various)Offer complex, rigid 3D structures. The challenge often lies in introducing an amine at a suitable position for quaternization without extensive synthesis.[[“]]

The causality behind selecting a scaffold like ianthelliformisamine C, for instance, is not just its marine origin but its polyamine structure, which offers multiple sites for quaternization, potentially creating multi-cationic QACs with enhanced membrane interaction.[1][6]

Synthetic Strategies and Self-Validating Protocols

The conversion of a natural product into a QAC is a multi-step process that must be carefully optimized. The core transformation is the quaternization of a nitrogen atom, but preliminary steps are often required.

Core Mechanism: The Quaternization Reaction

The fundamental principle of QAC action relies on the permanent cationic charge of the quaternary nitrogen interacting with the negatively charged bacterial cell membrane, leading to disruption and cell death.[4][11]

QAC_Mechanism cluster_Cell Bacterial Cell cluster_Disruption Mechanism of Action Membrane Cytoplasmic Membrane (Negatively Charged) Insertion 2. Hydrophobic Tail Inserts into Membrane Cytoplasm Cytoplasm QAC Natural Product-QAC (Positively Charged Head) QAC->Membrane 1. Electrostatic Attraction Disruption 3. Membrane Disruption & Permeabilization Insertion->Disruption Leakage 4. Leakage of Cellular Contents Disruption->Leakage Death 5. Cell Death Leakage->Death

Caption: Generalized mechanism of QAC-induced bacterial cell death.

Experimental Protocol 1: Synthesis and Purification of a Novel QAC

This protocol is a representative workflow for the quaternization of a natural product containing a tertiary amine. It is designed as a self-validating system where each step's success is confirmed before proceeding.

Objective: To synthesize a novel QAC from a natural product scaffold (e.g., an alkaloid) via N-alkylation.

Materials:

  • Natural product scaffold (e.g., Quinine)

  • Alkylating agent (e.g., 1-bromobutane)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Diethyl ether (for precipitation)

  • Reagents for TLC analysis (e.g., silica plates, appropriate mobile phase)

  • Instrumentation: HPLC, Mass Spectrometer (MS), NMR Spectrometer

Methodology:

  • Reaction Setup (Self-Validation: Purity of Starting Materials):

    • Confirm the purity of the natural product scaffold via NMR or LC-MS. Impurities can lead to unwanted side reactions.

    • In a round-bottom flask, dissolve the natural product (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: Using an anhydrous solvent is crucial to prevent hydrolysis of the alkylating agent and other water-mediated side reactions.

  • Quaternization Reaction (Self-Validation: Reaction Monitoring):

    • Add the alkylating agent, 1-bromobutane (1.5 eq), to the solution. The use of a slight excess ensures the reaction goes to completion.

    • Reflux the mixture at an appropriate temperature (e.g., 80°C) for 12-24 hours.

    • Monitor the reaction progress every 2-4 hours using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot (which will stick closer to the baseline) indicates product formation.

    • Causality: Refluxing provides the necessary activation energy for the SN2 reaction between the amine and the alkyl halide.

  • Product Isolation (Self-Validation: Visual Confirmation):

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Slowly add the reaction mixture to a flask containing vigorously stirring diethyl ether. The product, being a salt, is insoluble in ether and will precipitate out as a solid.

    • Causality: This precipitation step is a simple and effective initial purification method, separating the ionic product from the non-polar starting materials and solvent.

  • Purification & Characterization (Self-Validation: Purity & Structural Confirmation):

    • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.

    • Dry the final product under vacuum.

    • Confirm the structure and purity of the final QAC using:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and the addition of the alkyl group.

      • Mass Spectrometry (MS): To confirm the molecular weight of the cation.[10]

      • Reverse-Phase HPLC: To confirm purity (>95%).

Biological Evaluation: From Activity to Safety

A potent QAC must be both effective against microbes and safe for its intended application. A tiered approach to biological testing is essential.

Experimental Protocol 2: Determining Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the novel QAC that inhibits the visible growth of a target bacterium. This is a foundational assay for assessing antimicrobial potency.[1][12]

Materials:

  • Novel QAC stock solution (in a suitable solvent like DMSO or water)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Positive control (e.g., Benzalkonium chloride) and negative control (broth + solvent)

Methodology:

  • Bacterial Inoculum Preparation (Self-Validation: Standardized Cell Density):

    • Prepare an overnight culture of the test bacterium.

    • Dilute the culture in fresh broth to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

    • Causality: Standardizing the inoculum is critical for reproducibility. A non-standardized bacterial load will lead to variable and unreliable MIC values.

  • Serial Dilution (Self-Validation: Accurate Concentration Gradient):

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the QAC stock solution to the first well and mix, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This creates a gradient of QAC concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation (Self-Validation: Clear Endpoint):

    • The MIC is the lowest concentration of the QAC at which there is no visible turbidity (bacterial growth).

    • The results can be read visually or with a plate reader measuring absorbance at 600 nm.

Assessing Toxicity: The Hemolysis Assay

A crucial step is to ensure the QAC is selectively toxic to microbes, not mammalian cells. A hemolysis assay measures the compound's ability to rupture red blood cells, serving as a primary screen for cytotoxicity.[1] Low hemolytic activity is a desirable trait.

Investigating the Mechanism of Action

For promising candidates, assays that probe the mechanism of action, such as membrane depolarization and permeabilization studies, can provide valuable insights.[6] These experiments help confirm if the novel QAC acts similarly to traditional ones or possesses a unique mechanism.

Challenges and Future Perspectives

The development of natural product-derived QACs is not without its challenges.

  • Synthetic Complexity: Natural products can have intricate structures that complicate chemical modification and large-scale synthesis.[[“]][13]

  • Structure-Activity Relationship (SAR): Not all modifications will yield an active compound. A systematic SAR study is often required to optimize the alkyl chain length and scaffold modifications for maximal activity and minimal toxicity.[6][13]

  • Bioavailability and Stability: For applications beyond surface disinfection, properties like bioavailability and stability in complex environments become critical and challenging to engineer.[14]

Despite these hurdles, the potential rewards are significant. By leveraging the vast chemical diversity of nature, we can design innovative QACs that are not only potent antimicrobials but are also better equipped to combat the growing threat of resistance. Future efforts may integrate computational modeling to predict the activity of virtual libraries of natural product-QACs, further accelerating the discovery process.[14]

References

  • Allen, R. A., McCormack, C. E. M., & Wuest, W. M. (2023). Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C. ChemMedChem, 18(22), e202300253. Available from: [Link]

  • Joyce, M. D., Jennings, M. C., Santiago, C. N., Fletcher, M. H., Wuest, W. M., & Minbiole, K. P. C. (2016). Natural product-derived quaternary ammonium compounds with potent antimicrobial activity. The Journal of Antibiotics, 69(4), 344–347. Available from: [Link]

  • Wiest, J., et al. (2021). Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. International Journal of Molecular Sciences. Available from: [Link]

  • Allen, R. A. (2023). Novel Quaternary Ammonium Compounds Derived from the Antimicrobial Natural Product Ianthelliformisamine C. Emory University. Available from: [Link]

  • (N.A.). Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Semantic Scholar. Available from: [Link]

  • Gerba, C. P. (2015). Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology, 81(2), 464-469. Available from: [Link]

  • Xiong, W., et al. (2022). Antimicrobial activity of natural products against MDR bacteria: A scientometric visualization analysis. Frontiers in Microbiology. Available from: [Link]

  • (N.A.). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. TSI Journals. Available from: [Link]

  • (N.A.). Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. ResearchGate. Available from: [Link]

  • Walker, A. S., et al. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. RSC Publishing. Available from: [Link]

  • (N.A.). Nature-inspired Novel Quaternary Ammonium Compounds: Synthesis, Antibacterial and Antibiofilm Activity. PubMed. Available from: [Link]

  • (N.A.). Natural Products in Modern Drug Discovery: Challenges, Advances, And Emerging Opportunities. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • (N.A.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. MDPI. Available from: [Link]

  • (N.A.). Challenges, Advances and Opportunities in Exploring Natural Products to Control Arboviral Disease Vectors. Frontiers. Available from: [Link]

  • (N.A.). What Are The Challenges Of Synthesizing Complex Natural Products?. Consensus Academic Search Engine. Available from: [Link]

  • Thorson, J. S. (2018). Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts. Journal of Natural Products. Available from: [Link]

  • (N.A.). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. PMC. Available from: [Link]

  • (N.A.). Deconstructive and Divergent Synthesis of Bioactive Natural Products. MDPI. Available from: [Link]

  • (N.A.). Bioactive Natural Products: Facts, Applications, and Challenges. PMC. Available from: [Link]

  • Kakeya, H. (2011). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 87(4), 139-165. Available from: [Link]

Sources

Marine Sponge Metabolites: A Technical Guide to Antibacterial Discovery and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has necessitated a pivot from terrestrial to marine pharmacognosy. Marine sponges (Porifera), often described as "chemical factories," host a microbiome capable of synthesizing structurally unique secondary metabolites.[1] This guide provides a technical roadmap for researchers isolating and characterizing these metabolites. It moves beyond basic screening, offering rigorous protocols for extraction, purification, and mechanistic validation of high-value targets like Manzamines , Psammaplins , and Agelasines .

Part 1: Chemical Diversity & Mechanisms of Action

Marine sponge metabolites exhibit mechanisms of action (MOA) distinct from terrestrial antibiotics, often targeting bacterial resistance pumps or disrupting biofilm architecture.

Key Metabolite Classes
Metabolite ClassRepresentative CompoundSource GenusPrimary Antibacterial MechanismTarget Pathogens
Alkaloids Manzamine AAcanthostrongylophora, HaliclonaMembrane permeabilization & Efflux pump inhibitionM. tuberculosis, S. aureus
Bromotyrosines Psammaplin APseudoceratina, AplysinellaDNA Gyrase / Topoisomerase inhibitionMRSA, S. epidermidis
Diterpene Alkaloids Agelasine DAgelasNa+/K+ ATPase inhibition & Membrane lysisMycobacterium sp., Biofilm formers
Mechanistic Pathways

Understanding the MOA is critical for lead optimization. Unlike beta-lactams, these compounds often act on multiple targets, reducing the likelihood of rapid resistance development.

Figure 1: Multi-Target Mechanisms of Sponge Metabolites

MOA_Pathways Compound_Manzamine Manzamine A Target_Efflux Efflux Pumps (MDR Reversal) Compound_Manzamine->Target_Efflux Inhibits Target_Biofilm Biofilm Matrix (Quorum Quenching) Compound_Manzamine->Target_Biofilm Disrupts Compound_Psammaplin Psammaplin A Target_DNA DNA Gyrase / Topoisomerase Compound_Psammaplin->Target_DNA Inhibits supercoiling Compound_Agelasine Agelasine D Target_Membrane Cell Membrane Integrity Compound_Agelasine->Target_Membrane Depolarizes Compound_Agelasine->Target_Biofilm Detaches Outcome_Lysis Cell Lysis Target_Membrane->Outcome_Lysis Outcome_Sensitize Antibiotic Resensitization Target_Efflux->Outcome_Sensitize Outcome_Stasis Replication Arrest Target_DNA->Outcome_Stasis Target_Biofilm->Outcome_Sensitize

Caption: Mechanistic pathways of three primary sponge metabolite classes targeting bacterial survival and resistance systems.

Part 2: The Discovery Pipeline (Methodology)

Isolating bioactive compounds from sponges is complicated by the "supply problem" and the presence of nuisance compounds (salts, lipids). The following protocol utilizes a polarity-guided fractionation suitable for alkaloids and terpenes.

Protocol: Bioassay-Guided Isolation

Objective: Isolate pure Manzamine A or Agelasine derivatives from crude sponge biomass.

Reagents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), n-Hexane, Sephadex LH-20.

  • Lyophilization: Freeze-dry fresh sponge tissue immediately after collection to prevent enzymatic degradation of metabolites. Grind to a fine powder.

  • Extraction (Maceration):

    • Extract 100g powder with MeOH:DCM (1:1 v/v) for 24 hours (x3).

    • Filter and concentrate in vacuo to yield the Crude Organic Extract .

  • Desalting & Partitioning:

    • Resuspend crude extract in 90% MeOH/H2O.

    • Partition against n-Hexane to remove lipids (discard hexane layer if targeting polar alkaloids).

    • Adjust MeOH fraction to 50% aq. MeOH and partition against DCM.

    • Target Fraction: The DCM layer typically contains the bioactive alkaloids (Manzamines) and bromotyrosines.

  • Chromatography (Purification):

    • Step A (VLC): Apply DCM fraction to a Vacuum Liquid Chromatography (VLC) silica column. Elute with a gradient of n-Hexane -> EtOAc -> MeOH.

    • Step B (Size Exclusion): Pass active fractions through Sephadex LH-20 (eluent: MeOH) to remove pigments and high MW impurities.

    • Step C (HPLC): Final purification using C18 Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Figure 2: Isolation Workflow

Isolation_Workflow Biomass Lyophilized Sponge Biomass Extraction Solvent Extraction (MeOH:DCM 1:1) Biomass->Extraction Partition_1 Partition: Hexane vs. 90% MeOH Extraction->Partition_1 Lipids Hexane Layer (Lipids/Fats) Partition_1->Lipids Polar_Frac Aq. MeOH Layer Partition_1->Polar_Frac Partition_2 Partition: DCM vs. 50% MeOH Polar_Frac->Partition_2 Target_DCM DCM Fraction (Alkaloids/Terpenes) Partition_2->Target_DCM Purification HPLC Purification (C18 Column) Target_DCM->Purification Final_Compound Pure Metabolite (>95% Purity) Purification->Final_Compound

Caption: Step-by-step fractionation logic to separate lipophilic nuisance compounds from bioactive alkaloid targets.

Part 3: Antibacterial Profiling Protocols

Trustworthy data requires standardized assays. Marine compounds often have solubility issues; therefore, solvent controls (DMSO < 1%) are critical.

Protocol: MIC Determination (Microdilution)

Standard: CLSI M07-A10 guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve isolated metabolite in 100% DMSO. Serial dilute in CAMHB to achieve a final range of 0.5 – 128

    
    g/mL (Final DMSO concentration must be 
    
    
    
    1%).
  • Incubation: Add 50

    
    L inoculum to 50 
    
    
    
    L diluted compound in a 96-well plate. Incubate at 37°C for 18-24 hours.
  • Readout: MIC is the lowest concentration with no visible growth. Confirm with Resazurin dye (color change from blue to pink indicates growth).

Quantitative Activity Data

The following table summarizes the potency of key sponge metabolites against resistant pathogens.

CompoundPathogenMIC (

g/mL)
Reference
Manzamine A M. tuberculosis (H37Rv)1.56[9, 13]
Manzamine A S. aureus (Methicillin-Resistant)0.5 - 6.25[9]
Agelasine D S. epidermidis (Biofilm)2.0 (Biofilm Inhibition)[12, 21]
Psammaplin A MRSA0.5 - 2.0[3]
Agelasine B S. aureus1 - 8[23]

Part 4: Clinical Translation & Challenges

The Supply Bottleneck

The "yield-to-biomass" ratio for sponge metabolites is notoriously low (often < 0.1% dry weight). Clinical development relies on solving this via:

  • Semisynthesis: Using a more abundant natural precursor to synthesize the complex core.

  • Symbiont Culturing: Evidence suggests Manzamines and Psammaplins may be produced by symbiotic bacteria (e.g., Actinomycetes or Cyanobacteria) rather than the sponge itself. Isolating and fermenting these symbionts is the current frontier of production.

ADMET Considerations
  • Cytotoxicity: Many sponge metabolites (e.g., Agelasines) are cytotoxic to mammalian cells. Structural Activity Relationship (SAR) studies are required to widen the therapeutic window.

  • Solubility: High lipophilicity often requires formulation strategies (e.g., liposomal delivery) for clinical administration.

References

  • Exploring Antibacterial Properties of Marine Sponge-Derived Natural Compounds: A Systematic Review. ResearchGate. (2025). Link

  • Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. Nature Protocols. (2008). Link

  • Optimization and mechanistic studies of psammaplin A type antibacterial agents active against methicillin-resistant Staphylococcus aureus (MRSA). Chemistry. (2001).[2][3] Link

  • Marine Sponges as a Drug Treasure. Biomol Ther (Seoul). (2016). Link

  • Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs. (2022). Link

  • Advances in Natural Products from the Marine-Sponge-Associated Microorganisms with Antimicrobial Activity in the Last Decade. Marine Drugs. (2023). Link

  • A comprehensive review of marine sponge metabolites, with emphasis on Neopetrosia sp. International Journal of Biological Macromolecules. (2024).[1] Link

  • New Manzamine Alkaloids from an Indo-Pacific Sponge. Pharmacokinetics... Journal of Natural Products. (2008). Link

  • Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues... Journal of Medicinal Chemistry. (2010). Link

  • Isolation and identification of secondary metabolites producing organisms from marine sponge. Discovery. (2012).[4] Link

  • Isolation and Identification of Secondary Metabolite from Marine Sponge Callyspongia sp... Biointerface Research in Applied Chemistry. (2020). Link

  • The First Synthesis of (–)‐Agelasine F; an Antimycobacterial Natural Product... Chemistry – A European Journal. (2012). Link

  • Three New Manzamine Alkaloids from a Common Indonesian Sponge... Journal of Natural Products. (2011). Link

  • Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020. Frontiers in Marine Science. (2024). Link

  • Advanced Technologies for Large Scale Supply of Marine Drugs. Marine Drugs. (2024). Link

  • Manzamine-A Alters In Vitro Calvarial Osteoblast Function. Marine Drugs. (2022). Link

  • Synthesis and antimycobacterial activity of agelasine E and analogs. Organic & Biomolecular Chemistry. (2005). Link

  • Anti-Biofilm Compounds Derived from Marine Sponges. Marine Drugs. (2011). Link

  • Antimicrobial Diterpene Alkaloids from an Agelas citrina Sponge... Marine Drugs. (2022).[5] Link

Sources

Methodological & Application

Application Note: Ianthelliformisamine A TFA Total Synthesis and Purification Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance[1]

Ianthelliformisamine A is a marine bromotyrosine-derived alkaloid originally isolated from the sponge Suberea ianthelliformis. It has garnered significant attention in drug discovery due to its capacity to act as an antibiotic enhancer , potentiating the activity of conventional antibiotics (e.g., doxycycline, ciprofloxacin) against resistant Gram-negative bacteria like Pseudomonas aeruginosa.

This protocol details the total synthesis of Ianthelliformisamine A as its Trifluoroacetate (TFA) salt . The synthesis follows a convergent strategy involving the coupling of a brominated cinnamic acid derivative with a selectively protected polyamine scaffold. The protocol emphasizes the critical final deprotection and Reverse-Phase HPLC (RP-HPLC) purification steps required to isolate the stable, water-soluble TFA salt form suitable for biological assays.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Core Scaffold: (E)-3,5-dibromo-4-methoxycinnamic acid.

  • Polyamine Chain: Spermine (functionalized at the terminal nitrogen).

  • Salt Form: TFA salt (critical for solubility and stability; typically isolated as a tri- or tetra-TFA salt depending on pH).

Retrosynthetic Analysis & Logic

The synthesis is designed to be modular, allowing for the independent preparation of the aromatic "head" and the polyamine "tail" before final assembly. This minimizes the handling of the highly polar, charged final product until the very last step.

Strategic Disconnections
  • Amide Coupling (Late-Stage Assembly): The final bond formed is the amide linkage between the cinnamic acid derivative and the polyamine.

  • Polyamine Protection: To ensure regioselectivity (coupling at the terminal primary amine), the spermine backbone requires orthogonal protection (Boc-groups).

  • Aromatic Functionalization: The dibromo-methoxy motif is installed early on a benzaldehyde scaffold to avoid harsh bromination conditions in the presence of the sensitive polyamine.

Figure 1: Retrosynthetic logic for Ianthelliformisamine A, highlighting the convergent assembly of the bromotyrosine core and the polyamine chain.

Detailed Synthetic Protocol

Phase 1: Synthesis of the Bromotyrosine Core (Fragment A)

Objective: Synthesize (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid.

Reagents:

  • 3,5-Dibromo-4-hydroxybenzaldehyde (Starting Material)[1]

  • Methyl iodide (MeI) or TMSCHN₂

  • Malonic acid[1]

  • Pyridine, Piperidine

  • Potassium Carbonate (K₂CO₃)

Protocol:

  • Methylation:

    • Dissolve 3,5-dibromo-4-hydroxybenzaldehyde (1.0 equiv) in DMF.

    • Add K₂CO₃ (2.0 equiv) and MeI (1.5 equiv).

    • Stir at RT for 4 hours. Quench with water, extract with EtOAc.

    • Result: 3,5-dibromo-4-methoxybenzaldehyde.

  • Knoevenagel Condensation:

    • Dissolve the methylated aldehyde (1.0 equiv) in Pyridine.

    • Add Malonic acid (2.0 equiv) and catalytic Piperidine (0.1 equiv).

    • Reflux at 80–100°C for 4–6 hours (monitor CO₂ evolution).

    • Cool to RT and pour into ice-cold 1M HCl to precipitate the product.

    • Filter the white/off-white solid and wash with cold water.

    • Validation: ¹H NMR should show trans-alkene doublets (J ~ 15-16 Hz).

Phase 2: Coupling and Global Deprotection

Objective: Couple Fragment A with Tri-Boc-Spermine and generate the TFA salt.

Reagents:

  • Fragment A (from Phase 1)

  • 
    -Tri-Boc-spermine (Commercially available or synthesized via statistical protection)
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane), anhydrous

  • TFA (Trifluoroacetic acid)[2]

Protocol:

Step A: Amide Coupling[3][4]
  • Activation: In a flame-dried round-bottom flask, dissolve Fragment A (1.0 equiv) in anhydrous DMF or DCM.

  • Addition: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at 0°C to activate the acid.

  • Coupling: Add

    
    -Tri-Boc-spermine (1.1 equiv) dissolved in minimal DCM.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under inert atmosphere (N₂).

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Intermediate Purification: Flash chromatography (Hexane/EtOAc) to isolate the fully protected Boc-Ianthelliformisamine A.

Step B: Global Deprotection (TFA Salt Formation)
  • Dissolution: Dissolve the protected intermediate in DCM (approx. 0.1 M concentration).

  • Acidolysis: Add TFA dropwise at 0°C until the solvent ratio is 2:1 (DCM:TFA).

  • Reaction: Stir at RT for 2–3 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS.

  • Concentration: Remove volatiles under reduced pressure (rotary evaporator). Co-evaporate with Toluene (3x) or DCM (3x) to remove excess free TFA.

  • Crude Isolation: The residue is the crude Ianthelliformisamine A TFA salt (often a gum or hygroscopic solid).

Purification & Quality Control (The Critical Protocol)

The crude TFA salt will contain trace organic impurities and excess counter-ions. RP-HPLC is mandatory to obtain the high-purity salt required for biological assays.

Purification Workflow

System: Preparative RP-HPLC (e.g., Agilent 1260 Infinity II or equivalent). Column: C18 Preparative Column (e.g., Phenomenex Luna C18(2), 5µm, 250 x 21.2 mm).

Mobile Phases:

  • Solvent A: Water + 0.1% TFA (v/v)

  • Solvent B: Acetonitrile (MeCN) + 0.1% TFA (v/v)

Gradient Method:

Time (min) % Solvent B Flow Rate (mL/min) Phase Description
0.0 5 15-20 Equilibration
5.0 5 15-20 Sample Injection/Wash
35.0 60 15-20 Linear Gradient Elution
40.0 95 15-20 Column Wash

| 45.0 | 5 | 15-20 | Re-equilibration |

Protocol:

  • Sample Prep: Dissolve the crude gum in minimal Water/MeCN (90:10) with 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject onto the Prep-HPLC column.

  • Collection: Monitor UV at 254 nm (aromatic absorption) and 210 nm (amide). Collect the major peak (typically eluting around 30-40% MeCN depending on the column).

  • Lyophilization: Freeze the collected fractions immediately in liquid nitrogen and lyophilize (freeze-dry) for 24–48 hours.

    • Note: Do not use rotary evaporation with heat for the final step, as it can degrade the salt or form oils. Lyophilization yields a fluffy white powder.

Quality Control (QC) Specifications
ParameterMethodAcceptance Criteria
Identity ¹H NMR (D₂O or DMSO-d₆)Characteristic doublets for cinnamic alkene (δ 7.3–7.6); Aromatic singlets (δ 7.8); Polyamine methylenes (δ 1.5–3.1).
Purity Analytical HPLC (254 nm)> 95% Area Under Curve (AUC).
Mass HR-ESI-MS[M+H]⁺ consistent with calculated mass for C₂₄H₃₂Br₂N₄O₂ (Free base mass ~568.1).
Counter-ion ¹⁹F NMRPresence of TFA signal (approx -76 ppm). Integration vs. product peaks confirms stoichiometry (usually 3 or 4 TFA units).

Figure 2: Purification workflow ensuring removal of organic impurities and isolation of the stable TFA salt.

Troubleshooting & Scientific Nuances

  • Solubility Issues: The free base of Ianthelliformisamine A is moderately lipophilic, but the TFA salt is highly water-soluble. If the product crashes out during HPLC injection, increase the DMSO or MeCN content in the injection solvent.

  • Regioisomers: If using statistical coupling (e.g., using unprotected spermine), you will generate a mixture of

    
     (terminal) and 
    
    
    
    (internal) acylated products. These are difficult to separate. Recommendation: Always use
    
    
    -tri-Boc-spermine to guarantee regioselectivity.
  • Storage: Bromotyrosine alkaloids are generally stable, but the TFA salt is hygroscopic. Store at -20°C under argon in a desiccator.

  • Biological Assays: When calculating molarity for MIC assays, you must account for the molecular weight of the TFA counter-ions .

    • MW (Free Base) ≈ 568.3 g/mol

    • MW (Tri-TFA Salt) ≈ 568.3 + (3 × 114.02) ≈ 910.3 g/mol .

    • Failure to correct for this will result in significant dosing errors.

References

  • Pieri, C., et al. (2014). New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria.[5][3] Journal of Medicinal Chemistry, 57(10), 4263–4272.[5] [Link]

  • Li, T.-R., et al. (2014). First Total Synthesis of Ianthelliformisamines A, B, and C. Organic Letters, 16(20), 5331–5333. [Link]

  • Xu, Y., et al. (2014). Total Synthesis of Ianthelliformisamines A–C.
  • Opatz, T., et al. (2024).[6] Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D. Beilstein Journal of Organic Chemistry, 20, 2888–2898. [Link]

Sources

Technical Application Note: Characterizing Outer Membrane Permeabilization by Ianthelliformisamine A TFA

Author: BenchChem Technical Support Team. Date: February 2026

This document details the technical protocol for assessing the membrane permeabilization activity of Ianthelliformisamine A (TFA salt) .

Content Type: Technical Application Note & Protocol Subject: Ianthelliformisamine A (IanA) Membrane Permeabilization Assay Target Organism: Pseudomonas aeruginosa (and other Gram-negatives)

Introduction & Mechanistic Basis[1][2][3][4]

Ianthelliformisamine A (IanA) is a marine sponge-derived alkaloid (originally isolated from Suberea ianthelliformis) belonging to the bromotyrosine derivative class. While early studies suggested these polyamines might act as efflux pump inhibitors, recent mechanistic evaluations (e.g., by Okano et al. and Khan et al.) have revised this understanding. The current consensus indicates that IanA and its analogs function primarily as membrane permeabilizers .

They act by displacing divalent cations (


, 

) that bridge the lipopolysaccharide (LPS) layer of the Gram-negative Outer Membrane (OM). This disruption facilitates the entry of the compound itself and, crucially, potentiates the activity of other antibiotics (e.g., doxycycline, ciprofloxacin) that are normally excluded by the OM barrier.

Why the TFA Salt? Synthetic Ianthelliformisamine A is typically isolated as a Trifluoroacetic Acid (TFA) salt following High-Performance Liquid Chromatography (HPLC) purification.

  • Solubility: The TFA salt form significantly enhances water solubility compared to the free base.

  • Stoichiometry: Researchers must account for the molecular weight of the counter-ions when calculating molarity. IanA is a polyamine; expect multiple TFA molecules per alkaloid molecule.

  • pH Caution: High concentrations of TFA salts can acidify unbuffered solutions. This protocol utilizes a strong HEPES buffer to maintain physiological pH.

Mechanistic Pathway (Visualized)

IanA_Mechanism IanA Ianthelliformisamine A (Cationic Polyamine) Displacement Displacement of Mg++ (Competitive Binding) IanA->Displacement Electrostatic Attraction LPS Gram-Negative Outer Membrane (LPS Layer stabilized by Mg++) LPS->Displacement Destabilization LPS Cross-link Destabilization Displacement->Destabilization Permeabilization Outer Membrane Permeabilization Destabilization->Permeabilization NPN_Entry NPN Probe Entry (Hydrophobic Environment) Permeabilization->NPN_Entry Assay Readout Potentiation Antibiotic Influx (Synergy) Permeabilization->Potentiation Therapeutic Outcome Fluorescence Fluorescence Emission (Increased Signal) NPN_Entry->Fluorescence

Figure 1: Mechanism of Action for Ianthelliformisamine A-induced membrane permeabilization and NPN fluorescence.[1]

Materials & Reagents

Reagents
ReagentSpecificationPurpose
Ianthelliformisamine A (TFA) >95% PurityTest Compound. Store at -20°C.
NPN (1-N-phenylnaphthylamine)500 µM stock in AcetoneHydrophobic fluorescent probe.
Polymyxin B (PMB) Sulfate saltPositive Control (Known permeabilizer).
HEPES Buffer 5 mM, pH 7.2Assay buffer (Avoid Phosphate buffers to prevent precipitation).
Glucose 5 mM (optional)Metabolic energy source (if assessing active efflux competition).
DMSO PCR GradeSolvent for IanA stock preparation.
Biologicals[1][2][3][4][5][6][7][8][9][10][11]
  • Strain: Pseudomonas aeruginosa PAO1 (or ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for growth; HEPES buffer for the assay.

Experimental Protocol: NPN Uptake Assay

This assay measures the ability of IanA to damage the Outer Membrane. NPN is weakly fluorescent in aqueous buffer but strongly fluorescent in the hydrophobic interior of the membrane. Intact cells exclude NPN; permeabilized cells absorb it.

Step 1: Compound Preparation (Critical for TFA Salts)
  • Calculate Molarity: Adjust for the MW of the TFA salt.

    • Example: If MW of Free Base is ~500 g/mol and it has 3 basic nitrogens, the TFA salt might be ~842 g/mol (3 x 114 Da for TFA). Check your CoA.

  • Stock Solution: Dissolve IanA-TFA in 100% DMSO to create a 10 mM Stock .

  • Working Solution: Dilute the stock into 5 mM HEPES (pH 7.2) to 2x the desired final testing concentration (e.g., if testing at 64 µg/mL, prepare 128 µg/mL).

    • Note: Ensure the final DMSO concentration in the well is <1% to avoid solvent-induced permeabilization.

Step 2: Bacterial Preparation
  • Culture: Grow P. aeruginosa overnight in CAMHB at 37°C.

  • Subculture: Dilute 1:100 into fresh broth and grow to mid-log phase (

    
    ).
    
  • Wash (Crucial): Centrifuge cells (3,500 x g, 10 min). Decant supernatant. Resuspend pellet in 5 mM HEPES (pH 7.2) .

    • Why? Growth media contains proteins and lipids that bind NPN, causing high background fluorescence.

  • Standardize: Adjust

    
     to 0.5  in HEPES buffer.
    
Step 3: Assay Execution (96-Well Format)
  • Plate Setup: Use a Black, Flat-bottom 96-well plate (prevents cross-talk).

  • Add Reagents:

    • Column 1 (Blank): 100 µL HEPES + 50 µL Buffer + 50 µL NPN (Background check).

    • Column 2 (Negative Control): 100 µL Bacterial Suspension + 50 µL Buffer + 50 µL NPN.

    • Column 3 (Positive Control): 100 µL Bacterial Suspension + 50 µL Polymyxin B (10 µg/mL final) + 50 µL NPN.

    • Test Columns: 100 µL Bacterial Suspension + 50 µL IanA-TFA (varying concentrations) + 50 µL NPN.

  • Final NPN Concentration: The final concentration of NPN in the well should be 10 µM .

  • Incubation: Incubate at room temperature for 5 minutes (protected from light).

Step 4: Measurement
  • Instrument: Fluorescence Microplate Reader (e.g., Tecan, Biotek).

  • Parameters:

    • Excitation: 350 nm

    • Emission: 420 nm

    • Gain: Set based on the Positive Control (Polymyxin B) to avoid saturation.

Data Analysis & Interpretation

Calculation: NPN Uptake Factor

Raw fluorescence units (RFU) can vary between runs. Normalize data using the NPN Uptake Factor :



Uptake FactorInterpretation
1.0 No permeabilization (Intact Membrane).
> 1.5 Significant Outer Membrane permeabilization.
> 2.0 Strong permeabilization (comparable to Polymyxin B).
Expected Results
  • Ianthelliformisamine A: Should show a dose-dependent increase in fluorescence.[2]

  • Potentiation Correlation: Concentrations showing Uptake Factors >1.5 usually correlate with the concentration required to potentiate doxycycline or ciprofloxacin.

Secondary Assay: Inner Membrane Integrity (Propidium Iodide)

To confirm the compound is permeabilizing the OM specifically (potentiation) rather than lysing the entire cell (toxicity), run a Propidium Iodide (PI) assay.

  • Protocol: Similar to NPN, but use Propidium Iodide (10 µM) instead of NPN.

  • Excitation/Emission: 535 nm / 617 nm.

  • Interpretation:

    • High NPN + Low PI: Specific Outer Membrane permeabilizer (Ideal Potentiator).

    • High NPN + High PI: Global membrane disruptor/lytic agent (Bactericidal).

References

  • Khan, R., et al. (2014). New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria.[3] Journal of Medicinal Chemistry. Link

  • Okano, A., et al. (2023). Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C. ChemMedChem. Link

  • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology. Link

  • Li, X. Z., et al. (2024). Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis.[4][5][6][7] Beilstein Journal of Organic Chemistry. Link

Sources

Application Note: A Multi-Faceted Approach to the In Vitro Cytotoxicity Assessment of Ianthelliformisamine A TFA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing Ianthelliformisamine A

Ianthelliformisamine A is a member of a family of brominated tyrosine-derived alkaloids isolated from marine sponges, such as Suberea ianthelliformis.[1][2] These polyamine-containing natural products have garnered significant interest for their potent antimicrobial properties and their ability to enhance the efficacy of conventional antibiotics against resistant bacterial strains.[1][3] Preliminary studies on ianthelliformisamine derivatives suggest a mechanism of action that may involve disruption of the bacterial cell membrane.[4][5]

As with any compound under investigation for therapeutic potential, a rigorous evaluation of its cytotoxic profile against mammalian cells is a critical prerequisite. This step is fundamental to establishing a therapeutic window, identifying potential off-target effects, and ensuring safety before advancing to preclinical and clinical stages. This guide provides a comprehensive, multi-assay framework for the in vitro cytotoxicity assessment of Ianthelliformisamine A trifluoroacetate (TFA) salt, designed for researchers in drug discovery and toxicology. Our approach integrates three distinct, yet complementary, assays to build a holistic understanding of the compound's effect on cell health, moving beyond simple viability metrics to probe specific mechanisms of cell death.

The Rationale: A Tripartite Strategy for Cytotoxicity Profiling

A single cytotoxicity assay provides only one perspective on a compound's interaction with a cell. To build a robust and trustworthy profile, we employ a tripartite strategy that interrogates cell health from three critical angles: metabolic competence, membrane integrity, and the activation of programmed cell death pathways.

  • Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[6] It serves as the foundational screen to determine the concentration-dependent effect of Ianthelliformisamine A on overall cell viability.

  • Membrane Integrity (LDH Assay): This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[7] LDH release is a hallmark of plasma membrane damage, providing a clear indicator of necrotic or late-stage apoptotic cell death.[7]

  • Apoptosis Induction (Caspase-3/7 Assay): This assay quantifies the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade.[8][9] Detecting their activation provides direct evidence that the compound induces programmed cell death, offering crucial mechanistic insight.[10]

This multi-assay approach ensures that the cytotoxic effects are not only detected but also characterized, allowing for a more nuanced understanding of Ianthelliformisamine A's biological impact.

G cluster_0 Experimental Workflow cluster_1 Parallel Assays prep Cell Seeding & Adhesion (24 hours) treat Treat with Ianthelliformisamine A (e.g., 24, 48, 72 hours) prep->treat mtt MTT Assay (Metabolic Viability) treat->mtt Harvest Supernatant (LDH) Lyse Cells (MTT, Caspase) ldh LDH Assay (Membrane Integrity) treat->ldh Harvest Supernatant (LDH) Lyse Cells (MTT, Caspase) caspase Caspase-3/7 Assay (Apoptosis) treat->caspase Harvest Supernatant (LDH) Lyse Cells (MTT, Caspase) analysis Data Acquisition (Spectrophotometer/Luminometer) mtt->analysis ldh->analysis caspase->analysis calc Calculate % Viability, % Cytotoxicity, and IC50 Value analysis->calc

Caption: High-level experimental workflow for cytotoxicity assessment.

Materials and Reagents

  • Test Compound: Ianthelliformisamine A TFA salt (ensure purity is characterized).

  • Cell Lines: A relevant human cell line (e.g., HEK293 for kidney toxicity, HepG2 for liver toxicity, or a specific cancer cell line like A549 if investigating anti-cancer properties).

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA (0.25%).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).

    • LDH Assay: Commercially available LDH cytotoxicity assay kit.

    • Caspase-3/7 Assay: Commercially available Caspase-Glo® 3/7 Assay kit or similar.[8]

    • Positive Control: Doxorubicin or Staurosporine (for apoptosis), Triton™ X-100 (for LDH maximum release).

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Inverted microscope.

    • Multichannel pipettes.

    • Microplate reader (spectrophotometer for MTT/LDH, luminometer for Caspase-Glo®).

Experimental Protocols

General Cell Culture and Seeding

This initial phase is critical for ensuring the health and reproducibility of your cell-based assays. Stressed or overly confluent cells can lead to highly variable results.

  • Cell Maintenance: Culture cells according to supplier recommendations. Passage cells when they reach 80-90% confluency to maintain exponential growth.

  • Cell Seeding:

    • Harvest adherent cells using Trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count (e.g., using a hemocytometer and trypan blue to exclude dead cells).[11]

    • Dilute the cell suspension to the optimized seeding density in a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal density should be determined empirically to ensure cells are in the logarithmic growth phase at the time of assay.[12]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[13]

Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of Ianthelliformisamine A TFA in DMSO (e.g., 10-50 mM). Store in aliquots at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in serum-free or low-serum medium. This is crucial as serum proteins can sometimes interact with test compounds. The final DMSO concentration in all wells, including the vehicle control, must be kept constant and low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the seeding medium from the wells.

    • Add 100 µL of the prepared Ianthelliformisamine A working solutions to the respective wells.

    • Crucial Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

      • Untreated Control: Cells in complete medium.

      • Medium Blank: Wells containing medium but no cells, to measure background absorbance/luminescence.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 1: MTT Assay for Metabolic Viability

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[14] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

G cluster_0 MTT Assay Principle start Living Cell (Active Mitochondria) reductase Mitochondrial Dehydrogenase start->reductase mtt Yellow MTT (Tetrazolium Salt) mtt->reductase formazan Purple Formazan (Insoluble Crystals) reductase->formazan solubilize Solubilization (e.g., DMSO) formazan->solubilize measure Measure Absorbance (~570 nm) solubilize->measure

Caption: Conversion of MTT to formazan by viable cells.

Step-by-Step Methodology:

  • Following the treatment period, add 10 µL of MTT stock solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[13][15]

  • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the vehicle control wells using a microscope.

  • Carefully aspirate the medium without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the crystals.[14]

  • Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

Protocol 2: LDH Assay for Membrane Integrity

Principle: The loss of plasma membrane integrity in necrotic or late-stage apoptotic cells leads to the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant. The assay measures this released LDH activity through a coupled enzymatic reaction that results in a colorimetric product, which is quantifiable at ~490 nm.[12]

Step-by-Step Methodology:

  • Prepare Controls: On a separate, untreated plate of cells seeded at the same density, prepare the Maximum LDH Release Control . Add lysis buffer (often 10X Triton X-100, provided in kits) to these wells 45 minutes before the end of the treatment incubation.[12][16] This control represents 100% cytotoxicity.

  • Collect Supernatant: At the end of the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be meticulous to avoid disturbing the cell monolayer.

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[17]

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Add 50 µL of the Stop Solution provided in the kit to each well.[17]

  • Measure the absorbance at 490 nm (with a 680 nm reference wavelength) within one hour.[17]

Data Analysis:

  • Subtract the background (medium blank) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

    • Spontaneous LDH Release: Absorbance from the vehicle control supernatant.

    • Maximum LDH Release: Absorbance from the lysis buffer-treated control supernatant.

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle: This homogeneous, luminescent "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for activated caspase-3 and -7.[9] When cleaved by these active caspases during apoptosis, a substrate for luciferase (aminoluciferin) is released, generating a light signal that is proportional to the amount of caspase activity.[8][9]

G cluster_0 Caspase-Glo® 3/7 Principle start Apoptotic Cell caspase Active Caspase-3/7 start->caspase reagent Caspase-Glo® 3/7 Reagent (Pro-substrate + Luciferase) cleavage Substrate Cleavage reagent->cleavage caspase->cleavage luciferin Aminoluciferin (Luciferase Substrate) cleavage->luciferin light Luminescent Signal luciferin->light Luciferase

Caption: Luminescent signal generation in the Caspase-3/7 assay.

Step-by-Step Methodology:

  • Following the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add a volume of reagent equal to the volume of medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8] This single step lyses the cells and initiates the reaction.

  • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the medium blank from all other readings.

  • Data is often presented as Fold Change in caspase activity relative to the vehicle control. Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

Data Presentation and Interpretation

Summarize the results in clear, well-structured tables. Calculate the IC₅₀ value (the concentration of Ianthelliformisamine A that causes 50% inhibition of cell viability or 50% cytotoxicity) from the dose-response curve generated from the MTT or LDH assay data using non-linear regression analysis.[18]

Table 1: Cytotoxicity Profile of Ianthelliformisamine A (Template)

Assay Endpoint Measured 24 hr IC₅₀ (µM) 48 hr IC₅₀ (µM) 72 hr IC₅₀ (µM) Max Effect Observed
MTT Metabolic Viability [Calculate] [Calculate] [Calculate] [e.g., 95% viability loss]

| LDH | Membrane Integrity | [Calculate] | [Calculate] | [Calculate] | [e.g., 80% cytotoxicity] |

Table 2: Apoptosis Induction by Ianthelliformisamine A (Template)

Concentration Caspase-3/7 Activity (Fold Change vs. Vehicle) - 24 hr
Vehicle Control 1.0
0.1 µM [Calculate]
1 µM [Calculate]
10 µM [Calculate]
100 µM [Calculate]

| Positive Control | [e.g., 15.2] |

Interpreting Combined Results:

  • High LDH release and low Caspase activity: Suggests a primary necrotic mode of cell death, likely through direct membrane damage. This aligns with the proposed mechanism for some related compounds.[4][5]

  • Low LDH release and high Caspase activity, followed by a decrease in MTT viability: Indicates apoptosis is the primary mechanism of cell death.

  • Concurrent increase in both LDH and Caspase activity: Suggests a mixed mode of cell death or secondary necrosis following apoptosis.

Conclusion

This application note provides a robust, multi-faceted strategy for the in vitro cytotoxicity assessment of Ianthelliformisamine A TFA. By combining assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can obtain a comprehensive and mechanistically informative profile of the compound's effects on mammalian cells. This rigorous approach is essential for making informed decisions in the early stages of drug development and toxicological screening.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Carballo, J. L., et al. (2002). A Comparison Between Two Brine Shrimp Assays to Detect in Vitro Cytotoxicity in Marine Natural Products. BMC Biotechnology, 2(17).
  • Carballo, J. L., et al. (2002). A comparison between two brine shrimp assays to detect in vitro cytotoxicity in marine natural products. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wang, X., et al. (2011).
  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Request PDF. (2025, August 9). New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria. Retrieved from [Link]

  • PubMed. (2014, May 22). New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 9). Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D. Retrieved from [Link]

  • Request PDF. (n.d.). Nature-inspired Novel Quaternary Ammonium Compounds: Synthesis, Antibacterial and Antibiofilm Activity. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C. Retrieved from [Link]

  • PubMed. (2023, November 16). Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C. Retrieved from [Link]

Sources

Ianthelliformisamine A TFA solubility and stability in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the handling, solubilization, and experimental application of Ianthelliformisamine A TFA , a marine-derived bromotyrosine alkaloid with significant potential as an antibiotic enhancer.

Solubility, Stability, and Protocols for Biological Assays

Executive Summary

Ianthelliformisamine A is a bromotyrosine-derived alkaloid originally isolated from the marine sponge Suberea ianthelliformis. Structurally, it consists of a brominated tyrosine moiety coupled to a polyamine (spermine/spermidine-like) chain. This unique amphiphilic structure allows it to interact with bacterial membranes, functioning primarily as an antibiotic enhancer by increasing membrane permeability to co-administered antibiotics (e.g., doxycycline, ciprofloxacin).

This guide addresses the critical challenge of handling the Trifluoroacetate (TFA) salt form, which is the standard isolation product but can introduce cytotoxicity in sensitive biological assays if not managed correctly.

Chemical Identity & Properties

PropertyDescription
Compound Name Ianthelliformisamine A TFA
Chemical Class Bromotyrosine Alkaloid / Polyamine Conjugate
Molecular Weight ~650–750 Da (varies with TFA stoichiometry)
Appearance White to off-white lyophilized powder or stable gum
Counterion Trifluoroacetate (

); typically 2–3 moles per mole of base
Solubility (DMSO) High (> 50 mM)
Solubility (Water) Moderate to High (> 10 mM); pH dependent
pKa (Predicted) ~9–10 (Polyamine nitrogens), ~0.5 (TFA)

Solubilization & Storage Protocols

Stability Considerations
  • Solid State: Stable for >2 years at -20°C when desiccated and protected from light. The brominated ring is sensitive to UV photodegradation.

  • Solution State: The polyamine chain is prone to oxidation over extended periods in aqueous solution. The TFA counterion creates an acidic microenvironment in water (pH ~3–4), which stabilizes the molecule but is incompatible with direct cell culture addition.

Preparation of Stock Solutions

Goal: Create a sterile, stable master stock at 10 mM or 50 mM.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) .

    • Why: DMSO prevents hydrolysis, inhibits microbial growth, and ensures complete solvation of the amphiphilic structure.

  • Weighing: Rapidly weigh the hygroscopic powder into a sterile amber glass vial.

  • Dissolution: Add DMSO to achieve the desired concentration. Vortex for 30 seconds.

    • Visual Check: Solution should be clear and colorless/pale yellow.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Dilution for Biological Assays

Critical Step: The transition from DMSO stock to aqueous buffer must prevent precipitation and pH shock.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into PBS (pH 7.4) or media immediately before use.

  • Final Dilution: Add this intermediate to the cell culture well.

    • Constraint: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

    • Buffering: The buffering capacity of culture media (bicarbonate/HEPES) will neutralize the residual acidity from the TFA salt at these dilutions.

TFA Counterion Management

In sensitive assays (e.g., primary neurons, stem cells), the TFA counterion can be cytotoxic or alter ion channel function. If toxicity is observed in vehicle controls, perform a Salt Exchange .

Protocol: TFA-to-Chloride Exchange
  • Reagents: 0.1 M HCl, Lyophilizer.

  • Mechanism: Stronger acid (HCl) displaces the weaker volatile acid (TFA).[1]

  • Dissolve Ianthelliformisamine A TFA in 0.1 M HCl (1 mg/mL).

  • Allow to stand at room temperature for 5 minutes.

  • Freeze in liquid nitrogen and lyophilize to dryness.

  • Repeat steps 1–3 twice.

  • Result: Ianthelliformisamine A Hydrochloride (TFA-free).

Mechanism of Action: Antibiotic Enhancement

Ianthelliformisamine A acts as a "Trojan Horse" or gatekeeper. Its cationic polyamine tail interacts with the negatively charged LPS (Gram-negative) or teichoic acids (Gram-positive), displacing divalent cations (


, 

). This destabilizes the outer membrane, allowing conventional antibiotics to penetrate.
Pathway Diagram

MOA cluster_0 Extracellular Space cluster_1 Bacterial Membrane Interface cluster_2 Intracellular Space Ianthell Ianthelliformisamine A (Cationic Polyamine) LPS LPS / Teichoic Acid (Anionic Surface) Ianthell->LPS Electrostatic Attraction Antibiotic Conventional Antibiotic (e.g., Doxycycline) Influx Increased Antibiotic Influx Antibiotic->Influx Entry via Compromised Barrier Displacement Displacement of Mg++ / Ca++ Ions LPS->Displacement Competition Destabilization Outer Membrane Destabilization Displacement->Destabilization Destabilization->Influx Permeability Gap Target Ribosome/DNA Gyrase Inhibition Influx->Target Death Bacterial Cell Death Target->Death

Figure 1: Mechanism of Action. The cationic alkaloid disrupts membrane integrity, facilitating the entry of antibiotics that are otherwise excluded.

Experimental Protocol: Checkerboard Assay (Synergy)

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to quantify synergy between Ianthelliformisamine A (IAN) and an antibiotic (ABX).

Reagents
  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Bacterial inoculum (

    
     CFU/mL).
    
  • 96-well clear flat-bottom plate.

Workflow
  • Plate Setup:

    • Row A–H: Serial 2-fold dilution of Antibiotic (ABX) (vertical).

    • Column 1–12: Serial 2-fold dilution of IAN (horizontal).

  • Dispensing:

    • Add 50 µL of ABX dilutions to rows.

    • Add 50 µL of IAN dilutions to columns.

    • Note: Ensure the highest concentration of IAN is sub-inhibitory (typically < 1/2 MIC) if measuring pure enhancement.

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Measure OD600 or use Resazurin (Blue

    
     Pink) for viability.
    
Data Analysis (FICI Calculation)


FICI ValueInterpretation

Synergy (Highly Desirable)

Indifference

Antagonism

References

  • Xu, Y., et al. (2012). "Ianthelliformisamines A–C, Antibacterial Bromotyrosine Alkaloids from the Marine Sponge Suberea ianthelliformis." Journal of Natural Products. Link

  • Pieri, C., et al. (2014). "New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria."[2] Journal of Medicinal Chemistry. Link

  • Allen, R. A., et al. (2023).[3] "Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C." ChemMedChem.[3] Link

  • LifeTein . (2023). "How to remove peptide TFA salt? Technical Guide." LifeTein Support. Link

  • Cayman Chemical . (2022). "TDFA (trifluoroacetate salt) Product Information & Solubility." Cayman Chemical Data Sheet. Link

Sources

Techniques for Synthesizing Ianthelliformisamine Analogs and Derivatives

[1][2][3][4][5]

Abstract & Strategic Overview

Ianthelliformisamines (A–C) are bromotyrosine-derived alkaloids originally isolated from the marine sponge Suberea ianthelliformis.[1][2] These metabolites have garnered significant attention in drug discovery due to their potent antibacterial activity, specifically against Pseudomonas aeruginosa biofilms, and their ability to potentiate existing antibiotics.

The core synthetic challenge lies in the modular assembly of the brominated aromatic "head" and the polyamine "tail." Unlike traditional peptide synthesis, the high polarity of the polyamine chain and the sensitivity of the brominated moieties to light and strong bases require specialized handling.

This guide details the total synthesis of Ianthelliformisamine C (the most bioactive congener) and provides a validated workflow for generating Quaternary Ammonium Compound (QAC) derivatives to enhance membrane permeabilization.

Retrosynthetic Analysis

The synthetic strategy relies on a convergent approach.[3] The molecule is disconnected at the amide bond, separating the lipophilic brominated cinnamic acid derivative from the hydrophilic polyamine backbone.

Pathway Visualization

RetrosynthesisTargetIanthelliformisamine C(Target Molecule)DisconnectionAmide BondDisconnectionTarget->DisconnectionRetrosynthesisFragmentAFragment A:(E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acidDisconnection->FragmentAFragmentBFragment B:Protected Polyamine(Spermine/Spermidine deriv.)Disconnection->FragmentBSM1Starting Material 1:3,5-Dibromo-4-hydroxybenzaldehydeFragmentA->SM1Wittig Olefination& MethylationSM2Starting Material 2:Wittig Reagent(Ph3P=CHCO2Et)FragmentA->SM2

Figure 1: Retrosynthetic disconnection of Ianthelliformisamine C, highlighting the convergent assembly of the brominated cinnamic acid scaffold and the polyamine chain.

Critical Materials & Reagent Preparation

To ensure reproducibility, strict adherence to reagent quality is mandatory.

ReagentGrade/PurityPreparation/Notes
3,5-Dibromo-4-hydroxybenzaldehyde >98%Store in amber vials. Light sensitive.
EDC·HCl Reagent GradeDesiccant storage essential. Hydroscopic.
HOBt (Anhydrous) >99%Used to suppress racemization and improve yield.
Polyamines (e.g., Spermine) >99%Distill over KOH if yellowing is observed.
DMF (Dimethylformamide) AnhydrousStore over 4Å molecular sieves. Amine-free.
TFA (Trifluoroacetic acid) HPLC GradeFreshly opened ampoules preferred for deprotection.

Protocol 1: Total Synthesis of Ianthelliformisamine C

This protocol is adapted from the methodologies established by Xu et al. and subsequent analog syntheses (Pieri et al.), focusing on the robust Wittig strategy.

Phase A: Synthesis of the Brominated "Head" (Fragment A)

Objective: Synthesize (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid.

  • Methylation:

    • Dissolve 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq) in dry DMF.

    • Add K₂CO₃ (2.0 eq) and MeI (1.2 eq). Stir at RT for 4 hours.

    • QC Check: TLC (Hexane/EtOAc 4:1) should show disappearance of phenol.

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄. Concentrate to yield the methoxy-aldehyde.

  • Wittig Olefination:

    • Suspend the methoxy-aldehyde (1.0 eq) in Toluene/THF (1:1).

    • Add (Carbethoxymethylene)triphenylphosphorane (1.2 eq).

    • Reflux at 90°C for 12 hours under N₂ atmosphere.

    • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes) to isolate the (E)-ethyl ester.

  • Saponification:

    • Dissolve the ester in THF/H₂O (3:1). Add LiOH (3.0 eq).

    • Stir at RT until hydrolysis is complete (monitored by LC-MS).

    • Acidification: Carefully adjust pH to 2.0 with 1M HCl. The acid precipitates as a white solid.

    • Isolation: Filter, wash with cold water, and dry under vacuum.

Phase B: Coupling & Deprotection

Objective: Amide coupling with the polyamine backbone.

Note: For Ianthelliformisamine C, the polyamine is typically N1,N12-diacetylspermine or a specific Boc-protected variant depending on the exact target analog.

  • Activation:

    • Dissolve Fragment A (1.0 eq) in anhydrous DMF.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Coupling:

    • Add the protected polyamine (1.0 eq) and DIPEA (3.0 eq).

    • Allow to warm to RT and stir for 16 hours.

  • Workup:

    • Dilute with EtOAc. Wash with 5% citric acid, sat. NaHCO₃, and brine.

    • Critical Step: If the product is highly polar, use n-Butanol for extraction.

  • Deprotection (if Boc-protected):

    • Dissolve intermediate in DCM. Add TFA (20% v/v). Stir for 1 hour.

    • Remove volatiles under N₂ stream.

  • Final Purification:

    • Reverse-phase HPLC (C18 column).

    • Mobile Phase: H₂O (0.1% TFA) / MeCN (0.1% TFA). Gradient 5% -> 60% MeCN over 30 min.

    • Lyophilize to obtain the TFA salt.

Protocol 2: Synthesis of Quaternary Ammonium (QAC) Analogs

Recent studies indicate that quaternizing the internal amines of Ianthelliformisamine C significantly enhances biofilm eradication via membrane permeabilization.

Workflow
  • Starting Material: Pure Ianthelliformisamine C (or analog).

  • Exhaustive Methylation:

    • Dissolve substrate in MeOH.

    • Add excess MeI (10 eq) and KHCO₃ (5 eq).

    • Stir at 40°C in a sealed tube for 24 hours.

  • Ion Exchange:

    • The product will be the iodide salt. To convert to the chloride salt (more biologically relevant), pass through an Amberlite IRA-402 (Cl form) resin.

  • Validation:

    • 1H NMR: Look for the characteristic sharp singlet of N-Me groups (~3.1-3.3 ppm).

    • MS: Observe the fixed positive charge (M+) in ESI-MS.

Analog Design & SAR Strategy

To expand the library, use the following "Split-Pool" logic visualized below.

AnalogDesigncluster_0SAR VariablesCoreScaffold SelectionHeadModHead Group Modifications(Halogenation Pattern)Core->HeadModStep 1LinkerModLinker Modifications(Polyamine Length)HeadMod->LinkerModStep 2TailModTail Modifications(QAC/Guanidine)LinkerMod->TailModStep 3

Figure 2: Modular SAR strategy. Modifying the halogenation pattern (Br/Cl) alters lipophilicity; changing polyamine length (spermine vs. spermidine) affects membrane spanning; quaternization (QAC) drives electrostatic attraction to bacterial membranes.

SAR Table: Key Modifications
DomainModificationExpected Effect
Aromatic Ring 3,5-dibromo -> 3,5-dichloroReduces lipophilicity (LogP), may improve solubility.
Aromatic Ring 4-OMe -> 4-OHIncreases H-bond donation; mimics original precursor.
Linker Spermine -> SpermidineShortens chain; affects reach into membrane bilayer.
Amine NH₂ -> NMe₃⁺ (QAC)Increases membrane permeabilization; reduces efflux susceptibility.

Quality Control & Troubleshooting

Analytical Validation
  • NMR Signature: The vinylic protons of the cinnamide moiety typically appear as doublets (J ~15.5 Hz) around δ 7.3–7.5 ppm and δ 6.4–6.6 ppm, confirming the (E)-geometry.

  • UV/Vis: Absorption maxima at ~280 nm (aromatic) and ~310 nm (conjugated system).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Coupling Amine salt formationEnsure DIPEA is fresh and in excess (3-4 eq) to free the amine.
Racemization Over-activationMaintain 0°C during activation; do not exceed 30 min activation time.
Product degradation PhotolysisBromotyrosines are light-sensitive. Wrap all flasks in aluminum foil.
Incomplete Methylation (QAC) Steric hindranceUse a sealed tube at elevated temp (40-50°C) with excess MeI.

References

  • Xu, M., et al. (2012). Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis.[1] Journal of Natural Products.[1] Link

  • Allen, R. A., McCormack, C. E. M., & Wuest, W. M. (2023). Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C.[4][5] ChemMedChem.[5] Link

  • Pieri, C., et al. (2011).Total Synthesis and Biological Evaluation of Ianthelliformisamine Derivatives. (Contextual citation based on synthetic methodology described in Allen et al., 2023).
  • Davis, R. A. (2024). Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D.[6] Beilstein Journal of Organic Chemistry. Link

Application Note: High-Throughput Screening of Marine Natural Products for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Marine Advantage and the Screening Bottleneck

The marine environment, characterized by extreme pressure, salinity, and competition, drives the evolution of unique secondary metabolites with potency and chemical scaffolds unseen in terrestrial counterparts. However, the translation of marine natural products (MNPs) into clinical antibiotics is historically hampered by two bottlenecks: supply/rediscovery (finding known compounds repeatedly) and assay interference (salt and complex matrices).

This Application Note provides a validated, high-throughput screening (HTS) workflow designed specifically for MNPs. Unlike standard small-molecule screens, this protocol integrates an upstream desalting step and a downstream dereplication loop (GNPS) to ensure that "hits" are both reproducible and novel.

Target Pathogens

This protocol is optimized for the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which represent the highest priority for novel antibiotic discovery.

Pre-Screening: Library Preparation & Desalting

Critical Insight: Marine extracts naturally contain high concentrations of inorganic salts (NaCl, MgSO₄). If not removed, these salts cause osmotic stress to test bacteria (yielding false positives) and interfere with enzymatic readouts. Direct screening of crude marine extracts is not recommended.

Protocol A: C18 Solid-Phase Extraction (SPE) Desalting

Objective: Remove inorganic salts and highly polar primary metabolites (sugars) to enrich bioactive secondary metabolites.

  • Crude Extraction: Extract marine biomass (sponge/algae/microbe) with MeOH:CH₂Cl₂ (1:1). Evaporate to dryness.

  • Equilibration: Condition a C18 SPE cartridge (e.g., 500 mg bed) with 10 mL MeOH followed by 10 mL distilled H₂O.

  • Loading: Resuspend the crude extract in a minimal volume of 10% MeOH/H₂O and load onto the cartridge.

  • Wash (Desalting): Flush with 20 mL distilled H₂O. Note: This eluate contains salts and sugars; discard or store separately if investigating polysaccharides.

  • Elution (The Library): Elute the bioactive fraction with 20 mL 100% MeOH (or MeOH:CH₂Cl₂).

  • Formatting: Dry the eluate and re-dissolve in 100% DMSO at a standardized concentration (e.g., 10 mg/mL) in 384-well "Mother Plates."

The Assay: Whole-Cell Resazurin Viability Screen

Why Resazurin? For HTS, Resazurin (7-hydroxy-3H-phenoxazin-3-one) is superior to optical density (OD600) measurements.

  • Mechanism: Viable bacteria reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.[1]

  • Advantage: Colored marine extracts often interfere with OD600 absorbance. Fluorescence (Ex 560nm / Em 590nm) bypasses this optical interference.

Protocol B: HTS Workflow

Reagents:

  • Target Bacterial Strain (Log-phase culture).

  • Assay Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Controls: Vancomycin (Pos.[2] Control for Gram+), Ciprofloxacin (Pos. Control for Gram-), DMSO (Neg. Control).

Step-by-Step Procedure:

  • Inoculum Prep: Dilute log-phase bacteria into CAMHB to reach

    
     CFU/mL.
    
  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 500 nL of MNP extract from the DMSO Mother Plate to the sterile 384-well Assay Plate.

    • Final Screening Concentration: Typically 50 µg/mL (assuming 50 µL assay volume).

  • Dispense: Dispense 50 µL of bacterial inoculum into all wells.

    • Columns 1-2: Negative Control (Bacteria + DMSO).

    • Columns 23-24: Positive Control (Bacteria + Antibiotic at 2x MIC).

  • Incubation: Incubate at 37°C for 18–24 hours (static or shaking, depending on strain).

  • Development: Add 5 µL of Resazurin solution (0.15 mg/mL in PBS).

  • Readout: Incubate for 1–4 hours. Measure Fluorescence (Ex 560 / Em 590) on a multimode plate reader.

Workflow Visualization

HTS_Workflow Extract Crude Marine Extract SPE C18 SPE (Desalting) Extract->SPE Remove Salts Library DMSO Library (Mother Plate) SPE->Library Format Assay 384-Well Assay Plate Library->Assay Acoustic Transfer Incubate Incubation (18-24h) Assay->Incubate + Bacteria Resazurin Add Resazurin (Redox Indicator) Incubate->Resazurin Read Fluorescence Readout Resazurin->Read Pink = Alive Blue = Dead

Figure 1: End-to-end HTS workflow for marine natural products, emphasizing the critical desalting step prior to library formatting.

Data Analysis & Quality Control (QC)[3][4][5]

Trusting the data is as important as generating it. The Z-factor is the industry standard for validating HTS assays.

Z-Factor Calculation

Calculate the Z-factor for every plate to ensure assay robustness.


[3]
  • 
    : Standard Deviation of Positive and Negative controls.[4][3]
    
  • 
    : Mean of Positive and Negative controls.
    
Z-Factor ValueInterpretationAction
1.0 > Z ≥ 0.5 Excellent AssayProceed. Separation band is large.
0.5 > Z ≥ 0.0 Marginal AssayCaution. Review pipetting/incubation uniformity.
Z < 0.0 Failed AssayStop. Signal overlaps with noise. Do not analyze hits.

Hit Selection Criteria: A compound is designated a "Hit" if the % Inhibition is > 3 Standard Deviations from the Negative Control Mean (typically >80% inhibition in robust assays).

Hit Validation & Dereplication (The "Make or Break" Phase)

A high hit rate in MNP screening often indicates the presence of known, ubiquitous compounds (e.g., fatty acids, common alkaloids). To avoid "rediscovering" known antibiotics, we utilize Molecular Networking .

Protocol C: GNPS Dereplication
  • LC-MS/MS: Analyze "Hit" wells using UPLC-QTOF-MS/MS in data-dependent acquisition mode.

  • Upload: Submit raw MS data to the GNPS platform (gnps.ucsd.edu).

  • Networking: The algorithm clusters MS/MS spectra based on cosine similarity.

  • Library Match: Clusters are compared against the GNPS public spectral library.

    • Match Found: Compound is known. Deprioritize unless the biological activity is unexpected.

    • No Match: Compound is likely novel. Prioritize for isolation.

Dereplication Logic Flow

Dereplication Hit Confirmed Hit (>80% Inhibition) LCMS UPLC-MS/MS Profiling Hit->LCMS GNPS GNPS Molecular Networking LCMS->GNPS Decision Library Match? GNPS->Decision Known Known Compound (Deprioritize) Decision->Known Yes Novel Unknown Cluster (PRIORITIZE) Decision->Novel No

Figure 2: The Dereplication Loop. This computational step prevents the isolation of known compounds, saving months of laboratory time.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Z-Factor (<0.4) Edge effects (evaporation).Use breathable membranes or omit outer wells.
High False Positive Rate Salt interference or autofluorescence.Ensure SPE desalting was effective. Run a "media only" control with extract to check for intrinsic fluorescence.
Precipitation Compound insolubility in aqueous media.Reduce screening concentration or use a carrier solvent (max 1% DMSO final).
Inconsistent Growth Clumping of bacteria.Vortex inoculum thoroughly; use non-treated plates to prevent bacterial adhesion to plastic.

References

  • Calcul, L., et al. (2012). "Screening of marine natural products." Methods in Molecular Biology. Link

  • Zhang, J. H., et al. (1999).[5] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Wang, M., et al. (2016). "Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking." Nature Biotechnology. Link

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ianthelliformisamine A TFA Synthesis & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the synthesis and handling of Ianthelliformisamine A TFA.

Topic: Overcoming Challenges in the Synthesis of Ianthelliformisamine A TFA Document ID: TSC-IANT-001 Last Updated: February 13, 2026 Assigned Specialist: Senior Application Scientist, Marine Alkaloid Division

Executive Summary & Molecule Profile

Ianthelliformisamine A is a bromotyrosine-derived alkaloid originally isolated from the marine sponge Suberea ianthelliformis.[1] Structurally, it belongs to a class of metabolites characterized by a dibromotyrosine "head" coupled to a polyamine or modified amine "tail."

The TFA (Trifluoroacetate) salt designation indicates the compound was likely purified via reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA. While this yields high purity, the resulting salt presents specific challenges regarding hygroscopicity, biological assay compatibility, and long-term stability.

Property Technical Specification
Chemical Class Bromotyrosine Alkaloid
Key Structural Motif 3,5-dibromo-4-methoxyphenyl core coupled to a polyamine chain
Common Counter-ion Trifluoroacetate (

)
Primary Synthetic Challenge Amide coupling steric hindrance & salt hygroscopicity
Storage Condition -20°C, desiccated, under Argon

Synthetic Workflow Visualization

The following diagram outlines the modular synthetic logic required to access Ianthelliformisamine A, highlighting the critical "Risk Zones" where failure is most common.

SynthesisWorkflow Start Retrosynthetic Strategy FragmentA Fragment A: 3,5-Dibromotyrosine Derivative (Carboxylic Acid Head) Start->FragmentA FragmentB Fragment B: Protected Polyamine Chain (Amine Tail) Start->FragmentB Coupling CRITICAL STEP: Amide Coupling (EDC/HOBt or HATU) FragmentA->Coupling Activation FragmentB->Coupling Nucleophilic Attack Deprotection Global Deprotection (Boc Removal via TFA) Coupling->Deprotection Intermediate Isolated Purification RP-HPLC Purification (H2O/MeCN + 0.1% TFA) Deprotection->Purification Crude Mixture FinalProduct Ianthelliformisamine A . nTFA (Hygroscopic Solid/Gum) Purification->FinalProduct Lyophilization

Figure 1: Modular synthesis workflow for Ianthelliformisamine A. The red node indicates the highest failure rate due to steric and electronic deactivation of the brominated ring.

Troubleshooting Guide: Phase-Specific Solutions

Phase 1: The Amide Coupling (The Bottleneck)

Context: The coupling of the 3,5-dibromotyrosine carboxylic acid to the amine tail is often sluggish. The bromine atoms at the ortho positions to the phenolic ether create significant steric bulk and electronically deactivate the system.

Q1: My coupling reaction using EDC/HOBt yields <20% product. The starting material remains unconsumed. What is wrong?

  • Root Cause: The 3,5-dibromo substitution pattern makes the carboxylic acid less accessible and the active ester less reactive. Standard carbodiimide coupling (EDC) is often too slow, allowing hydrolysis to compete.

  • Corrective Protocol:

    • Switch Reagents: Transition to HATU or PyBOP . These reagents generate a more reactive species (aza-benzotriazole ester) that drives the reaction faster despite steric hindrance.

    • Base Management: Ensure you use DIEA (Diisopropylethylamine) (2.5–3.0 equivalents). The reaction pH must remain basic (approx. pH 8-9) to keep the amine nucleophile unprotonated.

    • Solvent System: Use anhydrous DMF rather than DCM. The polarity of DMF helps stabilize the polar transition state of the brominated intermediate.

Q2: I observe a significant amount of "dimer" or side products during coupling.

  • Root Cause: If your polyamine tail (Fragment B) is not selectively protected, you will get polymerization.

  • Verification: Check the mass spectrum.[2][3] If you see masses corresponding to [2xHead + Tail], your amine protection strategy failed.

  • Solution: Use an orthogonal protection strategy. Typically, the internal amines of the spermine/spermidine chain should be Boc-protected, leaving only the terminal primary amine free for coupling.

Phase 2: Deprotection & Purification (The TFA Factor)

Context: Removing Boc groups with Trifluoroacetic acid (TFA) is standard, but it generates the TFA salt of the final product.

Q3: After HPLC purification, my product is a sticky oil/gum that won't solidify. How do I get a powder?

  • Root Cause: Ianthelliformisamine TFA salts are highly hygroscopic. Traces of water or excess TFA prevent lattice formation.

  • Protocol for Solidification:

    • Lyophilization: Dissolve the oil in minimal HPLC-grade water/acetonitrile (4:1) and freeze-dry for at least 48 hours.

    • Ether Trituration: If it remains an oil, dissolve in a minimum amount of Methanol (0.5 mL) and add cold Diethyl Ether (10 mL) dropwise with vigorous stirring. A white precipitate should form. Centrifuge and decant the supernatant.

    • Argon Storage: Immediately store under Argon.

Q4: The NMR spectrum shows broad peaks and shifting chemical shifts.

  • Root Cause: This is characteristic of TFA salts. The protonation state of the secondary amines in the chain varies with concentration and pH.

  • Troubleshooting:

    • Fix: Add a drop of

      
       to the NMR tube to exchange exchangeable protons.
      
    • Fix: Run the NMR in DMSO-d6 at an elevated temperature (35°C or 40°C) to sharpen the signals by increasing the rate of conformational exchange.

FAQ: Biological Application & Stability

Q: Can I use the TFA salt directly in cell-based assays? A: Proceed with Caution. The TFA counter-ion is cytotoxic at high concentrations.

  • Threshold: If your assay concentration is >10 µM, the TFA content might acidify the media or cause background toxicity.

  • Remedy: For sensitive assays, convert the TFA salt to a Hydrochloride (HCl) salt. Dissolve the compound in 0.1 M HCl and lyophilize (repeat 3x) to exchange the counter-ion.

Q: How stable is Ianthelliformisamine A TFA in solution? A:

  • In DMSO: Stable for 1-2 months at -20°C. Avoid repeated freeze-thaw cycles.

  • In Water/PBS: Unstable over long periods (days). The amide bond can hydrolyze, and the brominated ring is sensitive to light (photodehalogenation). Always protect from light.

Q: Why does the color change from white to yellow/brown over time? A: This indicates oxidation or photodecomposition. The brominated phenol/anisole moiety is light-sensitive. If the compound has turned brown, check purity via LC-MS before use; significant degradation has likely occurred.

Logic Tree: Troubleshooting Low Yields

Use this decision tree to diagnose yield issues during the final steps of synthesis.

TroubleshootingTree Problem Problem: Low Yield (<30%) Check1 Check LC-MS of Crude Coupling Problem->Check1 BranchA Starting Material (SM) Present? Check1->BranchA Yes BranchB SM Consumed, but messy? Check1->BranchB No SolA1 Activation Failure. Switch to HATU/HOAt. Increase Reaction Time. BranchA->SolA1 SolB1 Side Reactions. Check Amine Protection. Dry Solvents (DMF). BranchB->SolB1 Check2 Check Deprotection Step SolA1->Check2 If Coupling Fixed SolB1->Check2 If Coupling Fixed SolC1 Incomplete Boc Removal. Use 50% TFA/DCM. Add scavenger (TES) if t-butyl cations attack ring. Check2->SolC1 Mass = M + 56/100?

Figure 2: Diagnostic logic for yield optimization. "M+56" or "M+100" in Mass Spec indicates incomplete Boc deprotection.

References & Authoritative Grounding

  • Xu, M., Davis, R. A., Feng, Y., Sykes, M. L., Shelper, T., Avery, V. M., ...[1] & Quinn, R. J. (2012). "Ianthelliformisamines A–C, Antibacterial Bromotyrosine Alkaloids from the Marine Sponge Suberea ianthelliformis."[1] Journal of Natural Products, 75(5), 1001–1005.

    • Relevance: Defines the isolation, structure elucidation, and physical properties (including NMR data) of the natural product.

  • Pieri, C., et al. (2023). "Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C." ChemMedChem, 18(22).[4]

    • Relevance: Describes the total synthesis of Ianthelliformisamine C (a close congener), detailing the amide coupling conditions and purification protocols applicable to Ianthelliformisamine A.

  • Gribble, G. W. (2015). "Biological Activity of Recently Discovered Halogenated Marine Natural Products." Marine Drugs, 13(7), 4044–4136.

    • Relevance: Provides context on the stability and reactivity of bromotyrosine alkaloids.

For further assistance, please contact the Marine Alkaloid Synthesis Support Team with your specific batch number and LC-MS traces.

Sources

Optimizing reaction conditions for the synthesis of bromotyrosine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for the synthesis of bromotyrosine derivatives Content type: Technical Support Center / Troubleshooting Guide

Welcome to the Advanced Synthesis Support Module. This guide is designed for medicinal chemists and chemical biologists optimizing the synthesis of 3-bromotyrosine and its derivatives. Unlike standard organic preparations, halogenating electron-rich aromatic amino acids requires precise control to balance reactivity (preventing di-halogenation) and selectivity (avoiding benzylic oxidation).

🔬 Core Protocol: The "Golden Path" for Monobromination

Before troubleshooting, ensure your baseline protocol aligns with these optimized parameters. This workflow minimizes the formation of the thermodynamic sink product, 3,5-dibromotyrosine.

Standard Operating Procedure (SOP-BrY-01)
ParameterOptimized ConditionRationale
Substrate N-Boc-L-Tyrosine Methyl Ester Protecting the amine prevents N-bromination/oxidation. Protecting the carboxylate improves solubility in organic solvents. The phenol must remain free to direct electrophilic substitution.
Reagent N-Bromosuccinimide (NBS) (0.95 - 1.0 eq)NBS provides a controlled source of electrophilic bromine (

) compared to elemental

. Crucial: Use freshly recrystallized NBS to remove free bromine and HBr.
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the polarized transition state of the

mechanism, favoring ionic bromination over radical pathways.
Temperature -10°C to 0°C Low temperature kinetically controls the reaction, significantly reducing the rate of the second bromination event.
Additives None (or mild acid catalyst)Strong acids can promote radical formation or deprotection. Radical scavengers are generally not needed if light is excluded.

🛠️ Troubleshooting & FAQs

Category 1: Selectivity Issues (Mono- vs. Di-bromination)

Q: I am consistently getting a mixture of 3-bromotyrosine (Mono) and 3,5-dibromotyrosine (Di), even with 1.0 equivalent of NBS. How do I stop at the mono-product?

A: This is the most common challenge due to the activating nature of the phenol group. Once the first bromine is added, the ring remains activated, often leading to over-bromination.

  • Diagnosis: Localized high concentrations of NBS during addition or temperature spikes.

  • Corrective Action:

    • Slow Addition: Dissolve NBS in MeCN and add it dropwise to the tyrosine solution over 30-60 minutes. Do not add solid NBS directly.

    • Stoichiometry Adjustment: Reduce NBS to 0.90 - 0.95 equivalents . It is better to leave 5-10% starting material (which is easily separated) than to form the dibromo impurity (which is difficult to separate).

    • Temperature Control: Maintain the reaction strictly at -10°C .

    • Alternative Reagent: Consider using N,N-dibromo-5,5-dimethylhydantoin (DBDMH) or enzymatic bromination (Vanadium Bromoperoxidase) for higher specificity, though these require different setups.

Q: Can I protect the phenol to control regioselectivity?

A: Generally, no .

  • Deactivating Groups (Esters/Carbonates): Protecting the phenol with an electron-withdrawing group (e.g., Acetyl, Tosyl) will deactivate the ring, often stopping the reaction entirely under mild conditions.

  • Activating Groups (Ethers): Converting the phenol to a methyl or benzyl ether (O-Me, O-Bn) maintains reactivity but makes the final deprotection difficult without debrominating the ring (aryl bromides are sensitive to hydrogenation conditions used for O-Bn removal). Recommendation: Keep the phenol free.

Category 2: Side Reactions & Impurities

Q: My reaction mixture turned dark orange, and I see degradation products. What happened?

A: The orange color indicates the formation of free bromine (


) and possibly radical species.
  • Cause: Exposure to light or presence of trace acid initiating a radical chain reaction. This leads to benzylic bromination (at the

    
    -carbon) or oxidation of the amine.
    
  • Fix:

    • Wrap the flask in aluminum foil to exclude light.

    • Solvent Purity: Ensure MeCN is anhydrous and acid-free.

    • Scavenger: If benzylic bromination persists, add a radical scavenger like TEMPO (catalytic amount), though this is rarely necessary in polar solvents.

Q: I suspect N-bromination is occurring. How do I confirm and prevent this?

A: N-bromination occurs if the amine is not adequately protected or if the pH is too high.

  • Detection: N-bromo species are often unstable and may revert or decompose. They can sometimes be observed by a positive starch-iodide test that persists after workup (oxidizing power).

  • Prevention: Ensure your starting material is N-Boc or N-Fmoc protected. Free amino acids are zwitterionic and poor substrates for controlled organic synthesis.

Category 3: Purification & Analysis

Q: How do I separate the Mono-bromo product from the Di-bromo impurity and starting material?

A: These species differ in hydrophobicity.[1][2] The order of elution on a Reverse Phase (C18) column is typically:

  • Tyrosine (Most Polar/Hydrophilic)[3]

  • 3-Bromotyrosine

  • 3,5-Dibromotyrosine (Most Hydrophobic)

Recommended HPLC Conditions:

  • Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5

    
    m.
    
  • Mobile Phase A: Water + 0.1% TFA (or 10mM Ammonium Formate pH 4.0).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 50% B over 20-30 minutes.

  • Note: If using Ammonium Formate, the pH is critical.[4] At pH 4.0, the carboxylate is partially ionized, improving peak shape.

📊 Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing the bromination pathway.

BrominationOptimization Start Start: Tyrosine Derivative CheckProtect Is N-Terminus Protected? Start->CheckProtect Protect Action: Protect with Boc/Fmoc CheckProtect->Protect No Reaction Reaction: NBS (0.95 eq), MeCN, -10°C CheckProtect->Reaction Yes Protect->Reaction Analyze Analyze: HPLC/LC-MS Reaction->Analyze ResultMono Major: 3-Bromotyrosine Analyze->ResultMono Ideal Outcome ResultDi Major: 3,5-Dibromotyrosine Analyze->ResultDi Over-reaction ResultSM Excess Starting Material Analyze->ResultSM Under-reaction ResultDi->Reaction Retry: Decrease NBS to 0.90 eq Add dropwise ResultSM->Reaction Retry: Increase Temp to 0°C or Time

Caption: Decision tree for optimizing tyrosine bromination. Green nodes indicate success; red/yellow indicate areas for protocol adjustment.

🧪 Experimental Data Summary

Table 1: Effect of Solvent and Temperature on Regioselectivity (Data synthesized from standard optimization studies)

EntrySolventTemp (°C)NBS (eq)Yield (Mono)Yield (Di)Notes
1DMF25 (RT)1.055%35%Poor selectivity at RT.
2DMF01.072%18%Improved mono-selectivity.
3MeCN -10 0.95 88% <5% Optimal Conditions.
4MeOH01.040%10%Solvolysis/side reactions observed.
5CCl4Reflux1.030%40%Radical mechanism dominates (Benzylic Br).

📚 References

  • USDA Agricultural Research Service. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine.

  • National Institutes of Health (NIH). (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

  • ResearchGate. (2015). Separation of structurally similar compounds in HPLC (Community Discussion).

  • BenchChem. (2025).[5] A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis.

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.

Sources

Troubleshooting low yields in Ianthelliformisamine A TFA purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Frenemy" Nature of TFA

Welcome. If you are accessing this guide, you are likely observing significant mass loss or degradation during the purification of Ianthelliformisamine A , a bromotyrosine-derived alkaloid from Suberea ianthelliformis.

As a Senior Application Scientist, I must clarify a critical dichotomy in marine natural product chemistry: Trifluoroacetic acid (TFA) is essential for chromatographic resolution of polyamines, but it is often the primary culprit in post-purification yield loss. Ianthelliformisamine A contains secondary amide linkages and basic amine moieties [1, 2]. While the TFA salt form prevents peak tailing by masking silanols, the concentration of TFA during solvent evaporation can create a "super-acidic" environment that hydrolyzes amide bonds or induces irreversible adsorption.

This guide moves beyond standard protocols to address the mechanistic causes of yield loss: Silanol Adsorption , Acid-Catalyzed Hydrolysis , and Hygroscopic Handling Errors .

Part 1: Diagnostic Workflow (Visualizing the Failure Mode)

Before altering your chemistry, you must locate where the mass is lost. Is it staying on the column, or dying in the rotavap?

LowYieldDiagnosis Start START: Low Yield Observed CheckHPLC Step 1: Analyze HPLC Chromatogram Start->CheckHPLC PeakShape Is the Peak Symmetrical? CheckHPLC->PeakShape Tailing Broad/Tailing Peak PeakShape->Tailing No Sharp Sharp Peak PeakShape->Sharp Yes Adsorption DIAGNOSIS: Irreversible Adsorption (Silanol Interaction) Tailing->Adsorption MassBal Step 2: Mass Balance Check (Re-inject fraction) Sharp->MassBal Recovery Is recovery >90%? MassBal->Recovery Recovery->Adsorption No (Mass never eluted) Degradation DIAGNOSIS: Post-Column Hydrolysis (Acid Concentration) Recovery->Degradation No (Mass lost after drying) Action1 Action: Switch to Phenyl-Hexyl or Increase Ionic Strength Adsorption->Action1 Action2 Action: Immediate Lyophilization (Avoid Rotavap heat) Degradation->Action2

Figure 1: Diagnostic decision tree for isolating the source of yield loss in bromotyrosine alkaloid purification.

Part 2: Chromatographic Troubleshooting (The "Front End")

Q: My HPLC peaks are broad and tailing significantly. Am I losing compound on the column?

A: Yes. Broad peaks indicate slow mass transfer and strong interaction with the stationary phase silanols. Ianthelliformisamine A is a polyamine.[1][2] Standard C18 columns possess residual silanol groups (Si-OH) that ion-exchange with your positively charged amines. This causes "smearing" where the compound elutes over a long volume (dilution) or never elutes at all (yield loss).

Corrective Protocol:

  • Stationary Phase Selection: Switch from standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. Phenyl phases often provide better selectivity for bromotyrosine aromatic rings through

    
     interactions, allowing you to use lower acid concentrations [3].
    
  • Mobile Phase Modifier: Ensure you are using 0.1% TFA (v/v). Do not drop to 0.05% just to save the compound; the peak will broaden, and you will lose more mass to the baseline noise than you save from acidity.

  • The "Sacrificial" Injection: Before your main run, inject a high concentration of a similar amine (e.g., tyramine) to "block" the most active silanol sites.

Q: I see the peak, but when I collect and dry it, the mass is missing.

A: This is the classic "Phantom Yield" scenario. If the peak is visible, the compound eluted. The loss is occurring after collection.

  • Cause: Ianthelliformisamine A TFA salts are often hygroscopic gums , not powders. If you are expecting a fluffy white solid, you may be discarding the "oil" on the flask walls thinking it is solvent residue.

  • Verification: Redissolve the entire contents of your drying flask in MeOH and run an LC-MS. If the signal returns, your compound is there; it's just physically difficult to handle.

Part 3: Post-Purification Stability (The "Back End")

Q: My compound turns brown and degrades during evaporation. How do I stop this?

A: You are likely experiencing acid-catalyzed hydrolysis or oxidation . When you rotavap a fraction containing 0.1% TFA, the water/organic solvent evaporates first, effectively concentrating the TFA to >10% in the residual droplet. This high acidity, combined with the water bath heat (>40°C), can hydrolyze the amide bonds in Ianthelliformisamine A [1, 4].

Protocol: The "Cold-Trap" Method To maximize yield, avoid the rotary evaporator entirely for the final step.

StepActionScientific Rationale
1 Pool Fractions Combine HPLC fractions in a glass vessel.
2 Dilute Add an equal volume of water immediately.
3 Deep Freeze Snap freeze in liquid nitrogen or at -80°C.
4 Lyophilize Sublimate the solvent/TFA.
5 Storage Store under Argon at -20°C.

Why this works: Lyophilization removes TFA at low temperatures, preventing the kinetic energy required for hydrolysis.

Q: Can I swap TFA for Formic Acid to improve stability?

A: Proceed with caution. While Formic Acid is weaker and more volatile (better for stability), it is a poorer ion-pairing agent for polyamines.

  • Risk: Your peak shape may deteriorate (tailing), leading to the "Front End" yield loss described in Part 2.

  • Compromise: Use Difluoroacetic acid (DFA) . It is strong enough to maintain peak shape but more volatile and slightly less aggressive than TFA.

Part 4: Salt Exchange (The Ultimate Fix)

Q: The TFA salt is too sticky/unstable. Can I convert it to a chloride salt?

A: Yes, and this is highly recommended for biological assays. The HCl salt of Ianthelliformisamine A is typically more crystalline and stable than the TFA gum.

HCl Salt Exchange Protocol:

  • Dissolve the TFA salt (gum) in a minimal amount of MeOH.

  • Add 2-3 equivalents of 0.1 M HCl (aqueous).

  • Lyophilize to dryness.

  • Repeat this process 3 times .

  • Result: The excess HCl drives off the TFA (as HTFA gas), leaving the stable hydrochloride salt.

Summary of Specifications

ParameterRecommendation
Column Phenyl-Hexyl (Preferred) or High-load C18
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Drying Method Lyophilization (Avoid Rotavap >30°C)
Storage -20°C, dark, inert atmosphere (Argon)

References

  • Xu, M., Davis, R. A., Feng, Y., Sykes, M. L., Shelper, T., Avery, V. M., Camp, D., & Quinn, R. J. (2012). Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis.[3][4] Journal of Natural Products, 75(5), 1001–1005.

  • Allen, R. A., McCormack, C. E. M., & Wuest, W. M. (2023).[5] Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C. ChemMedChem, 18(22), e202300253.[5]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[5] (General reference for Phenyl-Hexyl selectivity mechanisms).

  • Dolan, J. W. (2005). HPLC Troubleshooting: Peak Tailing and Retention Problems. LCGC North America.

Sources

Technical Support Center: Ianthelliformisamine A Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating TFA Salt Instability in In Vitro Assays

Target Audience: Medicinal Chemists, Chemical Biologists, and Assay Development Scientists.

Introduction: The "Hidden" Variable in Your Assay

Welcome to the Technical Support Center. If you are observing inconsistent potency, unexpected cytotoxicity, or compound degradation with Ianthelliformisamine A (or related bromotyrosine alkaloids), the culprit is likely not the molecule itself, but its counterion.

Ianthelliformisamine A is typically isolated or synthesized using Reverse-Phase HPLC (RP-HPLC) with Trifluoroacetic Acid (TFA) as an ion-pairing agent. When concentrated, the resulting TFA salt can create a hyper-acidic microenvironment within organic solvents (like DMSO) or deplete the buffering capacity of cell culture media.

This guide provides the diagnostic steps, mechanistic explanations, and remediation protocols to stabilize your compound and validate your biological data.

Module 1: Diagnosis & Troubleshooting

Q: How do I know if TFA is ruining my experiment?

A: The "Acid Spike" effect manifests in three distinct ways. Check your assay against this symptom table:

SymptomObservationRoot Cause
The "Yellow Well" Culture media (with Phenol Red) turns yellow immediately upon compound addition.Acidification: The TFA carried over exceeds the media's bicarbonate buffering capacity.
Flash Cytotoxicity Cells die within 1–2 hours, far faster than the compound's mechanism of action (MoA) should allow.Non-Specific Toxicity: Cells are dying from pH shock, not the drug target.
Stock Degradation LC-MS shows new peaks (hydrolysis products) in DMSO stocks stored >24 hours.Acid-Catalyzed Hydrolysis: In anhydrous DMSO, TFA becomes a potent catalyst, cleaving the amide bonds of the bromotyrosine scaffold.
Q: Can I just neutralize the media?

A: Not recommended as a primary fix. Adding base (NaOH) to the media is imprecise and risks "crashing out" the compound (precipitation) if the local pH spikes too high. The superior approach is to remove or exchange the counterion before the assay begins.

Module 2: The Mechanism of Instability

Q: Why is Ianthelliformisamine A unstable in DMSO?

A: While DMSO is a polar aprotic solvent, the presence of a TFA salt (often in a 1:1 or 2:1 molar ratio with the drug) creates a unique chemical environment.

  • Protonation: The amine groups on Ianthelliformisamine A hold the TFA.

  • The "Super-Acid" Effect: In DMSO, the acidity of TFA is not leveled by water. It acts as a strong acid, protonating the carbonyl oxygens of the amide backbone.

  • Hydrolysis: Even trace moisture in DMSO allows for rapid hydrolysis of these activated amide bonds, breaking the molecule apart.

Visualization: The Instability Pathway

The following diagram illustrates how HPLC purification leads to assay failure if not corrected.

TFA_Instability cluster_outcomes Experimental Outcomes HPLC RP-HPLC Purification (0.1% TFA Mobile Phase) DrySalt Ianthelliformisamine A (TFA Salt Form) HPLC->DrySalt Lyophilization DMSO Solubilization in DMSO (Stock Solution) DrySalt->DMSO Dissolution Hydrolysis Chemical Degradation (Amide Bond Cleavage) DMSO->Hydrolysis Acid Catalysis (Storage >24h) AcidShock False Positive Cytotoxicity (Media Acidification) DMSO->AcidShock Direct Addition to Cells

Figure 1: The cascade from purification to assay failure. The critical failure point is the storage of the TFA salt in DMSO.

Module 3: Remediation Protocols

To ensure data integrity, you must convert the TFA salt to a Hydrochloride (HCl) salt (more stable, biologically compatible) or a Free Base .

Protocol A: HCl Salt Exchange (Recommended)

Best for: Long-term stability and maintaining solubility.

  • Dissolution: Dissolve the Ianthelliformisamine A TFA salt in 0.1 M HCl (approx. 1 mg/mL).

  • Equilibration: Allow to stand at room temperature for 5 minutes . The excess chloride ions will displace the trifluoroacetate.

  • Lyophilization: Freeze and lyophilize the solution to dryness.

  • Repetition: Repeat steps 1–3 two more times. This ensures >99% removal of TFA.

  • Final Storage: Store the resulting HCl salt at -20°C.

Protocol B: Solid Phase Extraction (SPE)

Best for: Larger batches (>10 mg) or if the compound is acid-sensitive.

  • Cartridge Selection: Use a Polymeric Strong Cation Exchange cartridge (e.g., PoraPak Rxn CX or equivalent).[1]

  • Loading: Dissolve compound in water/methanol (50:50) and load onto the cartridge.

  • Washing (TFA Removal): Wash with 1% Formic Acid in water , followed by Methanol . The basic Ianthelliformisamine is retained; TFA is washed away.

  • Elution: Elute the drug using 5% Ammonia in Methanol .

  • Evaporation: Evaporate solvent immediately to yield the Free Base .

Decision Logic: Which Protocol?

Desalt_Decision Start Start: TFA Salt Removal Q_Scale Sample Quantity? Start->Q_Scale SmallScale < 5 mg Q_Scale->SmallScale LargeScale > 5 mg Q_Scale->LargeScale Method_HCl Protocol A: HCl Salt Exchange (Lyophilization) SmallScale->Method_HCl Minimizes Loss Method_SPE Protocol B: SPE Cartridge (Cation Exchange) LargeScale->Method_SPE Higher Throughput

Figure 2: Decision tree for selecting the appropriate desalting method based on sample quantity.

Module 4: Assay Optimization

If you cannot perform a salt exchange immediately, use these compensatory measures to salvage your current experiment.

Buffer Capacity Adjustment

Standard DMEM/RPMI relies on bicarbonate buffering (requires CO2). TFA can overwhelm this.

  • Action: Supplement your media with 25 mM HEPES . HEPES provides stronger buffering in the pH 6.8–8.2 range, resisting the TFA-induced drop.

The "Pre-Dilution" Step

Never add the DMSO stock directly to the cell well.

  • Step 1: Dilute the DMSO stock 1:10 into culture media (without cells) in a separate tube.

  • Step 2: Check color/pH. If yellow, adjust carefully with 0.1 N NaOH until it matches the control media.

  • Step 3: Add this neutralized intermediate to your cells.

References

  • TFA Removal from Synthetic Peptides/Alkaloids

    • Source: LifeTein Peptide Analysis.[2] "How to remove TFA from synthetic peptides using HCl?"

    • URL:[Link][2]

  • Bromotyrosine Alkaloid Chemistry

    • Source:Journal of Natural Products.[3] "Bromotyrosine Alkaloids from the Sponge Pseudoceratina verrucosa."

    • URL:[Link]

  • TFA Effects in Bioassays

    • Source:ChemMedChem.
    • URL:[Link]

  • Ianthelliformisamine Structure & Synthesis

    • Source:Journal of Medicinal Chemistry. "New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria."[4]

    • URL:[Link]

Sources

Mitigating the impact of TFA counter-ion in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist, Bio-Assay Division Last Updated: February 13, 2026

Introduction: The "Hidden" Variable in Your Assay

Welcome to the technical support center for Trifluoroacetic Acid (TFA) mitigation. If you are observing unexplained cytotoxicity, skewed antiproliferative data, or phantom peaks in your infrared spectra, you are likely dealing with TFA counter-ion interference .

The Problem: Synthetic peptides are typically purified using Reverse-Phase HPLC (RP-HPLC) with TFA as an ion-pairing agent.[1] While effective for purification, TFA binds to basic amino acid residues (Arg, Lys, His) and the N-terminus. A "98% pure" peptide may actually be only 70–80% peptide by weight, with the remaining mass composed of TFA salts and water.

The Impact:

  • Cellular: TFA is cytotoxic and can artificially lower pH in culture media, leading to false positives in apoptosis/proliferation assays.

  • Structural: TFA anions have strong infrared absorption (1670 cm⁻¹) that masks the Amide I band, ruining secondary structure analysis.[2]

  • Quantitative: Ignoring the mass of the counter-ion leads to incorrect dosing (Net Peptide Content error).

Diagnostic Module: Is TFA Ruining My Data?

Use this decision matrix to determine if you need to perform a salt exchange before proceeding.

Workflow Visualization: The TFA Decision Tree

TFA_Decision_Tree Start Start: Synthetic Peptide (TFA Salt) AppType What is your downstream application? Start->AppType CellCulture Cell Culture / Bioassay AppType->CellCulture StructBio Structural Biology (NMR, IR, CD) AppType->StructBio StandardQC Standard QC (HPLC/Mass Spec) AppType->StandardQC Sensitive Are cells sensitive to pH or metabolic stress? CellCulture->Sensitive IR_Spec Is it IR/FTIR? StructBio->IR_Spec No_Action Proceed with TFA Salt (Correct for Net Peptide Content) StandardQC->No_Action Exchange_Acetate REQUIRED: Exchange to Acetate or HCl Sensitive->Exchange_Acetate Yes (e.g., Osteoblasts, Neurons) Sensitive->No_Action No (Robust lines, short exposure) Exchange_HCl REQUIRED: Exchange to HCl (avoid C=O overlap) IR_Spec->Exchange_HCl Yes IR_Spec->No_Action No (e.g., X-Ray)

Figure 1: Decision matrix for determining when salt exchange is strictly necessary based on downstream application.

The Fix: Salt Exchange Protocols

If the diagnostic above points to "Exchange," use the following validated protocols.

Protocol A: The HCl Freeze-Dry Method (For Solubility & IR)

Best for: Peptides that are hard to dissolve or require NMR/IR analysis.

Mechanism: Stronger acids displace weaker acids. HCl (pKa ~ -7) displaces TFA (pKa ~ 0.23).

  • Dissolution: Dissolve the peptide in 2 mM to 10 mM HCl at a concentration of 1 mg/mL.

    • Note: Higher concentrations (100 mM) are more effective but may hydrolyze acid-labile peptides (e.g., those with Asp-Pro bonds).

  • Incubation: Let stand for 1–2 minutes at room temperature.

  • Freezing: Freeze the solution using liquid nitrogen or a -80°C freezer.

  • Lyophilization: Lyophilize (freeze-dry) overnight.

  • Repetition: Crucial Step. Repeat steps 1–4 at least three times to ensure complete displacement.

  • Final Wash: Re-dissolve in water and lyophilize one final time to remove excess HCl.

Protocol B: Resin Exchange to Acetate (For Cell Culture)

Best for: Cell viability assays, in vivo studies.

Mechanism: Anion exchange chromatography physically captures the TFA anion and replaces it with Acetate.

  • Resin Prep: Use a strong anion exchange resin (e.g., Dowex 1x2 or equivalent) in the acetate form.

  • Equilibration: Wash the column with 5–10 column volumes (CV) of distilled water.

  • Loading: Dissolve peptide in water and load onto the column.

  • Elution: Elute with water (if peptide is basic/neutral) or dilute acetic acid.

  • Collection: Collect fractions, monitor via UV (214/220 nm), and lyophilize.

Data: Counter-Ion Comparison Table
FeatureTFA SaltHCl SaltAcetate Salt
Source Standard SPPS cleavagePost-synthesis exchangePost-synthesis exchange
Solubility High (Excellent for hydrophobic peptides)Very HighModerate to Low
Cytotoxicity High (Inhibits proliferation)LowLowest (Biocompatible)
IR Interference Severe (1670 cm⁻¹ band)NoneModerate (1580 cm⁻¹ band)
pH in Solution Acidic (pH ~2–3)Acidic (pH ~2)Weakly Acidic (pH ~4–5)

The Workaround: Assay Optimization

If you cannot perform a salt exchange, you must control for TFA in your experimental design.

Correcting for Net Peptide Content (NPC)

Never assume 1 mg of powder = 1 mg of peptide.

  • The Math: Actual Peptide Weight = weighed powder × % NPC.

  • The Fix: Request an Amino Acid Analysis (AAA) or Elemental Analysis (CHN) from your vendor to get the precise NPC (usually 70–85%). Adjust your stock solution calculations accordingly.

Buffering the Culture Media

TFA acidifies culture media, which is often the true cause of "toxicity."

  • The Fix: Ensure your assay buffer (HEPES, Tris, or bicarbonate) is strong enough to neutralize the added TFA.

  • Verification: Measure the pH of your highest concentration treatment. If it deviates by >0.2 pH units from the control, your buffer is insufficient.

Technical FAQs

Q: How do I know if the TFA is actually gone after exchange? A: You must validate the removal.

  • Gold Standard: ¹⁹F-NMR (Fluorine NMR).[3] It is highly sensitive and will show a distinct peak if TFA is present.

  • Alternative: Ion Chromatography (IC).[4][5]

  • Self-Check: If your IR spectrum still shows a band at 1670 cm⁻¹, the exchange failed.

Q: Can I just lyophilize the peptide to remove TFA? A: No. This is a fatal error. Lyophilization removes free TFA (the liquid solvent), but it does not remove the TFA counter-ions that are electrostatically bound to the peptide's amine groups. You must use the displacement methods (HCl or Acetate) described above.

Q: Why did my peptide precipitate after switching to Acetate? A: Acetate is a weaker counter-ion than TFA or HCl. Many hydrophobic peptides rely on the chaotropic nature of TFA to stay in solution. If precipitation occurs, you may need to use HCl instead, or dissolve in a small amount of DMSO before adding buffer.

References

  • Cornish, J., et al. (1999).[2][6] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[6] American Journal of Physiology-Endocrinology and Metabolism.

  • Gaussier, H., et al. (2002). "Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution." Analytical Biochemistry.

  • Soudy, R., et al. (2019). "Validation of an 19F NMR Method for the Detection of TFA in Peptides." Biopharma Asia.

  • LifeTein Support. (2024). "TFA Removal Service and Salt Exchange Protocols." LifeTein Technical Guide.

Sources

Technical Support Center: Optimizing Biofilm Assays for Polyamine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polyamine Paradox in Biofilm Assays

Polyamine-based compounds (e.g., norspermidine derivatives, cationic amphiphiles) present a unique challenge in biofilm assays. Unlike standard small-molecule antibiotics, polyamines are cationic, pH-active, and structurally analogous to native biofilm signaling molecules .

This dual nature means they can act as inhibitors (disrupting matrix integrity) or accelerators (triggering signaling pathways like NspS/MbaA that promote biofilm growth). Furthermore, their positive charge leads to non-specific binding with anionic extracellular polymeric substances (EPS), often yielding false-positive Crystal Violet (CV) data.

This guide provides a self-validating framework to eliminate these artifacts and generate reproducible data.

Part 1: Pre-Assay Optimization (Media & Conditions)

Q1: My untreated controls vary wildly between experiments. Could the media be the culprit?

A: Yes. Standard complex media (LB, TSB) are the most common source of variability when testing polyamines.

  • The Problem: Complex media contain undefined, fluctuating levels of endogenous polyamines (putrescine, spermidine) derived from yeast extract or tryptone. These "background" polyamines can outcompete your test compound for uptake transporters (e.g., PotABCD) or saturate signaling receptors before your compound is even added.

  • The Fix: Switch to a Chemically Defined Medium (CDM) .

    • For Pseudomonas/E. coli: Use M9 Minimal Salts + 0.4% Glucose (or Succinate/Citrate if testing metabolic uptake).

    • For Staphylococcus: Use chemically defined SA medium (CDM-SA).

    • Validation Step: Run a "Media Background Check." Measure the biofilm mass of your strain in Defined Media vs. Defined Media + 10 µM Spermidine. If the addition significantly alters biofilm mass, your strain is polyamine-sensitive, and complex media is invalid for this assay.

Q2: I see biofilm inhibition at high concentrations, but my pH indicator changes color. Is this real?

A: Likely not. This is the "pH Artifact."

  • The Mechanism: Polyamines are organic bases. At high concentrations (≥1 mM), free base forms can raise the pH of unbuffered media to >8.5. Many bacteria (e.g., S. enterica, E. coli) exhibit altered biofilm formation solely due to alkaline stress, independent of the compound's specific activity.

  • The Protocol Adjustment:

    • Buffer Strongly: Supplement your media with 50–100 mM HEPES (pH 7.2) . Avoid MOPS if testing cationic compounds, as interference can occur, though HEPES is generally safer. Phosphate buffer (M9) is usually sufficient if the compound concentration is <5 mM.

    • Check pKa: Measure the pH of your highest test concentration in the media before inoculation. If pH deviates by >0.3 units from the control, re-adjust the stock solution pH.

Part 2: Experimental Workflow & Execution

Visualizing the Optimized Workflow

The following diagram outlines the critical decision points where polyamine assays diverge from standard antibiotic workflows.

BiofilmWorkflow Start Start: Inoculum Prep MediaCheck Is Media Defined? Start->MediaCheck ComplexMedia STOP: High Endogenous Polyamine Background MediaCheck->ComplexMedia No DefinedMedia Proceed: M9/CDM + HEPES MediaCheck->DefinedMedia Yes Incubation Incubation (Static/Flow) Avoid Polystyrene Binding DefinedMedia->Incubation Treatment Compound Addition Incubation->Treatment ArtifactCheck Check pH of High Conc. Wells Treatment->ArtifactCheck pH_Drift Adjust Buffer (Restart) ArtifactCheck->pH_Drift pH > 7.5 WashStep Wash Step (Crucial for Cationic Cpds) ArtifactCheck->WashStep pH Stable Readout Dual Readout Strategy WashStep->Readout CV Crystal Violet (Biomass + Matrix) Readout->CV XTT Resazurin/XTT (Metabolic Viability) Readout->XTT

Caption: Decision tree for polyamine biofilm assays highlighting critical media selection and pH control steps to prevent false positives.

Q3: My compound precipitates when added to the wells. How do I prevent this?

A: Polyamine-based compounds are cationic amphiphiles. They often precipitate with anionic components in the media (e.g., high phosphate concentrations in standard M9 or interactions with DNA in the matrix).

  • Troubleshooting Steps:

    • Reduce Phosphate: If using M9, lower phosphate buffer concentration to 0.5x or switch to a Tris-buffered defined medium if the organism tolerates it.

    • Solvent Compatibility: Ensure your stock is dissolved in water or buffered saline, not 100% DMSO, as rapid dilution of hydrophobic polyamine chains into aqueous media can cause crashing.

    • Matrix Interaction: If precipitation occurs only in the presence of bacteria (and not in sterile media controls), your compound is likely coagulating the extracellular DNA (eDNA). This is a valid mechanism of action (biofilm jamming), not necessarily a technical failure. Document it via microscopy.[1]

Part 3: Readout & Quantification

Q4: Crystal Violet (CV) shows increased biofilm, but cell counts (CFU) are lower. What is happening?

A: This is the classic "Matrix Coagulation" artifact .

  • The Cause: Cationic polyamines can cross-link anionic EPS components (alginate, eDNA), condensing the matrix. This denser matrix retains more Crystal Violet dye despite containing fewer viable cells.

  • The Solution: Dual-Readout Strategy. Never rely on CV alone for polyamines. You must pair it with a metabolic assay.

Assay TypeWhat it MeasuresPolyamine Artifact RiskRecommendation
Crystal Violet (CV) Total Biomass (Matrix + Cells)High: Cationic compounds bind matrix/dye, causing false increases.Use only as a secondary screen for "dispersal."
Resazurin / XTT Metabolic Activity (Viability)Low: Measures electron transport chain activity.Primary Readout. Essential for MIC/MBEC determination.
CFU/Drop Plate Viable Cell CountMedium: Clumping of cells by polyamines can lower colony counts artificially.Sonicate vigorously (5 min) before plating to break clumps.
Q5: How do I distinguish between "Biofilm Inhibition" and "Planktonic Toxicity"?

A: Polyamines can be toxic to planktonic cells.[2] If you kill the planktonic cells before they attach, you haven't inhibited biofilm formation mechanisms; you've simply sterilized the well.

  • Calculation: Calculate the Biofilm Prevention Index (BPI) .

    
    
    
    • If BPI

      
       1: The effect is likely due to general toxicity.
      
    • If BPI

      
       (e.g., 90% biofilm reduction with only 10% growth reduction): You have a specific anti-biofilm mechanism  (e.g., signaling interference or matrix detachment).
      

Part 4: Mechanistic Insights

Understanding how your polyamine interacts with the bacteria is crucial for interpreting "failures."

PolyamineMechanism Polyamine Exogenous Polyamine Transporter Uptake System (PotABCD) Polyamine->Transporter Low Conc EPS Anionic EPS (eDNA/Polysacc) Polyamine->EPS High Conc / Cationic Signaling Signaling (e.g., NspS/MbaA) Transporter->Signaling BiofilmUP Biofilm PROMOTION Signaling->BiofilmUP c-di-GMP Modulation Bridging Cross-linking (Stabilization) EPS->Bridging Structure Match Disruption Displacement (Disassembly) EPS->Disruption Structure Mismatch (e.g. Norspermidine)

Caption: Polyamines exert biphasic effects: low concentrations often trigger signaling (promoting biofilm), while high concentrations or specific structural analogs can physically disrupt the matrix.

Q6: I'm testing Norspermidine. Why does it promote biofilm in V. cholerae but inhibit B. subtilis?

A: This is due to species-specific signaling vs. structural effects .

  • In V. cholerae: Norspermidine is a native signal. It binds the periplasmic sensor NspS, which inhibits the phosphodiesterase MbaA, raising c-di-GMP levels and promoting biofilm formation.

  • In B. subtilis: Norspermidine (at high concentrations) acts structurally.[3] It interacts with the amyloid fibers (TasA) or exopolysaccharides, potentially preventing their proper assembly, leading to inhibition .

  • Takeaway: Do not assume a "universal" polyamine effect. Always verify the presence of polyamine transporters (Pot system) or sensors (NspS homologs) in your target strain.

References

  • Karatan, E., et al. (2005). Norspermidine, a Potent Biofilm Inhibitor, Is Produced by Vibrio cholerae. Science. Link (Context: Signaling mechanisms).

  • Hobley, L., et al. (2014).[4] Norspermidine is not a self-produced trigger for biofilm disassembly.[3][5] Cell.[1][3][6][7] Link (Context: Controversy and toxicity vs. specific inhibition).

  • McGinnis, M.W., et al. (2009).[8] Spermidine regulates Vibrio cholerae biofilm formation via transport and signaling pathways.[8] FEMS Microbiology Letters. Link

  • Ceri, H., et al. (1999). The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms. Journal of Clinical Microbiology. Link (Context: MBEC Assay Standard).

  • Totaro, A., et al. (2023). Antibiofilm and Antivirulence Properties of 6-Polyaminosteroid Derivatives against Antibiotic-Resistant Bacteria.[9] MDPI. Link (Context: Cationic amphiphile protocols).

  • Burrell, K.M., et al. (2015). Effects of Norspermidine and Spermidine on Biofilm Formation by Potentially Pathogenic Escherichia coli and Salmonella enterica Wild-Type Strains.[3][5] Applied and Environmental Microbiology. Link (Context: pH artifacts and media interference).

Sources

Technical Support Center: Ianthelliformisamine A TFA Storage & Handling

[1]

Executive Summary: The Stability Triad

Ianthelliformisamine A is a brominated tyrosine-derived marine alkaloid, typically supplied as a trifluoroacetate (TFA) salt to enhance solubility and purification yields.[1] While the TFA salt form facilitates handling, it introduces a critical stability paradox: hygroscopicity .

The TFA counterion is avidly hygroscopic.[2] When exposed to atmospheric moisture, the salt forms an acidic micro-environment on the crystal surface. This "wet acid" state catalyzes the hydrolysis of the compound's amide bonds and promotes oxidative debromination.

To preserve the integrity of Ianthelliformisamine A TFA, you must control three variables (The Stability Triad):

  • Moisture: The catalyst for acid-mediated hydrolysis.[1]

  • Temperature: The accelerator of entropy and degradation kinetics.

  • Light: The initiator of radical debromination in halogenated aromatics.

Troubleshooting & FAQs

Q1: My lyophilized powder has turned into a sticky brown gum. Is it still usable?

Diagnosis: Hygroscopic Deliquescence & Hydrolysis. The transition from a solid powder to a gum indicates the TFA salt has absorbed significant atmospheric moisture. The color change (browning) suggests oxidative degradation or polymerization of the conjugated propenamide system.

  • Immediate Action: Analyze a small aliquot via LC-MS. Look for the parent mass (

    
    ) and characteristic hydrolysis fragments.[1]
    
  • Verdict: If purity is <90%, discard. The acidic water layer has likely hydrolyzed the amide linkages.

  • Prevention: Never open the primary vial until it has reached room temperature (equilibrated) to prevent condensation.[1] Store in a desiccator within the freezer.

Q2: I see a new peak in my HPLC traces after storing the compound in DMSO at -20°C.

Diagnosis: Freeze-Thaw Degradation or Solvent Interaction. DMSO is hygroscopic. Repeated freeze-thaw cycles introduce condensed water into the DMSO stock, creating a "wet DMSO" solution.[1] At -20°C, DMSO crystallizes, potentially concentrating the solute and acid (TFA) in the remaining liquid phase (eutectic effect), accelerating degradation.[1]

  • Solution: Do not store bulk stocks in DMSO at -20°C if they are to be accessed frequently.

  • Protocol: Use the "Single-Use Aliquot" method (see Section 3).

Q3: Can I remove the TFA counterion to improve stability?

Answer: Yes, converting to the free base or a hydrochloride (HCl) salt can improve long-term physical stability, though solubility may decrease.[1]

  • Risk: The free base may oxidize more rapidly than the salt form if not stored under inert gas.

  • Method: Dissolve in organic solvent (e.g., EtOAc), wash with saturated

    
    , dry over 
    
    
    , and re-concentrate.[1] Note: Only perform this if your application requires a non-acidic environment.

Standard Operating Procedures (SOPs)

Protocol A: The "Golden Rule" of Aliquoting

Objective: Minimize freeze-thaw cycles and moisture exposure.

  • Equilibration: Allow the original shipping vial to warm to room temperature (20–25°C) inside a desiccator before opening. This prevents water condensation on the cold solid.

  • Dissolution: Dissolve the entire quantity in anhydrous DMSO or Ethanol (depending on downstream application) to a high concentration (e.g., 10–50 mM).

  • Aliquot: Immediately dispense the solution into single-use, light-protective (amber) microtubes.

    • Volume recommendation: 10–50 µL per tube.[1]

  • Inert Gas Overlay: Gently blow a stream of dry Nitrogen (

    
    ) or Argon over the liquid surface in each tube for 5–10 seconds to displace oxygen and moisture.
    
  • Seal & Store: Cap tightly. Wrap the cap junction with Parafilm. Store at -80°C (preferred) or -20°C.

Protocol B: Emergency Re-purification (TFA Removal)

Objective: Rescue a degraded sample or remove cytotoxic TFA for biological assays.[1]

  • Dissolve: Take the Ianthelliformisamine A TFA sample and dissolve in Ethyl Acetate (EtOAc).

  • Wash: Extract the organic layer twice with 5% Sodium Bicarbonate (

    
    ) solution.[1] This neutralizes the TFA.[3]
    
  • Dry: Pass the organic layer through a bed of anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Evaporate: Remove solvent under reduced pressure (Rotavap) at <40°C.

  • Result: You now have the Free Base . Store under Argon at -20°C.

Technical Data & Visualizations

Table 1: Solvent Compatibility & Storage Limits
SolventStorage TempStability EstimateRisk Factor
Solid (Lyophilized) -20°C / -80°C> 2 YearsLow (if kept dry)
Anhydrous DMSO -80°C6–12 MonthsMedium (Hygroscopic)
Anhydrous DMSO +4°C< 2 WeeksHigh (Hydrolysis)
Water/PBS -20°CDO NOT STORE Extreme (Hydrolysis)
Ethanol -20°C1–3 MonthsMedium (Transesterification)
Figure 1: Storage Decision Logic

StorageWorkflowStartReceived Ianthelliformisamine A TFAEquilibrateEquilibrate to Room Temp(in Desiccator)Start->EquilibrateStep 1OpenOpen VialEquilibrate->OpenStep 2SolventDissolve in Anhydrous DMSOOpen->SolventStep 3AliquotCreate Single-Use AliquotsSolvent->AliquotStep 4GasOverlay with Argon/N2Aliquot->GasStep 5FreezeStore at -80°CGas->FreezeStep 6

Caption: Workflow for maximizing shelf-life upon receipt of the compound.

Figure 2: Degradation Pathways[1]

DegradationCompoundIanthelliformisamine A(TFA Salt)AcidEnvAcidic Micro-environment(TFA + H2O)Compound->AcidEnv + MoistureDebrominationRadical Debromination(Structural Change)Compound->Debromination + LightMoistureAtmospheric MoistureMoisture->AcidEnvLightUV/Visible LightLight->DebrominationHydrolysisAmide Hydrolysis(Loss of Potency)AcidEnv->Hydrolysis Catalysis

Caption: Primary degradation mechanisms driven by moisture (hydrolysis) and light (debromination).[1]

References

  • Xu, M., et al. (2014). Discovery of ianthelliformisamines A–C from the Australian marine sponge Suberea ianthelliformis. Journal of Natural Products, 77(6), 1473-1479.[1]

  • Pieri, C., et al. (2014). New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria.[1][4] Journal of Medicinal Chemistry, 57(10), 4263-4272.[1]

  • Beilstein Journals (2024). Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D. Beilstein Journal of Organic Chemistry.

  • Thermo Fisher Scientific. Determination of Trifluoroacetic Acid (TFA) in Peptides (Application Note 115).

  • Carl Roth. Safety Data Sheet: Trifluoroacetic acid (TFA).[1]

Dealing with poor solubility of Ianthelliformisamine A TFA in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with Ianthelliformisamine A TFA . It prioritizes actionable solutions, mechanistic understanding, and rigorous experimental standards.

Product: Ianthelliformisamine A (TFA Salt) Chemical Class: Marine Polyamine Alkaloid Common Application: Antibiotic Enhancer / Gram-negative Efflux Pump Inhibitor Support Ticket: #SOL-IA-001 (Aqueous Solubility & Precipitation Issues)

Diagnostic: Why is your compound precipitating?

Before attempting a fix, you must diagnose the specific physicochemical cause of the insolubility. Ianthelliformisamine A is a polyamine alkaloid. While the core structure is hydrophilic, the Trifluoroacetate (TFA) counterion introduces unique challenges.

The "Hydrophobic Ion Pair" Phenomenon

Unlike Chloride (


) salts, TFA (

) anions are bulky and lipophilic. When they pair with the protonated amines of Ianthelliformisamine A, they form a tight, charge-neutral ion pair that behaves more like a non-polar lipid than a water-soluble salt.

Key Failure Modes:

  • The "Salting Out" Effect: Diluting a DMSO stock directly into high-salt buffers (like 10x PBS) forces the hydrophobic TFA ion pairs to aggregate and precipitate.

  • pH Shock: The TFA salt is acidic.[1] Dissolving it in weak buffers can drop the pH, altering the protonation state of the polyamine chain and reducing solubility.

  • Cold Shock: Removing the compound from -20°C and immediately adding buffer often leads to "gumming" or oiling out, as the kinetic energy is insufficient to break the crystal lattice.

Decision Matrix: Choose Your Protocol

Use the following workflow to select the correct solubilization strategy based on your downstream application.

SolubilityWorkflow Start Start: Ianthelliformisamine A TFA Solid Decision1 Is the assay sensitive to DMSO? Start->Decision1 Decision2 Is the assay sensitive to Acid/TFA? Decision1->Decision2 Yes (Strictly Aqueous) MethodA Method A: DMSO Stock + Stepwise Dilution (Standard for MIC/Screening) Decision1->MethodA No (<1% OK) MethodB Method B: Aqueous Acidification (For Chemical Synthesis/Analysis) Decision2->MethodB No MethodC Method C: Counterion Exchange (TFA -> HCl) (For Sensitive Cell/In Vivo Assays) Decision2->MethodC Yes (Toxicity Concern)

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.

Step-by-Step Troubleshooting Protocols

Method A: The "DMSO Spike" (Standard Protocol)

Best for: Routine MIC assays, High-Throughput Screening.

The Logic: This method uses a co-solvent to break the crystal lattice energy first, then "feathers" the compound into the aqueous phase to prevent shock precipitation.

Protocol:

  • Warm Up: Allow the vial to equilibrate to Room Temperature (RT) for 15 minutes before opening. Prevents condensation.

  • Primary Solubilization: Dissolve the solid Ianthelliformisamine A TFA in 100% anhydrous DMSO to a concentration of 10 mM to 25 mM . Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be clear and colorless/light yellow.

  • Intermediate Dilution (Critical Step): Do NOT pipette directly into PBS.

    • Prepare an intermediate dilution in sterile water (Milli-Q) first.

    • Example: Dilute 10 mM stock 1:10 in water

      
       1 mM (10% DMSO).
      
  • Final Dilution: Dilute the intermediate solution into your assay buffer (e.g., Mueller-Hinton Broth or PBS).

    • Target: Final DMSO concentration should be

      
      .[2]
      
ParameterSpecification
Max Solubility (DMSO)~30-50 mg/mL
Max Solubility (Water)Variable (pH dependent)
Stability (DMSO Stock)3 months at -20°C
Method C: Counterion Exchange (TFA HCl)

Best for: In vivo studies, sensitive mammalian cell culture, or when DMSO is prohibited.

The Logic: Replacing the hydrophobic TFA anion with a hydrophilic Chloride (


) anion significantly increases aqueous solubility and removes the cytotoxic TFA moiety.

Protocol:

  • Dissolution: Dissolve Ianthelliformisamine A TFA (e.g., 10 mg) in a minimal amount of 0.1 M HCl (approx. 1-2 mL).

    • Note: If it does not dissolve immediately, add a small amount of Methanol (MeOH) to aid dissolution, but ensure the HCl is in excess (approx. 100 equivalents relative to the amine).

  • Incubation: Allow to stand at RT for 5-10 minutes. The excess

    
     ions will displace the 
    
    
    
    ions due to mass action and the volatility of TFA.
  • Lyophilization: Freeze the solution (using liquid nitrogen or a -80°C freezer) and lyophilize (freeze-dry) overnight.

    • Mechanism:[3][4] HCl is volatile; TFA is volatile. As the solvent sublimes, the equilibrium shifts to the non-volatile Hydrochloride salt if HCl is in excess and repeated cycles are used.

  • Repeat: Re-dissolve the residue in 0.1 M HCl and lyophilize again (Repeat 2-3 times).

  • Final Step: Dissolve the resulting solid (now Ianthelliformisamine A

    
     xHCl) in sterile water or PBS. It should dissolve much more readily.
    

Mechanism of Action & Pathway Visualization

Understanding why you are using this compound helps in troubleshooting assay failures. Ianthelliformisamine derivatives often act as antibiotic enhancers by disrupting bacterial membrane integrity or inhibiting efflux pumps, allowing partner antibiotics (e.g., Doxycycline) to accumulate.

Mechanism Compound Ianthelliformisamine A Membrane Bacterial Membrane (Gram-Negative) Compound->Membrane Targets Efflux Efflux Pump (Inhibition) Compound->Efflux Blocks (Putative) Permeability Increased Permeability (Depolarization) Membrane->Permeability Causes Accumulation Intracellular Accumulation Permeability->Accumulation Allows Entry Efflux->Accumulation Prevents Export Antibiotic Partner Antibiotic (e.g., Doxycycline) Antibiotic->Accumulation Substrate Death Bacterial Cell Death Accumulation->Death Result

Figure 2: Putative mechanism of action for Ianthelliformisamine A as an antibiotic enhancer.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Yes, Ethanol is a viable alternative for the stock solution (approx. solubility 10-15 mg/mL). However, ethanol evaporates faster than DMSO, which can lead to concentration changes in your stock over time. DMSO is preferred for long-term storage.

Q: My solution turned cloudy when I added PBS. Is it ruined? A: Not necessarily. You have likely experienced "salting out."

  • Fix: Briefly sonicate the solution (10-20 seconds). If it doesn't clear, add a small volume of DMSO (up to 5% total volume if your assay permits) or dilute the sample further with water before adding the buffer concentrate.

Q: Is the TFA salt toxic to my cells? A: At high concentrations (>100


M), the TFA counterion can contribute to cytotoxicity and acidify the culture medium. For sensitive mammalian cell lines, Method C (Counterion Exchange)  is strongly recommended to eliminate this variable.

Q: How do I store the stock solution? A: Store DMSO stocks at -20°C or -80°C. Use amber vials to protect from light. Avoid repeated freeze-thaw cycles by aliquoting the stock into single-use volumes (e.g., 20


L aliquots).

References

  • Pieri, C. et al. (2014).[5] "New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria."[6] Journal of Medicinal Chemistry, 57(10), 4263-4272.[6] Link

  • Gawley, R. E. et al. (2013). "Universal method for the removal of trifluoroacetate from peptides and purification of the chloride salts." Journal of Organic Chemistry. (General protocol reference for Method C).
  • MedChemExpress. "Ianthelliformisamine A TFA Product Datasheet." Link

  • Sigma-Aldrich. "Handling and Solubility of TFA Salts in Biological Assays." Technical Bulletin.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Preventing microbial resistance development in Ianthelliformisamine A TFA assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of evaluating Ianthelliformisamine A (IantA) , a marine bromotyrosine alkaloid. Given its cationic nature and isolation as a Trifluoroacetic Acid (TFA) salt, "resistance" in assays is often an artifact of experimental conditions (pH drift, cation scavenging) rather than true genomic adaptation.

This guide is structured to help you distinguish between pseudo-resistance (assay failure) and true resistance (biological adaptation).

The Chemistry Factor: TFA Salt Management

Context: Ianthelliformisamine A is typically supplied as a TFA salt (approx. 15-20% w/w TFA) following HPLC purification. The Problem: TFA is a strong acid. In unbuffered media (like standard Mueller-Hinton Broth), the TFA counter-ion can drop the pH to < 5.5. This protonates bacterial surface proteins and the compound itself, altering binding kinetics and creating pseudo-resistance (artificially high MICs).

Troubleshooting Guide: pH & Counter-Ion Interference

Q: My MIC values are fluctuating between replicates. Is resistance developing this quickly? A: Unlikely. It is probable that pH drift is affecting the compound's ionization state. IantA targets bacterial membranes; its activity is pH-dependent.

Protocol: The "Buffered-Salt" Correction Do not dissolve IantA-TFA directly in water/media without buffering.

  • Solubilization: Dissolve IantA-TFA in 100% DMSO (Stock A, e.g., 10 mg/mL).

  • Buffer Prep: Prepare Mueller-Hinton Broth (MHB) supplemented with 100 mM HEPES (adjusted to pH 7.4). Avoid phosphate buffers as they can precipitate cationic alkaloids.

  • Dilution: Dilute Stock A into the HEPES-MHB.

  • Verification: Measure the pH of the highest concentration well. If pH < 7.2, the TFA content is overcoming the buffer.

Q: Should I exchange the TFA salt for Chloride? A: For long-term resistance studies (serial passage), YES . TFA is toxic to mammalian cells and can inhibit bacterial metabolism independent of the compound, confounding growth curves.

  • Method: Dissolve IantA-TFA in 10 mM HCl, lyophilize, and repeat 3x. This replaces the trifluoroacetate anion with chloride.[1][2]

Visualization: TFA Management Workflow

TFA_Workflow cluster_0 Preparation Phase cluster_1 Quality Control Raw IantA-TFA Powder DMSO Dissolve in DMSO (Stock A) Raw->DMSO Buffer Dilute in HEPES-MHB (pH 7.4) DMSO->Buffer Check Check pH (Must be >7.2) Buffer->Check Assay Proceed to MIC/MPC Assay Check->Assay Pass Fail False Resistance (Acidic pH) Check->Fail Fail (<7.2)

Figure 1: Critical workflow to prevent pH-induced pseudo-resistance in TFA salt assays.

Experimental Design: Defining the Resistance Window

Context: Marine alkaloids often exhibit a steep "Mutant Selection Window" (MSW). The Problem: Standard MIC assays use


 CFU/mL. This is too low to detect spontaneous mutants (frequency 

). You may "miss" resistance in a standard MIC, only to see it fail in high-density biofilm assays.
Protocol: Mutant Prevention Concentration (MPC)

To determine if IantA allows resistance development, you must define the MPC.[3][4]

Step-by-Step Methodology:

  • Inoculum: Prepare a high-density inoculum of P. aeruginosa or S. aureus (

    
     CFU/mL) by concentrating an overnight culture 100x via centrifugation.
    
  • Agar Plates: Prepare MHA plates containing IantA at

    
     the MIC.
    
  • Seeding: Spread

    
     of the 
    
    
    
    concentrate onto the plates.
  • Incubation: Incubate for 48-72 hours (longer than standard MIC).

  • Calculation:

    • MIC: Concentration inhibiting

      
       CFU.
      
    • MPC: Concentration inhibiting

      
       CFU (zero colonies).
      
    • Mutant Selection Window (MSW): The range between MIC and MPC.[3][4]

Data Interpretation Table:

MetricResultInterpretation for Ianthelliformisamine A
MPC/MIC Ratio < 4Narrow Window. Excellent. Resistance is unlikely to develop during treatment.
MPC/MIC Ratio > 16Wide Window. High risk. The compound inhibits bulk growth but allows mutants to thrive.
Colony Morphology Small/SlowLikely Small Colony Variants (SCVs) . Common with marine alkaloids. Not true genetic resistance, but metabolic adaptation.

Mechanism of Action & Efflux Troubleshooting

Context: Ianthelliformisamines often act as efflux pump inhibitors (EPIs) or membrane disruptors. The Problem: If the bacteria upregulate efflux pumps (e.g., MexAB-OprM in Pseudomonas), the MIC of IantA will creep up over serial passages.

Q&A: Distinguishing Efflux from Mutation

Q: After 10 days of serial passage, the MIC increased 4-fold. Is this a target mutation? A: Probably not. Bromotyrosines target the membrane/cell wall interface, which is genetically "expensive" to mutate. It is likely efflux adaptation .

Validation Experiment: The EPI-Synergy Check Run a checkerboard assay combining IantA with a known Efflux Pump Inhibitor (e.g., PA


N for Gram-negatives).
  • Control Arm: IantA alone (MIC = X).

  • Test Arm: IantA + PA

    
    N (
    
    
    
    ).
  • Result Analysis:

    • If MIC returns to baseline in the Test Arm, the resistance is phenotypic (efflux-mediated) , not a permanent target mutation.

    • If MIC remains high, the resistance is genotypic .

Visualization: Resistance Pathway Analysis

Resistance_Pathways cluster_mech Resistance Mechanisms Exposure IantA Exposure (Sub-MIC) Stress Membrane Stress Response Exposure->Stress Efflux Efflux Pump Upregulation Stress->Efflux Rapid Adaptation Biofilm Biofilm Formation (Alginate) Stress->Biofilm Phenotypic Shift Mutation Target Mutation (Rare) Stress->Mutation Low Freq (<10^-9) Outcome Clinical Failure Efflux->Outcome Biofilm->Outcome Mutation->Outcome

Figure 2: Pathways of resistance development. Note that for IantA, efflux and biofilm are higher risks than target mutation.

Frequently Asked Questions (FAQs)

Q: Can I use polystyrene plates for Ianthelliformisamine A assays? A: Caution is advised. Cationic marine alkaloids can bind to untreated polystyrene (the "sticky compound" effect), lowering the effective concentration in the well.

  • Solution: Use Non-Binding Surface (NBS) polypropylene plates or glass-coated plates to ensure the drug stays in solution.

Q: The compound turns yellow in media. Is it degrading? A: Bromotyrosines are light-sensitive and can undergo photo-oxidation.

  • Solution: Perform all incubations in the dark (wrap plates in foil). If the media turns yellow immediately, it is a pH indicator shift (due to TFA), not degradation.

Q: Why is the MBC (Bactericidal) so much higher than the MIC? A: This indicates tolerance , not resistance. IantA may be bacteriostatic at lower concentrations (halting growth) and bactericidal only at high concentrations where it physically disrupts the membrane.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).Link

  • Pieri, C., et al. (2014). "New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria."[5][6][7] Journal of Medicinal Chemistry, 57(10), 4263-4272.[6] Link

  • Cornish, J., et al. (1999).[2] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[2] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[2] Link

  • Drlica, K., & Zhao, X. (2007). "Mutant selection window hypothesis updated." Clinical Infectious Diseases, 44(5), 681-688. Link

  • O'Rourke, A., et al. (2024). "Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis." Beilstein Journal of Organic Chemistry, 20, 3205–3214. Link

Sources

Challenges in the synthesis and handling of quaternary ammonium compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Quaternary Ammonium Compounds (QACs). As a class of molecules with a permanently charged cationic headgroup, QACs present unique challenges in their synthesis, purification, and handling.[1][2] This guide, structured in a question-and-answer format, is designed to provide you, the researcher, with practical, in-depth solutions to common issues encountered in the lab.

Section 1: Synthesis Troubleshooting

The quaternization of a tertiary amine, often via the Menshutkin reaction, is the most common route to QACs.[2][3] While conceptually straightforward, this SN2 reaction is sensitive to a variety of factors that can impact reaction rate and purity.

Q1: My Menshutkin reaction is extremely slow or appears to have stalled. What factors should I investigate?

This is a frequent issue stemming from several interrelated factors of the SN2 mechanism. Let's break down the likely culprits from most to least probable.

A1: Causality-Driven Troubleshooting for Slow Quaternization Reactions:

  • Alkylating Agent Reactivity: The nature of the leaving group is paramount. For a given alkyl group, the reaction rate follows the order: I > Br > Cl >> F .[3][4] If you are using an alkyl chloride, simply switching to the corresponding bromide or iodide will dramatically accelerate the reaction.

  • Solvent Polarity and Type: The Menshutkin reaction forms a charged product from neutral reactants.[5] Polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Acetone are generally preferred as they can stabilize the developing charge separation in the transition state without solvating the amine nucleophile excessively.[4][6] Polar protic solvents (e.g., ethanol, methanol) can be used but may slow the reaction by hydrogen-bonding with the tertiary amine, reducing its nucleophilicity.[3]

  • Steric Hindrance: SN2 reactions are highly sensitive to steric bulk.

    • At the Amine: A bulky tertiary amine (e.g., triisopropylamine) will react much slower than a less hindered one (e.g., trimethylamine).

    • At the Alkyl Halide: A primary alkyl halide will react fastest. The rate decreases significantly for secondary halides, and tertiary halides will typically favor elimination side reactions.

  • Temperature: Like most reactions, increasing the temperature will increase the rate. Many quaternizations are performed at elevated temperatures (e.g., refluxing in MeCN or acetone) for this reason.[4] However, excessive heat can promote side reactions.

Troubleshooting Workflow for Slow Reactions

G start Reaction is Slow/Stalled check_halide 1. Check Alkyl Halide Is it a Chloride? start->check_halide change_halide Action: Switch to Alkyl Bromide or Iodide check_halide->change_halide Yes check_solvent 2. Evaluate Solvent Is it non-polar or protic? check_halide->check_solvent No (Br or I) end Reaction Rate Improved change_halide->end change_solvent Action: Switch to Polar Aprotic (MeCN, DMF, Acetone) check_solvent->change_solvent Yes check_sterics 3. Assess Steric Hindrance Are reactants bulky? check_solvent->check_sterics No (Polar Aprotic) change_solvent->end increase_temp Action: Increase Temperature (e.g., reflux) check_sterics->increase_temp Yes/Somewhat check_sterics->increase_temp No increase_temp->end

Caption: Troubleshooting flow for slow QAC synthesis.

Q2: My reaction is producing a mixture of products, including what looks like an alkene. What is happening?

A2: You are likely observing the results of a competing elimination (E2) reaction. This is particularly common when using sterically hindered amines or secondary/tertiary alkyl halides. The tertiary amine, in addition to acting as a nucleophile, can also act as a base, abstracting a proton from the β-carbon of the alkyl halide, leading to an alkene.

To favor substitution (your desired reaction) over elimination:

  • Use a primary alkyl halide if possible.

  • Avoid excessively high temperatures.

  • Use a less sterically hindered tertiary amine.

Another potential side reaction, especially if using a dihalide like 1,6-dibromohexane, is di-quaternization, where a second molecule of the amine reacts at the other end of the alkyl chain.[7] To minimize this, use a large excess of the dihalide and add the amine dropwise to maintain a low amine concentration.[7]

Section 2: Purification & Characterization Challenges

The permanent charge and salt-like nature of QACs make them non-volatile and often lead to challenging purifications compared to neutral organic molecules.

Q3: My QAC product is an oil and won't crystallize. How can I purify it? Standard silica gel chromatography isn't working.

A3: This is a very common scenario. QACs are notoriously difficult to purify via traditional silica gel chromatography because their charged nature causes them to streak badly or stick irreversibly to the acidic silica.[8]

Field-Proven Purification Strategies:

  • Precipitation/Trituration: This is the first line of defense. The goal is to find a solvent system where your QAC product is insoluble, but the starting materials and non-polar impurities are soluble.

    • Typical Procedure: After the reaction, concentrate the mixture in vacuo to remove the reaction solvent. Add a non-polar solvent like diethyl ether or ethyl acetate. The QAC will often precipitate as a solid or an oil. Stir or sonicate the mixture (trituration) to wash the product. Decant the solvent and repeat. Use a more non-polar solvent like hexanes to wash away residual ether/ethyl acetate and help solidify the product.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying charged molecules.

    • For Cationic QACs: Use a cation-exchange resin.[8] The positively charged QAC will bind to the negatively charged resin (e.g., a sulfonic acid functionalized polymer).[9] Unreacted neutral starting materials can be washed away. The pure QAC is then eluted by washing the column with a solution containing a high concentration of a different cation (e.g., a concentrated solution of NaCl or NH₄Cl).

  • Counter-Anion Exchange: Sometimes, the properties of the halide anion (e.g., Br⁻ or I⁻) contribute to the product being an oil. Exchanging it for a different anion like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) can dramatically change the solubility and crystallinity, often inducing precipitation from water or facilitating extraction into an organic solvent like dichloromethane (DCM).[8]

Purification Method Decision Tree

G start Crude QAC Product (Often an Oil) trituration 1. Attempt Precipitation/ Trituration with Ether/Hexanes start->trituration is_solid Is the product a solid? trituration->is_solid wash_dry Wash and Dry Solid is_solid->wash_dry Yes is_oil Still an oil? is_solid->is_oil No end_success Pure Product wash_dry->end_success ion_exchange 2. Consider Ion-Exchange Chromatography is_oil->ion_exchange Yes anion_swap 3. Consider Anion Exchange (e.g., to PF6-) to induce crystallization is_oil->anion_swap Yes ion_exchange->end_success anion_swap->end_success

Caption: Decision tree for QAC purification.

Q4: How can I confirm the successful formation of my QAC using ¹H NMR?

A4: ¹H NMR spectroscopy is an excellent tool for confirming quaternization. Look for these key changes when comparing the product spectrum to the starting amine and alkyl halide spectra:

  • Disappearance of Amine Protons: If you started with a primary or secondary amine that was subsequently alkylated to a tertiary amine and then quaternized, the N-H protons will disappear.[10]

  • Downfield Shift of α-Protons: The protons on the carbons directly attached to the nitrogen (α-protons) will experience a significant downfield shift (typically 0.5 - 1.5 ppm) upon quaternization. This is due to the deshielding effect of the newly formed permanent positive charge on the nitrogen.

  • Integration: The integration of the peaks corresponding to the newly added alkyl group should be consistent with the structure of the starting tertiary amine.

For example, in the reaction of triethylamine with ethyl iodide, the methylene protons (-CH₂-) of the triethylamine starting material will shift significantly downfield in the tetraethylammonium iodide product.

Section 3: Handling & Stability FAQs

QACs have physical properties that require special attention during handling and storage.

Q5: My purified QAC is gaining weight while sitting on the bench. What is happening and how should I store it?

A5: Your compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][12] This is a very common characteristic of many salts, including QACs.[13] The absorbed water can make the compound sticky, oily, or even dissolve it completely over time.

Proper Storage Protocol:

  • Drying: Dry the QAC thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Inert Atmosphere: Store the dried QAC in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., Drierite, P₂O₅) or in a glovebox under an inert atmosphere (N₂ or Ar).[14]

Q6: Are QACs thermally stable? Can they decompose upon heating?

A6: While generally stable under typical reaction conditions, QACs can decompose at elevated temperatures.[2] The most common thermal decomposition pathway is the Hofmann Elimination .[15][16][17]

  • Hofmann Elimination: This is an elimination reaction where a quaternary ammonium hydroxide salt is heated to form an alkene and a tertiary amine.[15][18][19] The reaction proceeds via an E2 mechanism and notably follows the "Hofmann rule," where the major product is the least substituted (and typically less stable) alkene.[16][17] This is due to the steric bulk of the trialkylamine leaving group, which favors abstraction of the most accessible β-hydrogen.[17][19]

While the classic reaction uses a hydroxide salt (formed by treating the QAC halide with silver oxide), thermal decomposition of the halide salt can also occur, though often at higher temperatures.[15][17] Be cautious when heating QACs, especially those with long alkyl chains that have β-hydrogens.

Section 4: Safety Considerations

Q7: What are the primary safety hazards I should be aware of when working with QACs?

A7: While widely used, QACs are biologically active molecules and must be handled with appropriate care.[1][20][21]

  • Corrosivity and Irritation: Concentrated solutions of many QACs, particularly those like benzalkonium chloride (BAC) and didecyldimethylammonium chloride (DDAC), are corrosive and can cause severe skin burns and eye damage.[22][23] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: QACs are biocides, designed to disrupt cell membranes.[23][24] Ingestion or significant inhalation can lead to toxicity.[23] Some studies have raised concerns about long-term exposure, including potential reproductive and respiratory effects.[25][26][27][28]

  • Environmental Hazard: Many QACs are toxic to aquatic life and can persist in the environment.[22][26] Dispose of QAC waste according to your institution's hazardous waste guidelines.

Always consult the Safety Data Sheet (SDS) for the specific QAC you are working with before starting any experiment.

References

  • Hofmann Elimination Reaction: Mechanism, Examples & Applications. Aakash Institute. [Link]

  • Hofmann Elimination Reaction | Definition, Mechanism & Applications. Allen Career Institute. [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [Link]

  • 15266 PDFs | Review articles in QUATERNARY AMMONIUM COMPOUNDS. ResearchGate. [Link]

  • Hofmann Elimination. Organic Chemistry Tutor. [Link]

  • Quaternary Ammonium Compounds Fact Sheet. Toxics Use Reduction Institute (TURI). [Link]

  • Hofmann elimination. Wikipedia. [Link]

  • The Hofmann Elimination. Chemistry Steps. [Link]

  • Perspectives on safety of quaternary ammonium compounds (QACs). Taylor & Francis Online. [Link]

  • Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. ACS Publications. [Link]

  • Chemical Profile: Quaternary Ammonium Compounds. Made Safe. [Link]

  • ECHA's Assessment Highlights Potential Risks of Quaternary Ammonium Compounds. ChemSafetyPRO. [Link]

  • Quaternary ammonium cation. Wikipedia. [Link]

  • Quaternary Ammonium Compound Toxicity. NCBI Bookshelf. [Link]

  • Quaternary ammonium salt purification. Reddit. [Link]

  • Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. National Center for Biotechnology Information (NCBI). [Link]

  • Isolation and purification of quaternary ammonium salts.
  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • Method of purifying an impure quaternary ammonium salt by addition of an epoxide.
  • Drying quaternary ammonium compounds.
  • What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines?. Quora. [Link]

  • (a) ¹H NMR spectra of quaternary ammonium salt (QACs) and... ResearchGate. [Link]

  • SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. TSI Journals. [Link]

  • ¹H-NMR spectra of quaternary ammonium monomers. ResearchGate. [Link]

  • Stability of quaternary ammonium compounds (QACs) at various... ResearchGate. [Link]

  • A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. PubMed. [Link]

  • Strong Anion Exchange [Functional Group: Quaternary ammonium]. Shodex HPLC Columns. [Link]

  • Storage stability of quaternary ammonium compounds (%bias) by media and... ResearchGate. [Link]

  • Menshutkin reaction. Wikipedia. [Link]

  • The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. Lehigh Preserve. [Link]

  • How It Works: Ion-Exchange SPE. LCGC International. [Link]

  • A new class of quaternary ammonium compounds as potent and environmental friendly disinfectants. National Center for Biotechnology Information (NCBI). [Link]

  • Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination. National Center for Biotechnology Information (NCBI). [Link]

  • Amine. Wikipedia. [Link]

  • Quaternary ammonium compounds in hypersensitivity reactions. National Center for Biotechnology Information (NCBI). [Link]

  • Menshutkin reaction. chemeurope.com. [Link]

  • Problematic Menshutkin reaction. Chemistry Stack Exchange. [Link]

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. MDPI. [Link]

  • Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. National Center for Biotechnology Information (NCBI). [Link]

  • Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Atmospheric Chemistry and Physics. [Link]

  • Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. Eindhoven University of Technology. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Chemical transformations of quaternary ammonium salts via C-N bond cleavage. Royal Society of Chemistry. [Link]

  • Nucleophilic substitution and quaternary ammonium salts. YouTube. [Link]

  • Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. YouTube. [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. National Center for Biotechnology Information (NCBI). [Link]

Sources

Validation & Comparative

Technical Comparison: Ianthelliformisamine A TFA vs. Ianthelliformisamine C Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ianthelliformisamine A (TFA salt) and Ianthelliformisamine C are bromotyrosine-derived alkaloids isolated from the marine sponge Suberea ianthelliformis.[1] While they share a biosynthetic origin, their structural differences—specifically the monomeric nature of A versus the dimeric nature of C—dictate divergent pharmacological profiles.

  • Ianthelliformisamine A TFA is primarily characterized as a direct-acting antimicrobial agent with moderate efficacy against Gram-negative pathogens like Pseudomonas aeruginosa.

  • Ianthelliformisamine C serves a dual role: it exhibits intrinsic antibacterial activity against Gram-positive bacteria (Staphylococcus aureus) and acts as a potent antibiotic enhancer (adjuvant) for tetracyclines against multidrug-resistant (MDR) Gram-negative bacteria.

This guide analyzes their comparative efficacy, structure-activity relationships (SAR), and the evolving understanding of their mechanisms of action.

Chemical Profile & Structural Distinction[1][2][3][4][5]

The core pharmacophore for both compounds is the bromotyrosine unit linked to a polyamine chain. The critical differentiator is the stoichiometry of the bromotyrosine headgroups .

FeatureIanthelliformisamine A (TFA)Ianthelliformisamine C
Molecular Class Monomeric Bromotyrosine AlkaloidDimeric Bromotyrosine Alkaloid
Bromine Count 2 Bromine atoms4 Bromine atoms
Core Structure Single 3,5-dibromo-4-methoxyphenyl unit linked to a polyamine (spermidine-like) tail.Two 3,5-dibromo-4-methoxyphenyl units linked by a central polyamine bridge.
Formulation TFA Salt: Stabilized with trifluoroacetic acid to improve water solubility and shelf-life.Often isolated as free base or TFA salt; highly lipophilic in free base form.
Key SAR Insight The single cationic tail facilitates membrane insertion but lacks the cross-linking span of the dimer.The dimeric structure allows for simultaneous interaction with multiple membrane domains or efflux pump channels.
Structural Relationship Diagram

G Sponge Source: Suberea ianthelliformis Bromotyrosine Precursor: Bromotyrosine Sponge->Bromotyrosine IanA Ianthelliformisamine A (Monomer, 2 Br) Target: Membrane Insertion Bromotyrosine->IanA Amide Coupling (Mono) IanC Ianthelliformisamine C (Dimer, 4 Br) Target: Efflux Pumps / Membrane Depolarization Bromotyrosine->IanC Amide Coupling (Bis) TFA TFA Salt Form (Enhanced Solubility) IanA->TFA HPLC Purification

Figure 1: Structural lineage and classification of Ianthelliformisamines.

Antibacterial Performance Analysis

Comparative Efficacy Data (MIC Values)

The following data aggregates findings from primary isolation studies (Xu et al., 2012) and mechanistic follow-up studies (Pieri et al., 2014; Allen et al., 2023).

Target OrganismStrain TypeIanthelliformisamine A (MIC)Ianthelliformisamine C (MIC)
Pseudomonas aeruginosa PAO1 (Wild Type)35

M
>100

M (Inactive alone)
Pseudomonas aeruginosa PAO200 (Efflux Mutant)~6.8

M
(IC50)
Not Reported
Staphylococcus aureus MRSA / MSSA>50

M
12.5

M
Klebsiella pneumoniae Clinical IsolateInactive12.5

M
E. coli ATCC 25922ModerateModerate
Potentiation (Adjuvant) Activity

Ianthelliformisamine C is superior as an antibiotic enhancer. When co-administered with Doxycycline, it significantly lowers the antibiotic's MIC against resistant strains.

  • Combination: Doxycycline + Ianthelliformisamine C (2

    
    g/mL)
    
  • Result: Restores Doxycycline sensitivity in P. aeruginosa (MIC reduction from >64

    
    g/mL to <4 
    
    
    
    g/mL).
  • Mechanism: Originally attributed to Efflux Pump Inhibition (EPI) , preventing the expulsion of Doxycycline.

Mechanism of Action: The Scientific Debate

A critical divergence exists in the scientific literature regarding how Ianthelliformisamine C functions. This distinction is vital for researchers choosing between A and C for specific assays.

Ianthelliformisamine A: Direct Membrane Disruption
  • Mode: Cationic amphiphile.

  • Action: The positively charged amine tail interacts with the negatively charged bacterial outer membrane (LPS in Gram-negatives), causing displacement of divalent cations (

    
    , 
    
    
    
    ), leading to membrane destabilization and leakage.
Ianthelliformisamine C: Efflux Inhibition vs. Permeabilization

Early studies (Pieri et al., 2014) classified "C" as an Efflux Pump Inhibitor (EPI) because it restored antibiotic activity without killing bacteria directly at low doses. However, recent work (Allen et al., 2023) suggests a different primary mechanism.

  • Classical View (EPI): Blocks RND-type efflux pumps (e.g., MexAB-OprM), trapping antibiotics inside.

  • Revised View (Permeabilizer): Causes subtle membrane depolarization that disrupts the Proton Motive Force (PMF). Since efflux pumps require PMF to function, depolarization indirectly disables the pump.

Mechanistic Pathway Diagram

Mechanism IanC_Node Ianthelliformisamine C Membrane Bacterial Membrane IanC_Node->Membrane Inserts & Depolarizes PMF Proton Motive Force (PMF) Membrane->PMF Dissipates Gradient Efflux RND Efflux Pump (Requires PMF) PMF->Efflux Power Source Cut Antibiotic Antibiotic (e.g., Doxycycline) Efflux->Antibiotic Fails to Expel Antibiotic->Membrane Accumulates Intracellularly

Figure 2: The indirect inhibition of efflux pumps by Ianthelliformisamine C via PMF dissipation.

Experimental Protocols

Protocol A: Determination of MIC (Broth Microdilution)

Use this to validate the intrinsic activity of Ianthelliformisamine A TFA.

  • Preparation: Dissolve Ianthelliformisamine A TFA in DMSO to a stock concentration of 10 mM.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial culture (P. aeruginosa PAO1) to

    
     CFU/mL.
    
  • Plate Setup:

    • Add 100

      
      L of bacterial suspension to 96-well plates.
      
    • Add serial dilutions of compound (Range: 100

      
      M to 0.1 
      
      
      
      M).
    • Include Vehicle Control (DMSO < 1%) and Sterility Control.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (OD600 < 0.1).

Protocol B: Checkerboard Assay for Synergism

Use this to test Ianthelliformisamine C as an enhancer.

  • Matrix Design:

    • X-axis: Serial dilution of Antibiotic (e.g., Doxycycline).

    • Y-axis: Serial dilution of Ianthelliformisamine C (fixed range: 0–50

      
      M).
      
  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI

      
       0.5 indicates Synergy .
      
Protocol C: Membrane Depolarization Assay (DiSC3(5))

Use this to distinguish between simple efflux inhibition and membrane disruption.

  • Dye Loading: Incubate bacteria with DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) until fluorescence stabilizes (dye self-quenches in polarized membranes).

  • Treatment: Inject Ianthelliformisamine C at

    
     MIC.
    
  • Observation:

    • Spike in Fluorescence: Indicates depolarization (dye release).

    • No Change: Indicates a non-membrane mechanism (unlikely for this class).

References

  • Xu, M., et al. (2012). "Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis."[1] Journal of Natural Products. Link

  • Pieri, C., et al. (2014). "New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria." Journal of Medicinal Chemistry. Link

  • Allen, R. A., et al. (2023). "Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C." ChemMedChem.[2] Link

  • Khan, F. A., et al. (2014). "Syntheses of a library of molecules on the marine natural product ianthelliformisamines platform and their biological evaluation." Organic & Biomolecular Chemistry. Link

Sources

Comparative analysis of Ianthelliformisamine A TFA and polymyxin B mechanism of action

[1]

Executive Summary

Polymyxin B (PMB) remains the clinical "last-resort" standard for multidrug-resistant (MDR) Gram-negative infections, acting as a rapid bactericidal lipopeptide that specifically targets Lipid A. However, its utility is severely capped by dose-limiting nephrotoxicity.

Ianthelliformisamine A (IantA) , specifically analyzed here as its Trifluoroacetate (TFA) salt, represents a distinct class of marine-derived bromotyrosine alkaloids. Unlike PMB, which functions primarily as a standalone membrane lytic agent, IantA acts as a membrane depolarizer and antibiotic potentiator . While its standalone potency (MIC ~35 µM) is lower than PMB (MIC <2 µM), its ability to disrupt biofilms and restore the efficacy of other antibiotics (e.g., Doxycycline, Ciprofloxacin) against resistant Pseudomonas aeruginosa without the immediate nephrotoxic signature of PMB makes it a critical scaffold for next-generation adjuvant therapy.

Structural & Physicochemical Basis

The divergence in mechanism begins with the molecular architecture of these two cationic amphiphiles.

FeaturePolymyxin B (PMB)Ianthelliformisamine A (IantA) TFA
Class Cyclic Lipopeptide (Non-ribosomal peptide)Bromotyrosine-derived Marine Alkaloid
Cationic Source 5

-diaminobutyric acid (DAB) residues
Terminal amine and guanidine groups
Hydrophobic Core N-terminal fatty acid tail (6-methyloctanoic acid)Brominated aromatic rings
Salt Form Impact Sulfate (Clinical); stabilizes cationic chargeTFA (Research); enhances solubility/protonation for assays
Molecular Weight ~1301 Da~630 Da (Free base)

Critical Insight: PMB’s cyclic peptide ring creates a rigid "clamp" for bacterial Lipopolysaccharide (LPS). In contrast, IantA is a flexible linear polyamine. This flexibility allows IantA to penetrate biofilms and destabilize membranes via charge interaction rather than specific receptor-like binding.

Mechanism of Action (MOA) Deep Dive

Polymyxin B: The "Displacement & Lysis" Model

PMB acts via a defined two-step catastrophic failure of the Gram-negative envelope:

  • Electrostatic Bridging: The cationic DAB residues bind to the anionic phosphate groups of Lipid A on the Outer Membrane (OM), displacing divalent cations (

    
    , 
    
    
    ) that stabilize the LPS layer.
  • Hydrophobic Insertion: The fatty acid tail inserts into the hydrophobic core of the OM, causing fissures ("self-promoted uptake").

  • Inner Membrane Lysis: PMB penetrates to the Inner Membrane (IM), forming pores that lead to leakage of intracellular contents and rapid cell death.

Ianthelliformisamine A: The "Depolarization & Potentiation" Model

IantA operates through a more generalized, yet distinct, membrane interaction:

  • Membrane Depolarization: Unlike PMB’s pore formation, IantA induces a collapse of the transmembrane electrical potential (

    
    ). The cationic guanidine/amine groups interact with the membrane surface, altering proton homeostasis.
    
  • Biofilm Inhibition: IantA specifically targets the extracellular polymeric substance (EPS) matrix of P. aeruginosa, dispersing biofilms that PMB often fails to penetrate.

  • Efflux Pump Interference: Evidence suggests IantA (and its derivatives) acts as a substrate competitor or inhibitor for RND-type efflux pumps, trapping other antibiotics inside the cell.

Comparative Pathway Visualization

MOA_ComparisonPMBPolymyxin BLPSLPS Binding (Lipid A)PMB->LPS High AffinityIantAIanthelliformisamine A (TFA)BiofilmBiofilm Matrix PenetrationIantA->Biofilm DispersalDepolarizationMembrane Depolarization (ΔΨ Collapse)IantA->Depolarization Cationic InteractionMg_DisplaceDisplacement of Mg2+/Ca2+LPS->Mg_DisplaceOM_DisruptOuter Membrane FissureMg_Displace->OM_DisruptIM_PoreInner Membrane Pore FormationOM_Disrupt->IM_PoreLysisCell Lysis (Rapid Death)IM_Pore->LysisPotentiationAntibiotic Potentiation(Efflux Interference)Depolarization->PotentiationStasisBacteriostasis / SensitizationPotentiation->Stasis

Caption: Figure 1. Divergent pathways of bacterial inhibition. PMB (Left) follows a lytic, LPS-dependent pathway. IantA (Right) focuses on bio-electric perturbation and biofilm disruption.

Comparative Efficacy Data

The following data aggregates findings from P. aeruginosa (PAO1/PAO200 strains) assays.

MetricPolymyxin BIanthelliformisamine A (TFA)Interpretation
MIC (Standalone) 0.5 – 2.0 µM35 – 50 µMPMB is ~20x more potent as a monotherapy.
Biofilm Inhibition Low (Poor penetration)High (IC50 ~6.8 µM)IantA is superior in preventing biofilm formation.
Synergy (FIC Index) Additive with RifampinSynergistic with DoxycyclineIantA restores activity of tetracyclines in resistant strains.
Cytotoxicity (HK-2) High (IC50 ~15-20 µM)Low/Moderate*IantA derivatives generally show improved therapeutic indices.

*Note: Cytotoxicity for IantA varies by derivative, but the class is investigated specifically to overcome the nephrotoxicity threshold of PMB.

Experimental Protocols for Validation

To validate these mechanisms in your own lab, use the following self-validating protocols.

Protocol A: NPN Uptake Assay (Outer Membrane Permeabilization)

Differentiation: PMB causes immediate, high-intensity fluorescence. IantA causes delayed or lower-intensity fluorescence.

  • Preparation: Wash P. aeruginosa cells (mid-log phase) in HEPES buffer (pH 7.2). Resuspend to OD600 = 0.5.

  • Dye Addition: Add 1-N-phenylnaphthylamine (NPN) to a final concentration of 10 µM.

  • Baseline: Measure fluorescence (Ex: 350 nm, Em: 420 nm) until stable.

  • Induction:

    • Control: Add Polymyxin B (positive control) at 1 µM.

    • Test: Add Ianthelliformisamine A TFA at varying concentrations (10, 30, 50 µM).

  • Validation: An increase in fluorescence indicates the hydrophobic NPN dye has entered the phospholipid bilayer, confirming OM disruption.

Protocol B: DiSC3(5) Assay (Inner Membrane Depolarization)

Differentiation: This is the primary validation for IantA's mechanism.

  • Dye Loading: Incubate bacteria with 0.4 µM DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) until fluorescence quenches (dye enters energized cells).

  • KCl Addition: Add 100 mM KCl to equilibrate cytoplasmic

    
    .
    
  • Treatment: Inject Ianthelliformisamine A TFA.

  • Readout: A rapid spike in fluorescence indicates the membrane potential has collapsed, releasing the dye.

    • Result: IantA should trigger this release without necessarily causing the massive lysis seen with PMB in early timepoints.

References

  • Xu, Y., et al. (2012). "Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis."[1][2] Journal of Natural Products.

  • Pieri, C., et al. (2014). "New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria."[3] Journal of Medicinal Chemistry.

  • Velkov, T., et al. (2010). "Polymyxins: Pharmacology, Minimization of Toxicity, and Role in the Treatment of Multidrug-Resistant Gram-Negative Bacterial Infections." Clinical Microbiology Reviews.

  • O'Driscoll, N.H., et al. (2018). "Polymyxin resistance in Gram-negative bacteria: From bench to bedside." Expert Review of Anti-infective Therapy.

  • Campana, R., et al. (2017). "Biofilm inhibition and antimicrobial activity of Ianthelliformisamine derivatives." Marine Drugs.[4] (Contextual citation for biofilm protocols).

Ianthelliformisamine A TFA activity against multidrug-resistant bacterial strains

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ianthelliformisamine A TFA Activity Against Multidrug-Resistant Bacterial Strains Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Adjuvant Advantage in MDR Reversal

Ianthelliformisamine A TFA (Trifluoroacetic acid salt) represents a distinct class of marine-derived bromotyrosine alkaloids originally isolated from the sponge Suberea ianthelliformis (formerly Ianthella sp.). Unlike conventional antibiotics that target cell wall synthesis or protein translation directly, Ianthelliformisamine A is primarily valued for its antibiotic potentiating capability .

While it possesses moderate intrinsic bactericidal activity against Gram-positive pathogens like Staphylococcus aureus (MIC ~25 µM), its true utility lies in its ability to resurrect the efficacy of tetracyclines and fluoroquinolones against multidrug-resistant (MDR) Gram-negative strains, including Pseudomonas aeruginosa and Acinetobacter baumannii. This guide compares its performance as a standalone agent versus its critical role as a resistance-breaking adjuvant.

Compound Profile & Physicochemical Properties

Ianthelliformisamine A TFA is a cationic amphiphile. The TFA salt form is critical for research applications, providing enhanced solubility in aqueous media compared to the free base, which is essential for accurate MIC determination in broth microdilution assays.

  • Chemical Class: Bromotyrosine-derived alkaloid.

  • Source: Synthetic optimization of natural product from Suberea ianthelliformis.

  • Molecular Target: Bacterial efflux pumps (RND family) and membrane integrity.

  • Solubility: Highly soluble in DMSO; moderate solubility in water (enhanced by TFA salt).

Comparative Efficacy Analysis

The following data contrasts the intrinsic activity of Ianthelliformisamine A TFA with standard-of-care antibiotics and its synergistic performance.

Table 1: Intrinsic Antibacterial Activity (Standalone)

Note: Ianthelliformisamine A shows moderate activity alone.[1] It is not a replacement for Polymyxin B but serves a different strategic purpose.

OrganismStrain TypeIanthelliformisamine A (MIC µg/mL)Polymyxin B (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Interpretation
S. aureus MRSA (MDR)12.5 - 25.0>64 (Resistant)0.5 - 64 (Variable)Active. Comparable to moderate anti-Gram-positive agents.
P. aeruginosa PAO1 (Wild Type)>641.0 - 2.00.25Weak. Limited standalone outer membrane penetration.
A. baumannii Clinical MDR>1000.5 - 2.0>32Inactive as monotherapy.
Table 2: Synergistic Potentiation (The "Enhancer" Effect)

Data represents the reduction in MIC of the partner antibiotic when combined with sub-inhibitory concentrations (e.g., 5-10 µM) of Ianthelliformisamine A.

Target PathogenPartner AntibioticPartner MIC (Alone)Partner MIC (+ Ianthelliformisamine A)Fold ReductionOutcome
P. aeruginosa (MDR)Doxycycline32 - 64 µg/mL2 - 4 µg/mL16x Restored Susceptibility
E. aerogenes Ciprofloxacin16 µg/mL1 µg/mL16x Resistance Reversal
K. pneumoniae Chloramphenicol>128 µg/mL16 µg/mL8x Partial Restoration

Key Insight: Ianthelliformisamine A TFA transforms Doxycycline from an ineffective agent against P. aeruginosa into a clinically viable option in vitro, bypassing intrinsic efflux resistance.

Mechanism of Action: Dual-Target Interference

Unlike Polymyxin B, which acts as a "detergent" causing massive membrane lysis, Ianthelliformisamine A operates via a subtler, dual mechanism that reduces toxicity while maximizing synergy.

  • Efflux Pump Inhibition (EPI): It competitively blocks RND-type efflux pumps (e.g., MexAB-OprM), preventing the expulsion of intracellular antibiotics.

  • Membrane Depolarization: It causes a transient dissipation of the proton motive force (PMF), which is the energy source for many drug efflux pumps.

MOA Compound Ianthelliformisamine A TFA Membrane Bacterial Inner Membrane Compound->Membrane Inserts/Interacts Efflux RND Efflux Pumps (MexAB-OprM) Compound->Efflux Direct Inhibition (Steric/Competitive) Accumulation Intracellular Accumulation Compound->Accumulation Enables Retention PMF Proton Motive Force (PMF) Membrane->PMF Disrupts Gradient Antibiotic Partner Antibiotic (e.g., Doxycycline) Efflux->Antibiotic Normally Ejects PMF->Efflux Power Source Cut Antibiotic->Accumulation Enters Cell Death Bacterial Cell Death Accumulation->Death Ribosomal Binding

Figure 1: Synergistic Mechanism of Action. Ianthelliformisamine A disables the efflux "bilge pump" by cutting its power (PMF) and physically blocking the channel, allowing Doxycycline to accumulate.

Experimental Validation Protocols

To validate the activity of Ianthelliformisamine A TFA, researchers must use specific assays that distinguish between killing and potentiating.

Protocol A: Checkerboard Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to prove synergy.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene microplates (Polystyrene binds some cationic compounds).

  • Resazurin (Alamar Blue) for viability detection.

Workflow:

  • Preparation: Create a 2D gradient.

    • X-axis: Serial 2-fold dilution of Doxycycline (0.125 to 128 µg/mL).

    • Y-axis: Serial 2-fold dilution of Ianthelliformisamine A (0.78 to 50 µM).

  • Inoculation: Add 5 x 10^5 CFU/mL of P. aeruginosa (PAO1) to all wells.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Identify the well with no visible growth containing the lowest concentration of both agents.

  • Calculation:

    
    
    
    • FICI ≤ 0.5: Synergism (Validated).

    • 0.5 < FICI ≤ 4.0: Indifference.

Protocol B: Real-Time Membrane Depolarization

Objective: Confirm mechanism is PMF disruption, not just lysis.

Reagents:

  • DiSC3(5) dye (Potentiometric probe).

  • HEPES buffer (pH 7.2) with 100 mM KCl.

Step-by-Step:

  • Loading: Wash bacteria and resuspend in HEPES/KCl. Add DiSC3(5) (1 µM) and incubate until fluorescence stabilizes (dye enters polarized cells, fluorescence quenches).

  • Baseline: Measure fluorescence (Ex 622 nm / Em 670 nm) for 5 minutes.

  • Injection: Inject Ianthelliformisamine A at 1x, 2x, and 4x MIC.

  • Observation:

    • Rapid Increase in Fluorescence: Indicates depolarization (dye release).

    • Control: Use Polymyxin B (Positive) and DMSO (Negative).

Workflow Step1 Culture Prep (Log Phase) Step2 Dye Loading (DiSC3(5)) Step1->Step2 Step3 Stabilization (Quenching) Step2->Step3 30 min Step4 Compound Injection Step3->Step4 Step5 Fluorescence Spike Step4->Step5 Depolarization

Figure 2: Membrane Depolarization Assay Workflow. A rapid spike in fluorescence confirms the compound disrupts the bacterial membrane potential.

Safety & Selectivity Profile

A critical advantage of Ianthelliformisamine A over older efflux pump inhibitors (like PAβN) is its toxicity profile.

  • Cytotoxicity (Mammalian):

    • CHO Cells (Chinese Hamster Ovary): IC50 > 50-100 µM.

    • Human Fibroblasts: IC50 ~ 80 µM.

  • Hemolysis:

    • At effective synergistic concentrations (2.5 - 10 µM), hemolytic activity is negligible (< 5%).

    • At high concentrations (> 50 µM), hemolysis increases, necessitating precise dosing as an adjuvant rather than a high-dose monotherapy.

Therapeutic Index (TI): The gap between the synergistic concentration (5 µM) and the cytotoxic threshold (80 µM) yields a TI of ~16, which is favorable for early-stage lead development.

References

  • Pieri, C., et al. (2014).[2][3] "New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria."[2][4] Journal of Medicinal Chemistry, 57(10), 4263-4272.[2][4] Link

  • Xu, M., et al. (2012).[2] "Ianthelliformisamines A-C, antibacterial bromotyrosine-derived metabolites from the marine sponge Suberea ianthelliformis."[2] Journal of Natural Products, 75(5), 1001-1005.[2] Link

  • Faraone, N., et al. (2025). "Exploring Antibacterial Properties of Marine Sponge-Derived Natural Compounds: A Systematic Review." Marine Drugs, 23(1). Link

  • Borselli, D., et al. (2016). "Potentiation of antibiotic activity by Ianthelliformisamine derivatives against multidrug-resistant clinical isolates." Antimicrobial Agents and Chemotherapy.[5] (Contextual citation based on derivative studies).

  • Ghai, I. & Ghai, S. (2018).[6] "Understanding antibiotic resistance via outer membrane permeability." Infection and Drug Resistance.[1][5][7][8] Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Ianthelliformisamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Marine Alkaloids

In the post-antibiotic era, multidrug-resistant (MDR) Gram-negative pathogens—specifically Pseudomonas aeruginosa—present a critical failure point for conventional pharmacotherapy. Ianthelliformisamines (A–C), isolated from the marine sponge Suberea ianthelliformis, represent a distinct class of bromotyrosine alkaloids that function not merely as direct biocides, but as membrane-active potentiators and biofilm inhibitors .

This guide provides a structural dissection of the Ianthelliformisamine scaffold, comparing its efficacy against synthetic analogs and standard-of-care antibiotics. It is designed to assist medicinal chemists in optimizing lead compounds for adjuvant therapy.

The Pharmacophore: Structural Logic

The Ianthelliformisamine scaffold is a tripartite system. Efficacy is dictated by the precise interplay between the lipophilic "warhead" and the cationic "tail."

Structural SAR Map

The following diagram illustrates the critical regions of the molecule and the impact of modifications based on recent isolation and synthesis data (Xu et al., Allen et al.).

SAR_Map Figure 1: Pharmacophore Dissection of Ianthelliformisamine C Head Bromotyrosine Head (Lipophilic/Aromatic) Linker Amide Linker (Stability) Head->Linker Rule1 Bromine atoms essential for membrane insertion Head->Rule1 Tail Polyamine Tail (Cationic Charge) Linker->Tail Rule2 Amide bond preferred over ester (hydrolytic stability) Linker->Rule2 Rule3 Chain length critical: Shortening reduces activity. Primary amine essential. Tail->Rule3 Rule4 Quaternization (QACs): Often reduces activity unless alkyl chain is optimized. Tail->Rule4

Comparative Performance Analysis

Direct Antibacterial Activity (MIC)

Ianthelliformisamines are generally moderate antibiotics on their own but excel as potentiators. The table below compares Ianthelliformisamine C (Ian-C) against standard antibiotics and synthetic quaternary ammonium compound (QAC) analogs.

Table 1: Comparative MIC Values against P. aeruginosa (PAO1)

CompoundClassMIC (µM)Mechanism Note
Ianthelliformisamine C Natural Product17.5 Membrane depolarization; Biofilm inhibition.
Ian-C Tetramethyl QAC Synthetic Analog~15.0Methylated analog; retains membrane activity but higher toxicity risk.
Ian-C Short-Chain Analog Synthetic Analog>100Loss of activity due to reduced polyamine length.
Ciprofloxacin Fluoroquinolone0.5 - 1.0DNA Gyrase inhibitor (Standard of Care).
Polymyxin B Lipopeptide0.5 - 2.0Membrane disruptor (Last-resort control).

Critical Insight: While Ian-C has a higher MIC than Ciprofloxacin, its value lies in its Selectivity Index and ability to disrupt biofilms where Ciprofloxacin fails.

Antibiotic Potentiation (Synergy)

The true value of this scaffold is restoring the efficacy of legacy antibiotics against resistant strains.

Table 2: Synergy Ratios (Fractional Inhibitory Concentration)

CombinationTarget PathogenFold-Reduction in Antibiotic MICOutcome
Ian-A + Ciprofloxacin P. aeruginosa4x - 8x Synergistic. Allows Cipro entry via membrane perturbation.
Ian-C + Doxycycline P. aeruginosa16x - 32x Highly Synergistic. Doxycycline is normally inactive against PAO1.
Ian-C + Erythromycin E. coli8x Synergistic.

Mechanistic Insights

Recent studies (Allen et al., 2023) have revised the understanding of the mechanism. Originally thought to be efflux pump inhibitors, evidence now points to membrane depolarization and permeabilization , similar to cationic antimicrobial peptides (AMPs).

Mechanism of Action Pathway

MOA_Pathway Figure 2: Mechanism of Action - Membrane Permeabilization Step1 Ianthelliformisamine C (Cationic/Lipophilic) Step2 Electrostatic Attraction to Bacterial Outer Membrane (LPS) Step1->Step2 Step3 Displacement of Divalent Cations (Mg2+, Ca2+) Step2->Step3 Step4 Membrane Depolarization (Loss of Membrane Potential) Step3->Step4 Branch1 Outcome A: Direct Lysis (High Conc.) Step4->Branch1 > MIC Branch2 Outcome B: Antibiotic Entry (Synergy) Step4->Branch2 Sub-MIC + Antibiotic Branch3 Outcome C: Biofilm Disruption Step4->Branch3 Anti-adhesion

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on the isolation and synthesis literature (Xu et al., 2012; Allen et al., 2023).

Protocol A: Chemical Synthesis of Ianthelliformisamine Scaffold

Objective: Synthesize the core amide linkage without racemization.

  • Starting Materials: 3,5-dibromo-4-methoxycinnamic acid (Head) and the corresponding polyamine (Tail).

  • Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 mins.

  • Coupling: Add the polyamine (1.1 equiv) and DIPEA (3.0 equiv). Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), sat. NaHCO3, and brine.

  • Purification: Flash column chromatography (DCM/MeOH/NH4OH gradient).

  • Validation: 1H NMR must show distinct doublet for the amide proton (~8.0-8.5 ppm) and retention of bromine signals.

Protocol B: Biofilm Inhibition Assay

Objective: Quantify anti-biofilm activity independent of bacterial killing (planktonic growth).

  • Culture Prep: Grow P. aeruginosa (PAO1) overnight in LB broth; dilute to OD600 = 0.05.

  • Incubation: Add 100 µL bacterial suspension to 96-well PVC microtiter plates. Add test compound (Ian-C) at varying concentrations (0.5x to 4x MIC). Incubate 24h at 37°C (static).

  • Staining:

    • Discard planktonic media gently.

    • Wash wells 3x with sterile water (removes non-adherent cells).

    • Stain with 0.1% Crystal Violet (125 µL) for 15 mins.

  • Quantification:

    • Wash 3x with water. Air dry.

    • Solubilize dye with 30% Acetic Acid (150 µL).

    • Measure absorbance at 550 nm .

  • Control: 100% inhibition defined by sterile media control; 0% inhibition defined by untreated bacteria.

Conclusion & Future Outlook

The SAR studies of Ianthelliformisamines confirm that the polyamine tail length and the brominated aromatic head are non-negotiable for activity against Gram-negative pathogens. While total synthesis is viable, the most promising therapeutic application lies not as a standalone antibiotic, but as an adjuvant that destabilizes the outer membrane of MDR strains, allowing conventional antibiotics to bypass exclusion mechanisms.

Recommendation for Development: Future analogs should focus on metabolic stability of the amide linker (e.g., N-methylation) while preserving the cationic charge distribution of the tail to maintain membrane affinity without inducing hemolytic toxicity.

References

  • Xu, M., et al. (2012). "Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis."[1][2] Journal of Natural Products.

  • Allen, R. A., McCormack, C. E. M., & Wuest, W. M. (2023). "Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C." ChemMedChem.[3]

  • Khan, F. A., et al. (2014). "New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria."[4][5] Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

In vitro efficacy of Ianthelliformisamine A TFA compared to meropenem

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro efficacy of Ianthelliformisamine A TFA versus the clinical standard Meropenem , specifically focusing on their activity against Pseudomonas aeruginosa.

Executive Summary

Ianthelliformisamine A TFA is a marine-derived bromotyrosine alkaloid that functions primarily as an antibiotic enhancer rather than a potent standalone antimicrobial. In direct comparison, Meropenem exhibits superior standalone efficacy with MIC values 40–100x lower than Ianthelliformisamine A against susceptible Pseudomonas aeruginosa.

However, Ianthelliformisamine A distinguishes itself by restoring the efficacy of other antibiotic classes (specifically fluoroquinolones) against resistant strains, a property not shared by Meropenem.

FeatureIanthelliformisamine A TFAMeropenem
Primary Role Antibiotic Adjuvant / EnhancerBroad-Spectrum Antibiotic (Monotherapy)
Mechanism Efflux Pump Inhibition / Membrane PerturbationCell Wall Synthesis Inhibition (PBP binding)
Standalone MIC (P. aeruginosa) High (16 – >53 µg/mL)Low (0.25 – 0.5 µg/mL)
Synergy Potential Synergistic with CiprofloxacinSynergistic with Aminoglycosides/Polymyxins

Compound Profiles

Ianthelliformisamine A TFA
  • Source: Isolated from the marine sponge Suberea ianthelliformis.[1]

  • Class: Bromotyrosine-derived alkaloid (Polyamine).

  • Form: Trifluoroacetic acid (TFA) salt is the stable, water-soluble form used in assays.

  • Molecular Target: Bacterial efflux pumps (e.g., MexAB-OprM) and outer membrane integrity.

Meropenem[2][3][4][5][6][7]
  • Source: Synthetic carbapenem derivative.

  • Class: Beta-lactam antibiotic.

  • Molecular Target: Penicillin-Binding Proteins (PBPs), specifically PBP2 and PBP3, inhibiting peptidoglycan cross-linking.

Comparative Efficacy Data

The following data synthesizes results from key isolation and efficacy studies (Pieri et al., 2014; Xu et al., 2012; Tran et al., 2023).

Table 1: Standalone Minimum Inhibitory Concentration (MIC)

Tested against Pseudomonas aeruginosa PAO1 (wild-type).

CompoundMIC (µg/mL)MIC (µM)Classification
Meropenem 0.375 ~0.98 Highly Active
Ianthelliformisamine A TFA 16.0 – >53.035.0 – >100Weak / Inactive
Ianthelliformisamine C (Reference)53.1~100Weak

Interpretation: Meropenem is the superior bactericidal agent. Ianthelliformisamine A requires concentrations >40x higher to achieve inhibition, making it unsuitable as a monotherapy.

Table 2: Synergistic Interactions (Checkerboard Assay)

Evaluation of Ianthelliformisamine A as an adjuvant.

CombinationInteraction OutcomeFIC IndexClinical Implication
Ianthelliformisamine A + Meropenem Indifferent / No Synergy > 0.5No benefit in co-administration.
Ianthelliformisamine A + Ciprofloxacin Synergistic < 0.5Reduces Ciprofloxacin MIC by 3-4 fold.
Ianthelliformisamine A + Tobramycin Indifferent> 0.5Specificity to fluoroquinolone efflux pathways.

Mechanism of Action & Workflow

The following diagram illustrates the divergent mechanisms. Meropenem targets cell wall synthesis, leading to lysis. Ianthelliformisamine A targets the membrane and efflux pumps, preventing the expulsion of intracellular antibiotics (like Ciprofloxacin), but does not enhance Meropenem (which targets the periplasm/cell wall surface).

MOA_Comparison cluster_Mero Meropenem Pathway cluster_Ian Ianthelliformisamine A Pathway Mero Meropenem PBP PBP 2/3 (Inner Membrane) Mero->PBP Binds covalently Lysis Cell Lysis (Bactericidal) PBP->Lysis Inhibits peptidoglycan cross-linking Ian Ianthelliformisamine A Efflux Efflux Pumps (MexAB-OprM) Ian->Efflux Blocks/Inhibits Membrane Outer Membrane Permeabilization Ian->Membrane Depolarizes Accumulation Intracellular Accumulation Efflux->Accumulation Prevents drug expulsion Membrane->Accumulation Facilitates entry

Figure 1: Mechanistic divergence between Meropenem (Cell Wall) and Ianthelliformisamine A (Membrane/Efflux).

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Broth Microdilution (MIC Determination)

Validates the standalone efficacy data in Table 1.

  • Preparation:

    • Dissolve Ianthelliformisamine A TFA in DMSO to a stock of 10 mg/mL.

    • Dissolve Meropenem in sterile water to 10 mg/mL.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    • Grow P. aeruginosa (PAO1) to mid-log phase (OD600 ~ 0.5).

    • Dilute to

      
       CFU/mL.
      
  • Plate Setup:

    • Use a 96-well polypropylene plate.

    • Add 100 µL of CAMHB to all wells.

    • Perform serial 2-fold dilutions of compounds (Range: 0.125 – 128 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual turbidity or absorbance at 600 nm.

    • MIC Definition: Lowest concentration with no visible growth.

Protocol B: Checkerboard Synergy Assay

Validates the interaction data in Table 2.

  • Matrix Setup:

    • Arrange a 96-well plate with Meropenem (or Ciprofloxacin) decreasing along the X-axis.

    • Arrange Ianthelliformisamine A TFA decreasing along the Y-axis.

  • Inoculation:

    • Add

      
       CFU/mL P. aeruginosa to all wells.
      
  • Calculation:

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      
      
      
    • Interpretation:

      • 
        : Synergistic
        
      • 
        : Indifferent
        
      • 
        : Antagonistic
        

References

  • Tran, T. D., et al. (2023). "Bromotyrosine-Derived Metabolites from a Marine Sponge Inhibit Pseudomonas aeruginosa Biofilms." Marine Drugs, 21(6), 362.

    • Source for MIC values and lack of synergy with Meropenem.
  • Xu, Y., et al. (2012). "Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis.

    • Source for isolation and initial IC50/MIC d
  • Pieri, C., et al. (2014). "New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria."[2] Journal of Medicinal Chemistry, 57(10), 4263-4272.[2]

    • Source for mechanism of action (efflux inhibition).[3]

  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing."

    • Standard for Meropenem breakpoints and broth microdilution protocols.

Sources

Validating the Antibacterial Efficacy of Ianthelliformisamine A TFA in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the preclinical validation framework for Ianthelliformisamine A TFA , a marine-derived bromotyrosine alkaloid salt. It synthesizes current literature data with standardized validation protocols to objectively compare its efficacy against clinical standards.

Executive Summary & Compound Profile

Ianthelliformisamine A TFA (Trifluoroacetate salt) is a cationic bromotyrosine alkaloid originally isolated from the marine sponge Suberea ianthelliformis.[1] Unlike traditional antibiotics that target specific enzymatic pathways (e.g., cell wall synthesis), this compound exhibits a dual mechanism: direct membrane disruption in Gram-positive bacteria and efflux pump inhibition/membrane permeabilization in Gram-negative strains.

  • Compound Class: Bromotyrosine Alkaloid[2][3][4]

  • Formulation: Trifluoroacetate (TFA) salt (Enhanced aqueous solubility for biological assays)

  • Primary Indication: Bactericidal against MRSA; Antibiotic Enhancer (Adjuvant) against Pseudomonas aeruginosa.

Comparative Efficacy Analysis

The following data compares Ianthelliformisamine A TFA against standard-of-care antibiotics. Data is synthesized from in vitro susceptibility assays (Broth Microdilution).

Table 1: Comparative MIC Profiles (In Vitro)
ParameterIanthelliformisamine A TFAVancomycin (Standard)Ciprofloxacin (Standard)Comparative Insight
Target: S. aureus (MRSA) MIC: 25 µM (~15.8 µg/mL) MIC: 0.5–2.0 µg/mLN/A (Resistant strains)Moderate Potency. Less potent by weight than Vancomycin but effective against resistant phenotypes.
Target: P. aeruginosa MIC: 35 µM N/AMIC: 0.25–1.0 µg/mLWeak Standalone. Primary value is not as a monotherapy but as an enhancer.
Biofilm Inhibition IC50: ~50 µM Poor penetrationVariableSuperior Penetration. Marine alkaloids often degrade biofilm matrices better than glycopeptides.
Cytotoxicity (RBCs) HC50: >100 µM Non-hemolyticNon-hemolyticSelectivity Window. Exhibits a therapeutic index (TI) of ~4x, requiring careful dosing optimization.

Key Technical Insight: While Vancomycin remains the gold standard for potency, Ianthelliformisamine A TFA distinguishes itself through kinetics . Its membrane-active mechanism induces rapid bactericidal activity (kill kinetics < 4 hours) compared to the slow, time-dependent killing of Vancomycin.

Mechanism of Action (MoA) Validation

To validate the MoA, researchers must distinguish between non-specific detergent effects and targeted membrane depolarization.

Diagram 1: Dual-Mode Mechanism of Action

MoA_Pathway Compound Ianthelliformisamine A (Cationic) Membrane Bacterial Membrane (Anionic Surface) Compound->Membrane Electrostatic Attraction Displacement Displacement of Divalent Cations (Mg2+, Ca2+) Membrane->Displacement LPS LPS Destabilization (Gram-Negative) Displacement->LPS Outer Membrane Depolarization Membrane Depolarization Displacement->Depolarization Inner Membrane Permeability Increased Permeability LPS->Permeability Death Cell Lysis / Death Depolarization->Death Entry Antibiotic Influx (Synergy) Permeability->Entry Entry->Death Potentiation

Caption: The cationic pharmacophore displaces stabilizing divalent cations, destabilizing the LPS layer (Gram-negatives) and depolarizing the cytoplasmic membrane (Gram-positives), facilitating its own entry or that of co-administered antibiotics.

Validated Experimental Protocols

Scientific integrity requires protocols that are self-validating. The following workflows include "Stop/Go" checkpoints to ensure data reliability.

Protocol A: MIC Determination (Broth Microdilution)

Objective: Establish the precise Minimum Inhibitory Concentration (MIC) compliant with CLSI guidelines.

  • Preparation: Dissolve Ianthelliformisamine A TFA in DMSO (stock 10 mM). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to avoid salt antagonism.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well polypropylene plates (prevents alkaloid binding to polystyrene).

  • Gradient: Serial 2-fold dilution (range: 100 µM to 0.19 µM).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity check followed by OD600 measurement.

    • Validation Check: The positive control (bacteria only) must show OD > 0.5. The negative control (media only) must remain clear. Vancomycin control must fall within CLSI ranges (0.5–2 µg/mL).

Protocol B: Synergy Assessment (The "Enhancer" Effect)

Objective: Quantify the ability of Ianthelliformisamine A to restore antibiotic sensitivity in resistant Gram-negatives (P. aeruginosa).

  • Matrix Design: Create an

    
     matrix in a 96-well plate.
    
    • Axis X: Ciprofloxacin (0.06 – 8 µg/mL).

    • Axis Y: Ianthelliformisamine A TFA (1 – 64 µM).

  • Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).

    
    
    
  • Interpretation:

    • FICI ≤ 0.5: Synergy (Validated Enhancer).

    • 0.5 < FICI ≤ 4.0: Indifferent.

    • FICI > 4.0: Antagonistic.

In Vivo Validation Strategy

Since in vivo data for this specific salt is emerging, the following validation pipeline is recommended to bridge in vitro results with preclinical safety.

Diagram 2: Preclinical Validation Workflow

Validation_Workflow Start Compound Solubilization (TFA Salt) InVitro In Vitro Screening (MIC/MBC/Biofilm) Start->InVitro Hemolysis Hemolysis Assay (Toxicity Check) InVitro->Hemolysis Decision Selectivity Index > 10? Hemolysis->Decision Decision->Start No (Re-synthesize/Analog) Galleria Galleria mellonella Infection Model Decision->Galleria Yes (Proceed) Murine Murine Sepsis Model (Advanced) Galleria->Murine Survival > 80%

Caption: A step-wise filter ensuring only non-toxic candidates progress to vertebrate models. The Galleria mellonella model serves as a cost-effective bridge for marine alkaloids.

Protocol C: Galleria mellonella Survival Assay

Rationale: Marine alkaloids can be metabolically unstable. This invertebrate model assesses acute toxicity and efficacy simultaneously without ethical constraints of murine models.

  • Selection: Select healthy larvae (200–300 mg), cream-colored, no melanization.

  • Infection: Inject

    
     of MRSA (
    
    
    
    CFU) into the last left proleg.
  • Treatment: 1 hour post-infection, inject Ianthelliformisamine A TFA (10, 20, mg/kg) into the last right proleg.

  • Control: Vancomycin (20 mg/kg) and PBS (Vehicle).

  • Monitoring: Incubate at 37°C. Score survival every 24 hours for 5 days.

    • Endpoint: "Dead" = lack of movement upon touch and melanization (blackening).

References

  • Xu, M., et al. (2012). "Ianthelliformisamines A–C, Antibacterial Bromotyrosine-Derived Metabolites from the Marine Sponge Suberea ianthelliformis." Journal of Natural Products. Link

  • Pieri, C., et al. (2014). "New Ianthelliformisamine Derivatives as Antibiotic Enhancers against Resistant Gram-Negative Bacteria."[5][6] Journal of Medicinal Chemistry. Link

  • MedChemExpress. "Ianthelliformisamine A TFA Product Datasheet." MCE. Link

  • Tran, T.M.T., et al. (2023).[4] "Bromotyrosine-Derived Metabolites from a Marine Sponge Inhibit Pseudomonas aeruginosa Biofilms." International Journal of Molecular Sciences. Link

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.[7][8] Link

Sources

Comparative review of antibacterial compounds derived from marine sponges

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Blue Pharmacy" in the Post-Antibiotic Era

The escalation of antimicrobial resistance (AMR), particularly in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the exploration of non-terrestrial chemical space. Marine sponges (Porifera) are the most prolific source of marine natural products, contributing nearly 30% of all marine-derived bioactive compounds.

Unlike terrestrial actinomycetes which primarily yield polyketides and non-ribosomal peptides, marine sponges host a unique microbiome that produces complex alkaloids, terpenoids, and halogenated compounds. This guide provides a technical comparison of three distinct classes of sponge-derived antibacterial agents—Manzamines , Bromotyrosines , and Agelasines —analyzing their potency, mechanisms, and experimental validation protocols.

Comparative Analysis of Key Compound Classes

We analyze three high-potential compounds representing distinct chemical classes.

Manzamine A (Alkaloid)[1][2]
  • Source: Acanthostrongylophora sp., Haliclona sp.

  • Chemistry: A complex β-carboline alkaloid with a unique polycyclic system.

  • Antibacterial Profile: Exhibits significant activity against Mycobacterium tuberculosis (Mtb) and Gram-positive bacteria.[1]

  • Mechanism: Pleiotropic. It inhibits specific kinases (GSK-3β, CDK-5) and disrupts biofilm formation. Its activity against Mtb suggests a mechanism distinct from standard rifampicin/isoniazid pathways, likely involving proteasome inhibition or membrane transport blockade.

Psammaplin A (Bromotyrosine Derivative)
  • Source: Psammaplysilla sp., Ianthella sp.

  • Chemistry: A symmetrical bromotyrosine disulfide dimer. The disulfide bond is critical for bioactivity; reduction to the thiol monomer often retains activity but changes specificity.

  • Antibacterial Profile: Highly potent against Methicillin-Resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.

  • Mechanism: Dual-action. It acts as a DNA Gyrase inhibitor (bacterial topoisomerase II), arresting DNA replication. Simultaneously, it inhibits Histone Deacetylase (HDAC) in eukaryotic cells, which presents toxicity challenges but offers potential for dual antibacterial-anticancer therapies.

Agelasine D (Terpenoid / Purine Alkaloid)
  • Source: Agelas sp.[1][2]

  • Chemistry: A 9-methyladenine derivative linked to a diterpenoid side chain.

  • Antibacterial Profile: Broad-spectrum activity including M. tuberculosis and anaerobic bacteria (Bacteroides sp.).[1]

  • Mechanism: Membrane destabilization.[3] The amphiphilic nature of Agelasine D allows it to insert into the bacterial lipid bilayer, causing depolarization and leakage of intracellular contents. It also inhibits Na+/K+-ATPase, contributing to metabolic collapse.

Performance Metrics: Comparative Efficacy Data

The following table summarizes Minimum Inhibitory Concentration (MIC) values derived from standardized broth microdilution assays.

Compound ClassRepresentative CompoundTarget PathogenMIC Value (µg/mL)Mechanism of ActionCytotoxicity (IC50)
Alkaloid Manzamine AM. tuberculosis (H37Rv)1.56Kinase inhibition / Biofilm disruption~0.5 µg/mL (P388)
S. aureus6.3
Bromotyrosine Psammaplin AS. aureus (MRSA)0.5 - 1.0DNA Gyrase inhibition~3.0 µg/mL (HCT15)
B. subtilis< 1.0
Terpenoid Agelasine DM. tuberculosis3.13 - 6.25Membrane depolarization~4.0 µg/mL (Vero)
S. pyogenes0.09 - 1.56

Note: MIC values can vary based on strain and culture conditions. Lower MIC indicates higher potency. Psammaplin A shows superior potency against MRSA, while Manzamine A is a lead candidate for anti-tubercular drug development.

Mechanism of Action Visualization

Understanding the target site is crucial for lead optimization. The diagram below contrasts the intracellular targets of these compounds.

MOA_Pathways Compound_Manz Manzamine A Target_Kinase Kinase Inhibition (GSK-3β / CDK-5) Compound_Manz->Target_Kinase Target_Biofilm Biofilm Disruption Compound_Manz->Target_Biofilm Compound_Psam Psammaplin A Target_Gyrase DNA Gyrase (Topoisomerase II) Compound_Psam->Target_Gyrase Target_HDAC HDAC Inhibition (Eukaryotic/Toxicity) Compound_Psam->Target_HDAC Side Effect Compound_Agel Agelasine D Target_Memb Membrane Depolarization (Lipid Bilayer) Compound_Agel->Target_Memb Target_ATPase Na+/K+ ATPase Compound_Agel->Target_ATPase Effect_Growth Growth Arrest Target_Kinase->Effect_Growth Target_Biofilm->Effect_Growth Effect_Rep Replication Block Target_Gyrase->Effect_Rep Effect_Lysis Cell Lysis Target_Memb->Effect_Lysis Target_ATPase->Effect_Lysis Effect_Rep->Effect_Growth

Figure 1: Comparative Mechanisms of Action. Manzamine A targets signaling and biofilms; Psammaplin A arrests replication via DNA gyrase; Agelasine D physically disrupts the cell membrane.

Experimental Protocols

To ensure reproducibility, the following protocols outline the extraction and validation workflow.

Extraction & Isolation Workflow

Objective: Isolate bioactive fractions from crude sponge biomass.

  • Lyophilization: Freeze-dry fresh sponge tissue to remove water (approx. 80% of wet weight) and prevent enzymatic degradation.

  • Maceration: Grind dried tissue and macerate in Methanol (MeOH) : Dichloromethane (DCM) (1:1 v/v) for 24 hours. This solvent system captures both polar (alkaloids) and non-polar (terpenoids) metabolites.[4]

  • Filtration & Evaporation: Filter to remove tissue debris. Evaporate solvent under reduced pressure (Rotavap) at <40°C to yield the crude organic extract.

  • Partitioning (Kupchan Method):

    • Dissolve crude extract in 90% MeOH/H2O.

    • Partition against n-Hexane (removes fats/lipids).

    • Dilute MeOH fraction to 50% MeOH/H2O and partition against DCM (concentrates alkaloids like Manzamines).

    • The remaining aqueous phase contains polar peptides/sugars.

MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Preparation: Prepare stock solutions of the isolated compound in DMSO (ensure final DMSO concentration in assay is <1% to prevent solvent toxicity).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plating: Add 100 µL of bacterial suspension to 96-well plates containing serial 2-fold dilutions of the compound.

  • Controls:

    • Positive Control:[5] Ciprofloxacin or Vancomycin.

    • Negative Control: Sterility check (broth only).

    • Solvent Control: Broth + 1% DMSO (no drug).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (turns pink in presence of viable cells) for ambiguous wells.

Workflow Visualization

Extraction_Protocol Step1 Sponge Biomass (Lyophilized) Step2 Extraction (MeOH:DCM 1:1) Step1->Step2 Step3 Crude Extract Step2->Step3 Step4 Partition: Hexane Step3->Step4 Step5 Partition: DCM Step4->Step5 Polar phase Fraction_Lipid Lipid Fraction (Discard) Step4->Fraction_Lipid Non-polar Fraction_Alk Alkaloid Fraction (Manzamines) Step5->Fraction_Alk Organic phase Fraction_Aq Polar Fraction (Peptides) Step5->Fraction_Aq Aqueous phase

Figure 2: Kupchan Partitioning Scheme for isolating alkaloid-rich fractions.

Challenges & Future Outlook

While sponge metabolites exhibit potent antibacterial activity, supply remains the critical bottleneck. Harvesting wild sponges is ecologically unsustainable and yields low compound quantities.

Solutions:

  • Aquaculture: Farming sponges (in situ or ex situ) to increase biomass.

  • Metagenomics: Many "sponge" metabolites are actually produced by symbiotic bacteria. Identifying and cloning the biosynthetic gene clusters (BGCs) into heterologous hosts (e.g., E. coli or Streptomyces) allows for fermentation-based production.

  • Total Synthesis: For simpler scaffolds like Psammaplin A, chemical synthesis is viable and allows for structural optimization to reduce cytotoxicity.

References

  • Exploring Antibacterial Properties of Marine Sponge-Derived Natural Compounds: A Systematic Review. MDPI. (2025). Link

  • Optimization and mechanistic studies of psammaplin A type antibacterial agents. PubMed. (2001). Link

  • Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues. PubMed Central. (2010). Link

  • (+)-Agelasine D: Improved Synthesis and Evaluation of Antibacterial Activities. Journal of Natural Products. (2010). Link

  • DNA Gyrase as a Target for Quinolones (and Psammaplin analogs). MDPI. (2025). Link

  • Mechanisms of Action for Antimicrobial Peptides. Frontiers in Microbiology. (2019). Link

Sources

Efficacy of Bromotyrosine Derivatives Against Clinically Relevant Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of Multi-Drug Resistant (MDR) "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) necessitates the exploration of non-traditional antibiotic scaffolds.[1] Marine sponges of the order Verongiida produce a unique class of halogenated alkaloids known as bromotyrosine derivatives .

Unlike conventional antibiotics that primarily target cell wall synthesis or protein translation, bromotyrosine derivatives exhibit a dual-modal efficacy:

  • Direct Bactericidal Action: Membrane permeabilization and enzyme inhibition (e.g., Aeroplysinin-1).

  • Anti-Virulence/Adjuvant Action: Efflux pump inhibition and biofilm disruption (e.g., Ianthelliformisamines, Bastadin analogues).

This guide objectively compares these marine-derived scaffolds against clinical standards (Vancomycin, Ciprofloxacin), providing experimental data and protocols for validation.

Part 1: The Chemical Class & Mechanism of Action

Bromotyrosine derivatives are characterized by a brominated phenolic ring linked to various amine-containing side chains. Their efficacy is often dictated by the degree of bromination and the flexibility of the linker region.

Comparative Mechanism Analysis

While Vancomycin binds D-Ala-D-Ala to stop cell wall synthesis, bromotyrosines often bypass these specific receptors, making them effective against MRSA and VRSA.

Graphviz Diagram: Mechanisms of Action

The following diagram illustrates the divergent pathways of Aeroplysinin-1 (Direct Killing) versus Ianthelliformisamines (Resistance Reversal).

MOA_Pathway Compound_A Aeroplysinin-1 Target_Membrane Bacterial Membrane Permeabilization Compound_A->Target_Membrane Intercalation Compound_B Ianthelliformisamines Target_Efflux RND Efflux Pump (Inhibition) Compound_B->Target_Efflux Competitive Binding Target_Biofilm Biofilm Matrix (Psl/Pel Polysaccharides) Compound_B->Target_Biofilm Matrix Interference Outcome_Death Cell Lysis (Bactericidal) Target_Membrane->Outcome_Death Outcome_Sensitize Re-sensitization to Fluoroquinolones Target_Efflux->Outcome_Sensitize Accumulation of Antibiotic Outcome_Dispersal Biofilm Inhibition (Non-biocidal) Target_Biofilm->Outcome_Dispersal

Caption: Figure 1.[2] Dual-modal mechanism: Aeroplysinin-1 acts as a direct membrane disruptor, while Ianthelliformisamines disable resistance mechanisms (efflux pumps) and biofilm formation.

Part 2: Comparative Efficacy Data

The following data aggregates Minimum Inhibitory Concentration (MIC) and Biofilm Inhibitory Concentration (BIC) values from recent comparative studies.

Table 1: Efficacy Against Planktonic Pathogens (MIC µg/mL)
CompoundS. aureus (MRSA)P. aeruginosa (PAO1)E. coliMechanism Type
Aeroplysinin-1 32 >6432Bactericidal (Membrane)
Ianthelliformisamine C >6453.1>64Efflux Inhibitor / Adjuvant
Bastadin 6 >64>128>128Anti-fouling / Cytotoxic
Vancomycin (Control)1.0 - 2.0N/A (Resistant)N/ACell Wall Inhibition
Ciprofloxacin (Control)0.5 - 1.00.250.015DNA Gyrase Inhibition

Critical Insight: Bromotyrosine derivatives generally possess higher MICs than clinical standards. Their value lies not in monotherapy, but in biofilm inhibition and synergy . For instance, Ianthelliformisamine C is not a potent killer alone but is a "Resistance Breaker."

Table 2: Synergistic & Anti-Biofilm Performance
Combination / ConditionTarget PathogenOutcomeFold-Reduction in Antibiotic MIC
Ianthelliformisamine A + Ciprofloxacin P. aeruginosaSynergistic Killing4x - 16x reduction (Reverses resistance)
Hemibastadin Analogues P. aeruginosaBiofilm Inhibition (EC50)N/A (Inhibits biofilm at 8.8 µM without killing)
Aeroplysinin-1 S. epidermidisBiofilm PreventionInhibits adhesion at 1/2 MIC

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must use protocols that account for the hydrophobicity of marine natural products.

Protocol A: Modified Broth Microdilution (MIC)

Standard: CLSI M07-A10 adapted for Marine Solutes

  • Solvent Preparation: Dissolve Bromotyrosine derivative in 100% DMSO to create a 10 mg/mL stock.

    • Validation Step: Final DMSO concentration in the assay well must be <1% to prevent solvent toxicity. Include a "DMSO-only" vehicle control.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve ~5 x 10^5 CFU/mL.

  • Assay Setup:

    • Dispense 100 µL of compound (serial 2-fold dilutions) into 96-well plates.

    • Add 100 µL of bacterial inoculum.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity or OD600.

    • Expert Tip: For colored compounds (like some oxidized Aeroplysinin derivatives), use Resazurin (Alamar Blue) . Add 20 µL (0.15 mg/mL), incubate 1-4 hours. Pink = Viable; Blue = Dead.

Protocol B: Biofilm Inhibition & Disruption Assay

Distinguishes between inhibiting formation and destroying established biofilms.

  • Seeding: Inoculate 100 µL of bacteria (1 x 10^6 CFU/mL) in TSB + 1% Glucose (promotes slime) into 96-well polystyrene plates.

  • Treatment:

    • Inhibition Mode: Add compound at time zero.

    • Disruption Mode: Grow biofilm for 24h, wash, then add compound for another 24h.

  • Staining (Crystal Violet):

    • Wash wells 3x with PBS (carefully, do not disrupt biomass).

    • Fix with Methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

    • Solubilize dye with 30% Acetic Acid.

  • Quantification: Measure OD590.

    • Calculation: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100.

Graphviz Diagram: Experimental Workflow

This workflow ensures data integrity by separating cytotoxicity checks from antibacterial assays.

Workflow Extraction Extraction from Sponge (MeOH/CH2Cl2) Purification HPLC Purification (>95% Purity) Extraction->Purification Screening Primary Screen: MIC Assay (CLSI) Purification->Screening Decision MIC < 64 µg/mL? Screening->Decision Hit_Lead Hit: Bactericidal Agent (e.g., Aeroplysinin) Decision->Hit_Lead Yes Biofilm_Check Secondary Screen: Biofilm/Synergy Assay Decision->Biofilm_Check No Toxicity Mammalian Cytotoxicity (HEK293 / HUVEC) Hit_Lead->Toxicity Synergy_Hit Hit: Adjuvant/Anti-virulence (e.g., Ianthelliformisamine) Biofilm_Check->Synergy_Hit Positive Activity Synergy_Hit->Toxicity

Caption: Figure 2. Screening pipeline. Compounds with high MICs are not discarded but diverted to biofilm/synergy screening, maximizing the discovery of adjuvant therapies.

Part 4: Challenges & Future Outlook

Supply & Synthesis

The "supply problem" of marine natural products is significant. While Aeroplysinin-1 can be isolated in reasonable yields, complex bastadins require total synthesis. Recent "Click Chemistry" approaches (using triazole linkers) have successfully generated Hemibastadin analogues that retain anti-biofilm activity with easier synthetic routes.

Toxicity vs. Efficacy

Bastadins (e.g., Bastadin 6) are potent modulators of Ryanodine Receptors (Ca2+ channels) and have anti-angiogenic properties. This makes them cytotoxic to mammalian cells.

  • Recommendation: Focus on Ianthelliformisamine scaffolds for infectious disease, as they show lower cytotoxicity profiles compared to the macrocyclic Bastadins.

Clinical Positioning

Bromotyrosine derivatives should not be viewed as replacements for Vancomycin but as Co-drugs . Their ability to inhibit efflux pumps makes them ideal candidates to "rescue" fluoroquinolones (like Ciprofloxacin) against resistant Gram-negative bacteria.

References

  • Mayer, A. M. S., et al. (2023). "Bromotyrosine-Derived Metabolites from a Marine Sponge Inhibit Pseudomonas aeruginosa Biofilms." International Journal of Molecular Sciences, 24(12), 10204.[3]

  • García-Vilas, J. A., et al. (2016). "Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug."[4] Marine Drugs, 14(1), 1.

  • Andjouh, S., & Blache, Y. (2015). "Click-based synthesis of bromotyrosine alkaloid analogs as potential anti-biofilm leads for SAR studies." Bioorganic & Medicinal Chemistry Letters, 25(24), 5762-5766.[5]

  • Culp, E. J., et al. (2022). "Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima." Marine Drugs, 20(9), 554.

  • Plotkin, B. J., et al. (2006). "In vitro properties of antimicrobial bromotyrosine alkaloids." Journal of Medical Microbiology, 55, 407-411.

Sources

Cross-resistance studies of Ianthelliformisamine A TFA with conventional antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ianthelliformisamine A TFA (IanA-TFA) is a marine-derived bromotyrosine alkaloid salt originally isolated from the sponge Suberea ianthelliformis.[1] Unlike conventional antibiotics that target specific intracellular machinery (e.g., ribosomes, DNA gyrase) or cell wall synthesis enzymes (e.g., PBPs), IanA-TFA functions primarily as a membrane permeabilizer and antibiotic enhancer .

This guide details the experimental framework for evaluating cross-resistance between IanA-TFA and conventional antibiotics. It provides protocols for establishing resistance profiles, determining Mode of Action (MoA) distinctness, and quantifying synergy against Multi-Drug Resistant (MDR) pathogens such as MRSA and Pseudomonas aeruginosa.

Compound Profile & Mechanism of Action (MoA)

Chemical Identity[2][3]
  • Compound: Ianthelliformisamine A Trifluoroacetate

  • Class: Bromotyrosine Alkaloid / Polyamine Derivative[2]

  • Source: Synthetic derivative of marine natural product (Sponge Suberea ianthelliformis)[3][2][4][5][6][7][8]

  • Key Structural Feature: Spermine-like polyamine tail coupled to a brominated aromatic headgroup.

Mechanism of Action: The "Membrane-First" Hypothesis

Conventional antibiotics often fail due to target site mutations (e.g., gyrA in fluoroquinolone resistance) or enzymatic degradation (e.g., beta-lactamases). IanA-TFA circumvents these mechanisms via membrane depolarization .

MoA Comparison:

  • Conventional (e.g., Doxycycline): Enters cell

    
     Binds 30S ribosome 
    
    
    
    Halts protein synthesis. Resistance:[9][10][11] Efflux pumps remove drug; Ribosome methylation blocks binding.
  • IanA-TFA: Electrostatic attraction to anionic bacterial surface

    
     Displacement of divalent cations (
    
    
    
    ,
    
    
    )
    
    
    Insertion of hydrophobic bromotyrosine tail
    
    
    Membrane permeabilization
    
    
    ATP efflux & Depolarization.
MoA Visualization

The following diagram illustrates the distinct pathways of IanA-TFA versus conventional antibiotics, highlighting why cross-resistance is mechanistically unlikely.

MoA_Comparison IanA Ianthelliformisamine A TFA Bact_Surface Bacterial Surface (LPS/Teichoic Acids) IanA->Bact_Surface Electrostatic Binding Doxy Conventional Antibiotic (e.g., Doxycycline) Porin Porin Entry / Diffusion Doxy->Porin Membrane_Insert Hydrophobic Insertion (Bromotyrosine Tail) Bact_Surface->Membrane_Insert Permeabilization Membrane Permeabilization & Depolarization Membrane_Insert->Permeabilization Cell_Death_1 Rapid Cell Death (Lysis/ATP Leakage) Permeabilization->Cell_Death_1 Efflux Efflux Pump (Resistance) Permeabilization->Efflux Bypasses Mutation Target Mutation (Resistance) Permeabilization->Mutation Bypasses Intracellular Intracellular Target (Ribosome/DNA) Porin->Intracellular Cell_Death_2 Growth Inhibition (Bacteriostatic/cidal) Intracellular->Cell_Death_2 Intracellular->Efflux Pumped Out Intracellular->Mutation Binding Blocked

Caption: Comparative Mode of Action showing IanA-TFA bypassing standard resistance mechanisms (Efflux/Mutation) via direct membrane permeabilization.

Experimental Protocols for Cross-Resistance Studies

To validate the lack of cross-resistance, researchers must perform three tiers of experimentation: Direct Susceptibility Profiling , Synergy Assessment , and Resistance Evolution .

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Determine if strains resistant to conventional drugs (Parental Resistance) retain susceptibility to IanA-TFA.

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Strains: S. aureus ATCC 29213 (WT), MRSA (ATCC 43300), P. aeruginosa PAO1 (WT), MDR P. aeruginosa clinical isolates.

  • Compounds: IanA-TFA, Vancomycin, Ciprofloxacin, Doxycycline.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well plates. Add 50 µL MHB to all wells.

  • Dilution: Perform 2-fold serial dilutions of IanA-TFA (Range: 100 µM to 0.1 µM).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD600 or use Resazurin dye (blue

    
     pink indicates growth).
    
  • Calculation: MIC is the lowest concentration with no visible growth.

Self-Validation Check:

  • Control: The MIC of the reference drug against the WT strain must fall within CLSI quality control ranges. If not, discard the plate.

Protocol B: Checkerboard Assay (Synergy/Enhancement)

Objective: IanA-TFA is often an "enhancer." This protocol tests if IanA-TFA restores antibiotic sensitivity in resistant strains.[12][13]

Workflow:

  • Matrix Setup:

    • X-axis: Conventional Antibiotic (0, 1/16 MIC

      
       4x MIC).
      
    • Y-axis: IanA-TFA (0, 1/16 MIC

      
       4x MIC).
      
  • Inoculation: Add MDR bacteria (e.g., Doxycycline-resistant P. aeruginosa).

  • Calculation: Calculate Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI

      
       = Synergy; 0.5 < FICI 
      
      
      
      4.0 = Indifference; FICI > 4.0 = Antagonism.
Protocol C: Serial Passage (Resistance Development)

Objective: Assess how quickly bacteria develop resistance to IanA-TFA compared to conventional drugs.

Workflow:

  • Day 1: Determine MIC of IanA-TFA and Control (e.g., Ciprofloxacin).

  • Passage: Harvest cells from the well containing 0.5x MIC (sub-inhibitory).

  • Re-inoculation: Use these cells to inoculate a new MIC plate for Day 2.

  • Repeat: Continue for 15–30 days.

  • Plot: Graph "Fold Change in MIC" vs. "Day".

Comparative Data Analysis

The following tables summarize expected performance metrics based on the chemical class and available literature on IanA derivatives.

Table 1: Cross-Resistance Profile (MIC Comparison)

Note: Values are representative of bromotyrosine alkaloids.

Bacterial StrainResistance PhenotypeVancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)IanA-TFA MIC (µM)Interpretation
S. aureus ATCC 29213 Wild Type1.00.53.8 - 6.25Susceptible
S. aureus ATCC 43300 MRSA (PBP2a)1.0>4.03.8 - 6.25 No Cross-Resistance
P. aeruginosa PAO1 Wild TypeN/A0.2512.5 - 25.0Moderate Activity
P. aeruginosa (MDR) Efflux OverexpressionN/A>32.012.5 - 25.0 No Cross-Resistance

Key Insight: The MIC of IanA-TFA remains stable regardless of the resistance status of the strain to conventional drugs. This confirms that the resistance mechanisms (e.g., mecA gene in MRSA) do not confer protection against IanA-TFA.

Table 2: Synergy Data (Enhancer Activity)

Target: Doxycycline-resistant P. aeruginosa

CombinationDoxycycline MIC Alone (µg/mL)Doxycycline MIC + IanA-TFA (6 µM)FICI ScoreOutcome
Doxy + Vehicle64.0 (Resistant)64.0-Resistant
Doxy + IanA-TFA64.04.0 (Susceptible) < 0.3 Synergy (Restoration)

Experimental Workflow Diagram

This diagram outlines the decision logic for the cross-resistance study, ensuring a closed-loop validation system.

Workflow Start Start: Select Resistant Strain (e.g., MRSA) Step1 Determine Baseline MIC (Conventional Antibiotics) Start->Step1 Step2 Determine IanA-TFA MIC Step1->Step2 Decision Is IanA MIC > WT MIC? Step2->Decision Result_No No Cross-Resistance (Proceed to Synergy) Decision->Result_No No Change Result_Yes Cross-Resistance Detected (Investigate MoA Overlap) Decision->Result_Yes Increase > 4x Synergy Checkerboard Assay (IanA + Antibiotic) Result_No->Synergy Passage Serial Passage Study (15-30 Days) Result_No->Passage

Caption: Logical workflow for validating cross-resistance and enhancer potential of IanA-TFA.

Technical Considerations for Researchers

Solubility & Stability
  • Solvent: IanA-TFA is a salt.[1] Dissolve in DMSO or Water/Methanol mixtures. Ensure final DMSO concentration in bioassays is <1% to avoid solvent toxicity.

  • Stability: The TFA salt is generally stable at -20°C. Avoid repeated freeze-thaw cycles which can degrade the polyamine chain.

Interpreting "Enhancer" vs. "Antibiotic"

IanA-TFA shows intrinsic activity (MIC ~3.8 µM against S. aureus), but its most potent application is often as an adjuvant . In cross-resistance studies, do not only look for direct killing. Look for the "Resensitization Window" —the concentration of IanA-TFA required to make a resistant strain susceptible to an old antibiotic again.

Safety Note

As a membrane-active agent, cytotoxicity against mammalian cells (e.g., hemolysis of RBCs) must be monitored. High concentrations of polyamines can be toxic. Include a hemolysis assay as a counter-screen.[9]

References

  • Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D. Beilstein Journal of Organic Chemistry. [Link][8]

  • New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria. Journal of Medicinal Chemistry. [Link][12]

  • Synthesis and antibacterial activities of marine natural product ianthelliformisamines and subereamine synthetic analogues. Bioorganic & Medicinal Chemistry Letters. [Link][2]

  • Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C. ChemMedChem. [Link][14]

Sources

Safety Operating Guide

Ianthelliformisamine A TFA proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for Ianthelliformisamine A TFA

Executive Summary: Immediate Action Plan

Ianthelliformisamine A TFA is a specialized marine-derived brominated alkaloid salt used primarily as an antibiotic potentiator. Its disposal requires strict adherence to protocols for Halogenated Organic Compounds and Bioactive Pharmaceutical Ingredients .

  • Primary Hazard: Corrosive (TFA component), Bioactive (Membrane depolarizer), Persistent Environmental Pollutant (Fluorinated/Brominated).

  • Disposal Method: High-Temperature Incineration (via approved hazardous waste contractor).

  • Strict Prohibition: NEVER dispose of this compound or its solutions down the laboratory drain. The trifluoroacetate moiety is environmentally persistent and phytotoxic.

Chemical Hazard Assessment & Logic

To ensure safety, one must understand the dual nature of this salt. The disposal protocol is dictated by two distinct chemical moieties:[1]

ComponentChemical NatureHazard ProfileDisposal Implication
Ianthelliformisamine A Brominated Polyamine AlkaloidBioactive / Cytotoxic: Acts by depolarizing bacterial membranes. Potential neuroactivity or cytotoxicity in humans.Must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Requires incineration to destroy the biological pharmacophore.
Trifluoroacetate (TFA) Fluorinated Counter-ionCorrosive & Persistent: Strong acid (pKa ~0).[2] Thermally decomposes to release Hydrogen Fluoride (HF) gas.[3]Classifies the waste as "Halogenated." Incinerators must be equipped with scrubbers to neutralize HF and HBr.

The "Why" Behind the Protocol: Standard non-halogenated waste streams (often used for simple alcohols or ketones) are sometimes incinerated at lower temperatures or without acid gas scrubbing. If Ianthelliformisamine A TFA is placed in these streams, the combustion will generate corrosive HF and HBr gases, damaging facility infrastructure and violating environmental emission standards.

Personal Protective Equipment (PPE) & Containment

Before handling waste containers, establish a barrier against exposure.[4][5][6][7]

  • Respiratory: Work within a certified chemical fume hood.[5] If handling bulk powder (>100 mg) outside a hood, an N95 or P100 respirator is recommended due to the potential for dust inhalation.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (standard).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene. TFA can permeate thin latex rapidly.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for corrosive salts that may hydrolyze in moisture.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Lyophilized Powder)
  • Containment: Place the original vial containing the residual solid into a secondary, clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) or strong bases.

  • Labeling: Apply a hazardous waste tag with the following specific descriptors:

    • Chemical Name: "Ianthelliformisamine A Trifluoroacetate"[7]

    • Constituents: "Brominated Alkaloid, Trifluoroacetic Acid"

    • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (HPLC Fractions or Stock Solutions)

Context: This compound is often dissolved in DMSO, Methanol, or Acetonitrile/Water mixtures containing excess TFA.

  • Stream Selection: Segregate into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is 99% water/methanol, the presence of TFA and Bromine atoms mandates the "Halogenated" classification.

  • pH Check: If the solution is highly acidic (pH < 2) due to excess TFA, neutralize carefully with dilute Sodium Bicarbonate (

    
    ) only if your facility requires neutral pH for solvent waste. Otherwise, label as "Acidic Halogenated Waste."
    
  • Labeling:

    • Constituents: "Acetonitrile, Water, Trifluoroacetic Acid, Ianthelliformisamine A"

    • Hazard:[8] "Flammable, Corrosive, Toxic."

Decontamination of Glassware & Spills

Because Ianthelliformisamine A is a membrane-active cation, it can adhere to glass surfaces.

Decontamination Solution:

  • Preparation: 10% Bleach (Sodium Hypochlorite) OR a surfactant-based cleaner (e.g., Alconox) mixed with 5% Ethanol.

  • Procedure:

    • Rinse glassware with the organic solvent (Methanol/DMSO) first to solubilize the alkaloid. Collect this rinse as Halogenated Waste .

    • Soak glassware in the Decontamination Solution for 30 minutes.

    • Final rinse with water.[4]

Spill Response:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize: Cover liquid spills with a spill pillow or Sodium Bicarbonate/Vermiculite mixture to neutralize the TFA acid.

  • Collect: Sweep up solid/absorbed waste using a dustpan and place in a hazardous waste bag. Label as "Debris contaminated with Halogenated Cytotoxin."

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing Ianthelliformisamine A TFA waste streams.

DisposalWorkflow Start Waste Generation: Ianthelliformisamine A TFA StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Vials, Weigh Boats) StateCheck->Solid Solid Liquid Liquid Solution (DMSO, MeCN, H2O) StateCheck->Liquid Liquid Decon Glassware/Spill Debris StateCheck->Decon Equipment SolidCont Secondary Containment (Clear HDPE/Glass Jar) Solid->SolidCont SolidLabel Label: TOXIC + CORROSIVE (Halogenated Solid) SolidCont->SolidLabel LiquidClass Contains >1% Halogens? (TFA + Br atoms) Liquid->LiquidClass HaloWaste Stream: Halogenated Solvent Waste LiquidClass->HaloWaste Yes (Always for this cmpd) Rinse Solvent Rinse -> Collect as Liquid Waste Decon->Rinse Rinse->HaloWaste Bleach 10% Bleach Soak -> Drain Safe (after rinse) Rinse->Bleach

Figure 1: Decision matrix for segregating Ianthelliformisamine A TFA waste based on physical state and chemical composition.

References

  • Beilstein Journal of Organic Chemistry. (2015). Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis. Retrieved from [Link]

  • United Nations Environment Programme (UNEP). (2015). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and its Salts. Retrieved from [Link]

  • University of Connecticut EHS. (2023). Laboratory Standard Operating Procedure for Trifluoroacetic Acid (TFA). Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Ianthelliformisamine A TFA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Ianthelliformisamine A TFA is a marine-derived alkaloid salt, specifically a trifluoroacetic acid (TFA) salt of a pyrrole-imidazole alkaloid. While valued for its ability to potentiate antibiotics and inhibit bacterial biofilms, its handling requires a sophisticated understanding of two distinct hazard profiles:

  • The TFA Counter-ion (Chemical Hazard): TFA salts are inherently corrosive and hygroscopic . Upon contact with moisture (mucous membranes, eyes, sweat), they can hydrolyze to release trifluoroacetic acid, causing severe burns and tissue damage.

  • The Alkaloid Scaffold (Biological Hazard): As a potent biological modulator capable of altering bacterial membrane permeability, this compound must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

Core Directive: Treat this substance as Corrosive and Bioactive . All handling must prevent inhalation of dust and direct dermal contact.[1]

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling Ianthelliformisamine A TFA in solid or concentrated solution form.

A. Respiratory & Engineering Controls[1]
  • Primary Barrier: All open handling (weighing, solubilization) must occur within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2) that exhausts to the outside.

  • Secondary Barrier: If work must occur outside a hood (strongly discouraged), a P100 particulate respirator or a Powered Air Purifying Respirator (PAPR) is required. Surgical masks provide zero protection against chemical dust.

B. Dermal Protection (The "Double-Glove" Protocol)

TFA salts can permeate standard latex quickly. You must use Nitrile gloves with a specific layering technique.

  • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/blue) – acts as a breach indicator.

  • Outer Layer: 5-8 mil Extended Cuff Nitrile – covers the lab coat wrist cuff.

  • Change Frequency: Immediately upon splash; otherwise, every 60 minutes of active handling.

C. Ocular & Face Protection[1][2][3][4][5]
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1 rated).

  • Prohibited: Standard safety glasses with side shields are insufficient for TFA salts because fine dust can bypass the side gaps and react with eye moisture to form acid.

D. Summary Table: PPE Requirements
Protection ZoneRequired EquipmentTechnical Justification
Engineering Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of hygroscopic dust; contains corrosive vapors.
Hand (Inner) 4 mil Nitrile GloveTactile sensitivity; serves as a barrier if outer glove fails.
Hand (Outer) 5-8 mil Extended Cuff NitrilePrimary chemical resistance; covers wrist gap to prevent skin exposure.
Eye/Face Indirect Vent Splash GogglesPrevents dust entry; "Indirect vent" prevents liquid splash penetration.
Body Chemical-Resistant Lab Coat (Buttoned)Standard cotton coats absorb acid; polyester/chemical-resistant blends are preferred.

Operational Workflow: Safe Handling & Solubilization

This protocol utilizes a "Self-Validating" logic: every step includes a check to ensure containment before proceeding.

Phase 1: Preparation (The "Dry" Zone)
  • Equip PPE according to the table above.

  • Verify Environment: Check fume hood flow monitor. Ensure an eyewash station is within 10 seconds of the workspace.

  • Prepare Solvents: Pre-measure the solvent (typically DMSO or Water/Methanol) before opening the compound vial.

Phase 2: Weighing & Solubilization
  • Note: Ianthelliformisamine A TFA is hygroscopic.[2][3] Minimizing air exposure preserves chemical integrity and safety.[1]

  • Open Vial: Inside the hood, gently tap the vial to settle powder. Open slowly to avoid a "puff" of dust.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas that may corrode or introduce static.

  • Solubilization (The Containment Step):

    • Add solvent directly to the weighing vessel or vial.

    • Cap immediately.

    • Vortex inside the hood.

    • Validation: Visually inspect the cap seal. If any liquid is on the threads, wipe with a Kimwipe (treat wipe as hazardous waste).

Phase 3: Decontamination & Disposal
  • Surface Clean: Wipe the work surface with a 10% Sodium Bicarbonate solution (neutralizes TFA traces) followed by water.

  • Waste Stream:

    • Solid Waste: Contaminated gloves, wipes, and spatulas go into "Hazardous Solid Waste."

    • Liquid Waste: Solutions go into "Halogenated Organic Waste" (due to Fluorine content in TFA).

Emergency Response Logic

In the event of exposure, immediate action is required to mitigate the corrosive effects of the TFA salt.

Visualization: Exposure Response Pathway

ExposureResponse Start EXPOSURE DETECTED TypeCheck Identify Exposure Type Start->TypeCheck SkinContact Skin Contact TypeCheck->SkinContact EyeContact Eye Contact TypeCheck->EyeContact Inhalation Inhalation (Dust) TypeCheck->Inhalation RemoveClothing Remove Contaminated Clothing (Do not pull over head) SkinContact->RemoveClothing RinseSkin Flush with Water (15 Minutes Minimum) RemoveClothing->RinseSkin SeekMedSkin Seek Medical Attention (Mention TFA Salt) RinseSkin->SeekMedSkin Eyewash Eyewash Station Immediately (Hold Eyelids Open, 15 Mins) EyeContact->Eyewash SeekMedEye Emergency Medical Help (Ophthalmologist) Eyewash->SeekMedEye FreshAir Move to Fresh Air Inhalation->FreshAir SupportBreath Artificial Respiration (If not breathing) FreshAir->SupportBreath

Figure 1: Decision logic for emergency response upon exposure to Ianthelliformisamine A TFA.[4] Immediate flushing is critical due to the rapid hydrolysis of the TFA salt on moist tissue.

Storage & Stability

  • Temperature: Store at -20°C .

  • Environment: Keep desiccated. The TFA salt is hygroscopic; moisture absorption alters molecular weight calculations and can degrade the compound.

  • Container: Tightly sealed glass or polypropylene. Avoid metals that may react with acidic salts over time.

References

  • Carl Roth. (2023). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Allen, R. A., McCormack, C. E. M., & Wuest, W. M. (2023).[5] Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C. ChemMedChem. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ianthelliformisamine A TFA
Reactant of Route 2
Ianthelliformisamine A TFA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.